Tolmesoxide
Beschreibung
Eigenschaften
CAS-Nummer |
38452-29-8 |
|---|---|
Molekularformel |
C10H14O3S |
Molekulargewicht |
214.28 g/mol |
IUPAC-Name |
1,2-dimethoxy-4-methyl-5-methylsulfinylbenzene |
InChI |
InChI=1S/C10H14O3S/c1-7-5-8(12-2)9(13-3)6-10(7)14(4)11/h5-6H,1-4H3 |
InChI-Schlüssel |
OZNTVIXYGTUPJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C=C1S(=O)C)OC)OC |
Andere CAS-Nummern |
38452-29-8 |
Synonyme |
4,5-dimethoxy-o-tolyl methylsulfoxide RX 71107 tolmesoxide |
Herkunft des Produkts |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Core Mechanism of Action of Tolmesoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolmesoxide, identified chemically as [4,5-dimethoxy-2-methylphenyl] methyl sulfoxide (B87167), is a vasodilator agent that has demonstrated efficacy as an antihypertensive agent.[1] Its primary mechanism of action is centered on the direct relaxation of vascular smooth muscle, leading to a reduction in blood pressure.[1][2][3] This technical guide provides a comprehensive overview of the available scientific literature on the mechanism of action of this compound, including its pharmacological effects, and relevant experimental data. While specific molecular targets of this compound are not extensively detailed in the current body of research, this guide synthesizes the established vasodilatory effects and places them in the broader context of vascular smooth muscle regulation.
Introduction to this compound
This compound is a vasodilator drug belonging to the sulfoxide group of compounds.[1] It is chemically distinct from other vasodilators. Clinical and preclinical studies have established its role as an effective antihypertensive agent, and it has also been investigated for its potential in managing refractory heart failure. The primary therapeutic effect of this compound is the lowering of blood pressure, which is achieved through non-selective vasodilation.
Core Mechanism of Action: Direct Vasodilation
The principal mechanism of action of this compound is the direct relaxation of vascular smooth muscle. This effect is non-selective, meaning it acts on both arterioles and veins. Studies have shown that this compound antagonizes vasoconstriction induced by various agents, including sympathetic stimulation, noradrenaline, tyramine, angiotensin, and vasopressin. Importantly, this antagonistic effect is not mediated by beta-adrenoceptors, muscarinic receptors, or histamine (B1213489) receptors, further supporting a direct action on the smooth muscle.
The direct vasodilatory action of this compound leads to a decrease in peripheral vascular resistance, which in turn lowers blood pressure. This is often accompanied by a reflexive increase in heart rate (tachycardia) as a compensatory response to the drop in blood pressure.
Signaling Pathway for Vasodilation
While the precise intracellular signaling cascade initiated by this compound is not fully elucidated in the available literature, the general mechanism of direct-acting vasodilators on vascular smooth muscle cells (VSMCs) involves modulation of intracellular calcium levels and/or sensitivity of the contractile apparatus to calcium. A plausible, though not yet specifically confirmed for this compound, pathway is illustrated below.
References
- 1. scispace.com [scispace.com]
- 2. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Core Mechanism of Action of Tolmesoxide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolmesoxide, identified chemically as [4,5-dimethoxy-2-methylphenyl] methyl sulfoxide, is a vasodilator agent that has demonstrated efficacy as an antihypertensive agent.[1] Its primary mechanism of action is centered on the direct relaxation of vascular smooth muscle, leading to a reduction in blood pressure.[1][2][3] This technical guide provides a comprehensive overview of the available scientific literature on the mechanism of action of this compound, including its pharmacological effects, and relevant experimental data. While specific molecular targets of this compound are not extensively detailed in the current body of research, this guide synthesizes the established vasodilatory effects and places them in the broader context of vascular smooth muscle regulation.
Introduction to this compound
This compound is a vasodilator drug belonging to the sulfoxide group of compounds.[1] It is chemically distinct from other vasodilators. Clinical and preclinical studies have established its role as an effective antihypertensive agent, and it has also been investigated for its potential in managing refractory heart failure. The primary therapeutic effect of this compound is the lowering of blood pressure, which is achieved through non-selective vasodilation.
Core Mechanism of Action: Direct Vasodilation
The principal mechanism of action of this compound is the direct relaxation of vascular smooth muscle. This effect is non-selective, meaning it acts on both arterioles and veins. Studies have shown that this compound antagonizes vasoconstriction induced by various agents, including sympathetic stimulation, noradrenaline, tyramine, angiotensin, and vasopressin. Importantly, this antagonistic effect is not mediated by beta-adrenoceptors, muscarinic receptors, or histamine receptors, further supporting a direct action on the smooth muscle.
The direct vasodilatory action of this compound leads to a decrease in peripheral vascular resistance, which in turn lowers blood pressure. This is often accompanied by a reflexive increase in heart rate (tachycardia) as a compensatory response to the drop in blood pressure.
Signaling Pathway for Vasodilation
While the precise intracellular signaling cascade initiated by this compound is not fully elucidated in the available literature, the general mechanism of direct-acting vasodilators on vascular smooth muscle cells (VSMCs) involves modulation of intracellular calcium levels and/or sensitivity of the contractile apparatus to calcium. A plausible, though not yet specifically confirmed for this compound, pathway is illustrated below.
References
- 1. scispace.com [scispace.com]
- 2. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
Tolmesoxide: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolmesoxide, also known by its developmental code RX71107, is a peripheral vasodilator that emerged from the research laboratories of Reckitt & Colman in the late 1970s. It was investigated for its potential as an antihypertensive agent due to its direct relaxant effect on vascular smooth muscle. This technical guide provides an in-depth overview of the discovery, synthesis, pharmacological properties, and mechanism of action of this compound, with a focus on the experimental data and methodologies that defined its preclinical and clinical profile.
Discovery and Development
This compound, chemically identified as (4,5-dimethoxy-2-methylphenyl) methyl sulfoxide, was first described in the scientific literature in 1978. Early research conducted by scientists at Reckitt & Colman identified it as a potent non-selective vasodilator. Seminal studies by Doxey in 1978 established its blood pressure-lowering effects in various animal models of hypertension, attributing this to a direct relaxation of vascular smooth muscle.[1] Concurrently, Collier and colleagues in 1978 compared its effects to other vasodilators, confirming its potent and direct action on both arteries and veins in humans.
Chemical Synthesis
A general representation of this synthesis is depicted below:
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol: General Synthesis of Aryl Methyl Sulfoxides
A typical laboratory-scale synthesis would involve the following steps:
-
Dissolution: The starting sulfide, (4,5-dimethoxy-2-methylphenyl)(methyl)sulfane, is dissolved in a suitable organic solvent, such as dichloromethane (B109758) or chloroform.
-
Oxidation: A controlled amount of an oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added to the solution, often at a reduced temperature (e.g., 0 °C) to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the sulfoxide.
-
Work-up: Once the reaction is complete, the reaction mixture is washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield pure this compound.
Pharmacological Profile and Mechanism of Action
This compound exerts its pharmacological effects through direct vasodilation, leading to a reduction in peripheral vascular resistance and consequently, a decrease in blood pressure.
Mechanism of Action: Signaling Pathway
The precise molecular signaling pathway of this compound's direct relaxant effect on vascular smooth muscle has not been definitively elucidated in the available literature. However, based on the understanding of smooth muscle relaxation, a proposed mechanism involves the modulation of intracellular calcium levels or the sensitivity of the contractile apparatus to calcium. It is hypothesized that this compound may interfere with calcium influx through voltage-gated calcium channels or promote calcium efflux, leading to a decrease in cytosolic calcium concentration. Alternatively, it could activate potassium channels, leading to hyperpolarization and subsequent closure of voltage-dependent calcium channels. Another possibility is the modulation of second messenger systems, such as cyclic adenosine (B11128) monophosphate (cAMP) or cyclic guanosine (B1672433) monophosphate (cGMP), which are known to mediate smooth muscle relaxation.
The following diagram illustrates a hypothetical signaling pathway for this compound-induced vasodilation:
Caption: Hypothetical signaling pathway for this compound-induced vasodilation.
Experimental Protocol: Forearm Blood Flow Measurement
A key method used to quantify the vasodilator effect of this compound in humans is venous occlusion plethysmography to measure forearm blood flow.
-
Subject Preparation: Subjects are positioned comfortably in a supine position with their forearm supported at a level slightly above the heart.
-
Instrumentation: A strain gauge plethysmograph is placed around the thickest part of the forearm to measure changes in forearm volume. A wrist cuff is inflated to suprasystolic pressure to exclude blood flow to the hand. An upper arm cuff is used for venous occlusion. For intra-arterial drug administration, a cannula is inserted into the brachial artery.
-
Baseline Measurement: Baseline forearm blood flow is recorded by inflating the upper arm cuff to 40-50 mmHg for 7-10 seconds every 15 seconds. The rate of increase in forearm volume during venous occlusion reflects the arterial inflow.
-
Drug Infusion: this compound or a placebo is infused at varying doses through the brachial artery cannula.
-
Data Acquisition: Forearm blood flow measurements are taken continuously during and after the drug infusion to determine the dose-response relationship.
-
Data Analysis: The change in forearm blood flow from baseline is calculated and expressed as a percentage or absolute change.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Reference |
| Half-life (t½) | 2.78 ± 0.77 hours | [2] |
| Time to Peak Plasma Concentration (Tmax) | 0.79 ± 0.40 hours | [2] |
| Peak Plasma Concentration (Cmax) after 50 mg oral dose | 1.13 ± 0.29 µg/mL | [2] |
Table 2: Hemodynamic Effects of this compound in Hypertensive Patients
| Dose | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Reference |
| 900 mg/day (out-patient) | Lying: -15 (systolic) / +1 (diastolic) | +11 | [2] |
| Standing: -25 (systolic) / -8 (diastolic) | |||
| 1200-1500 mg/day (out-patient, n=2) | Further fall observed | Further increase observed |
Table 3: Comparative Vasodilator Effects in Human Forearm
| Drug | Relative Potency (Arteries vs. Veins) | Reference |
| This compound (RX71107) | Approximately equipotent |
Conclusion
This compound is a direct-acting, non-selective peripheral vasodilator that demonstrated significant antihypertensive effects in early clinical studies. Its mechanism of action is predicated on the relaxation of vascular smooth muscle, though the precise molecular signaling pathways remain to be fully elucidated. While its development did not progress to widespread clinical use, the study of this compound contributed to the understanding of vasodilator pharmacology and the management of hypertension. This technical guide provides a comprehensive summary of the available scientific information on this compound for the reference of researchers and professionals in the field of drug development.
References
Tolmesoxide: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolmesoxide, also known by its developmental code RX71107, is a peripheral vasodilator that emerged from the research laboratories of Reckitt & Colman in the late 1970s. It was investigated for its potential as an antihypertensive agent due to its direct relaxant effect on vascular smooth muscle. This technical guide provides an in-depth overview of the discovery, synthesis, pharmacological properties, and mechanism of action of this compound, with a focus on the experimental data and methodologies that defined its preclinical and clinical profile.
Discovery and Development
This compound, chemically identified as (4,5-dimethoxy-2-methylphenyl) methyl sulfoxide, was first described in the scientific literature in 1978. Early research conducted by scientists at Reckitt & Colman identified it as a potent non-selective vasodilator. Seminal studies by Doxey in 1978 established its blood pressure-lowering effects in various animal models of hypertension, attributing this to a direct relaxation of vascular smooth muscle.[1] Concurrently, Collier and colleagues in 1978 compared its effects to other vasodilators, confirming its potent and direct action on both arteries and veins in humans.
Chemical Synthesis
A general representation of this synthesis is depicted below:
Caption: Plausible synthetic pathway for this compound.
Experimental Protocol: General Synthesis of Aryl Methyl Sulfoxides
A typical laboratory-scale synthesis would involve the following steps:
-
Dissolution: The starting sulfide, (4,5-dimethoxy-2-methylphenyl)(methyl)sulfane, is dissolved in a suitable organic solvent, such as dichloromethane or chloroform.
-
Oxidation: A controlled amount of an oxidizing agent, for instance, meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide, is added to the solution, often at a reduced temperature (e.g., 0 °C) to manage the exothermic reaction.
-
Reaction Monitoring: The progress of the reaction is monitored using techniques like thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the sulfoxide.
-
Work-up: Once the reaction is complete, the reaction mixture is washed with a basic aqueous solution (e.g., sodium bicarbonate) to remove acidic byproducts. The organic layer is then washed with brine and dried over an anhydrous salt like sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by column chromatography or recrystallization to yield pure this compound.
Pharmacological Profile and Mechanism of Action
This compound exerts its pharmacological effects through direct vasodilation, leading to a reduction in peripheral vascular resistance and consequently, a decrease in blood pressure.
Mechanism of Action: Signaling Pathway
The precise molecular signaling pathway of this compound's direct relaxant effect on vascular smooth muscle has not been definitively elucidated in the available literature. However, based on the understanding of smooth muscle relaxation, a proposed mechanism involves the modulation of intracellular calcium levels or the sensitivity of the contractile apparatus to calcium. It is hypothesized that this compound may interfere with calcium influx through voltage-gated calcium channels or promote calcium efflux, leading to a decrease in cytosolic calcium concentration. Alternatively, it could activate potassium channels, leading to hyperpolarization and subsequent closure of voltage-dependent calcium channels. Another possibility is the modulation of second messenger systems, such as cyclic adenosine monophosphate (cAMP) or cyclic guanosine monophosphate (cGMP), which are known to mediate smooth muscle relaxation.
The following diagram illustrates a hypothetical signaling pathway for this compound-induced vasodilation:
Caption: Hypothetical signaling pathway for this compound-induced vasodilation.
Experimental Protocol: Forearm Blood Flow Measurement
A key method used to quantify the vasodilator effect of this compound in humans is venous occlusion plethysmography to measure forearm blood flow.
-
Subject Preparation: Subjects are positioned comfortably in a supine position with their forearm supported at a level slightly above the heart.
-
Instrumentation: A strain gauge plethysmograph is placed around the thickest part of the forearm to measure changes in forearm volume. A wrist cuff is inflated to suprasystolic pressure to exclude blood flow to the hand. An upper arm cuff is used for venous occlusion. For intra-arterial drug administration, a cannula is inserted into the brachial artery.
-
Baseline Measurement: Baseline forearm blood flow is recorded by inflating the upper arm cuff to 40-50 mmHg for 7-10 seconds every 15 seconds. The rate of increase in forearm volume during venous occlusion reflects the arterial inflow.
-
Drug Infusion: this compound or a placebo is infused at varying doses through the brachial artery cannula.
-
Data Acquisition: Forearm blood flow measurements are taken continuously during and after the drug infusion to determine the dose-response relationship.
-
Data Analysis: The change in forearm blood flow from baseline is calculated and expressed as a percentage or absolute change.
Quantitative Data
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: Pharmacokinetic Properties of this compound in Humans
| Parameter | Value | Reference |
| Half-life (t½) | 2.78 ± 0.77 hours | [2] |
| Time to Peak Plasma Concentration (Tmax) | 0.79 ± 0.40 hours | [2] |
| Peak Plasma Concentration (Cmax) after 50 mg oral dose | 1.13 ± 0.29 µg/mL | [2] |
Table 2: Hemodynamic Effects of this compound in Hypertensive Patients
| Dose | Change in Mean Arterial Pressure (mmHg) | Change in Heart Rate (beats/min) | Reference |
| 900 mg/day (out-patient) | Lying: -15 (systolic) / +1 (diastolic) | +11 | [2] |
| Standing: -25 (systolic) / -8 (diastolic) | |||
| 1200-1500 mg/day (out-patient, n=2) | Further fall observed | Further increase observed |
Table 3: Comparative Vasodilator Effects in Human Forearm
| Drug | Relative Potency (Arteries vs. Veins) | Reference |
| This compound (RX71107) | Approximately equipotent |
Conclusion
This compound is a direct-acting, non-selective peripheral vasodilator that demonstrated significant antihypertensive effects in early clinical studies. Its mechanism of action is predicated on the relaxation of vascular smooth muscle, though the precise molecular signaling pathways remain to be fully elucidated. While its development did not progress to widespread clinical use, the study of this compound contributed to the understanding of vasodilator pharmacology and the management of hypertension. This technical guide provides a comprehensive summary of the available scientific information on this compound for the reference of researchers and professionals in the field of drug development.
References
Tolmesoxide: A Technical Deep-Dive into its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolmesoxide (RX71107) is a peripheral vasodilator agent with demonstrated efficacy in lowering blood pressure. This technical guide provides a comprehensive overview of the biological activity, proposed mechanism of action, and molecular targets of this compound. Drawing from foundational in vivo and in vitro studies, this document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways. The evidence collectively points to this compound acting as a direct, non-selective relaxant of vascular smooth muscle, independent of common adrenergic, muscarinic, or histaminergic receptor antagonism and distinct from calcium channel blockade. This guide aims to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development.
Biological Activity
This compound exerts its primary biological effect as a peripheral vascular dilator, leading to a reduction in blood pressure. Its activity has been characterized in various preclinical and clinical settings.
In Vivo Activity
In both hypertensive animal models and human subjects, this compound administration leads to a dose-dependent decrease in blood pressure, which is accompanied by a reflex increase in heart rate.[1] Studies in conscious, hypertensive rats and cats have demonstrated a significant reduction in blood pressure following this compound treatment.[1] In human clinical trials, this compound has been shown to effectively lower blood pressure in hypertensive patients.[2] The onset of its antihypertensive action is observed within one hour of oral administration, with peak effects at approximately three hours.[2] The duration of action can be up to 12 hours.[2]
In Vitro Activity
Experiments on isolated blood vessels have confirmed that this compound has a direct relaxant effect on vascular smooth muscle. It has been shown to be approximately equipotent in dilating both arteries and veins, classifying it as a non-selective vasodilator. This compound effectively antagonizes the vasoconstriction induced by a range of agonists, including noradrenaline, tyramine, angiotensin, and vasopressin.
Quantitative Data
The following table summarizes the available quantitative data on the biological activity of this compound.
| Parameter | Species/Tissue | Value | Reference |
| Effective Oral Dose | Human (hypertensive patients) | 200 - 600 mg | |
| Onset of Action (oral) | Human (hypertensive patients) | ~1 hour | |
| Time to Peak Effect (oral) | Human (hypertensive patients) | ~3 hours | |
| Duration of Action | Human (hypertensive patients) | Up to 12 hours | |
| Half-life (oral) | Human (hypertensive patients) | ~3.0 hours | |
| Half-life (intravenous) | Human (heart failure patients) | ~15.6 hours | |
| Inhibitory Concentration Range (vs. Noradrenaline-induced contraction) | Human (isolated crural veins) | 4.7 µM - 4700 µM | |
| Inhibitory Concentration Range (vs. Potassium-induced contraction) | Human (isolated crural veins) | 4.7 µM - 4700 µM |
Mechanism of Action and Molecular Targets
The precise molecular target of this compound has not been definitively identified. However, extensive research has elucidated key aspects of its mechanism of action, pointing towards a direct effect on vascular smooth muscle cells that is distinct from many other classes of vasodilators.
The vasodilatory action of this compound is not mediated by antagonism of beta-adrenoceptors, muscarinic receptors, or histamine (B1213489) receptors. Furthermore, studies have demonstrated that this compound's mechanism is different from that of calcium channel blockers like nifedipine (B1678770). While nifedipine potently inhibits calcium influx, this compound, at concentrations that cause vasodilation, does not significantly interfere with the net transmembrane movement of calcium.
This compound is more effective at inhibiting noradrenaline-induced contractions compared to potassium-induced contractions in isolated human veins. This suggests a potential interference with receptor-operated calcium channels or, more likely, a downstream signaling event common to G-protein coupled receptors that mediate vasoconstriction.
Based on the available evidence, a proposed mechanism of action is that this compound modulates an intracellular signaling pathway that leads to a decrease in the sensitivity of the contractile apparatus to calcium or a reduction in intracellular calcium release from the sarcoplasmic reticulum.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways related to vasoconstriction and the potential points of intervention for this compound.
Caption: Generalized signaling pathway for vasoconstriction induced by agonists acting on G-protein coupled receptors.
Caption: Postulated mechanism of this compound, interfering with downstream signaling of vasoconstrictor pathways.
Experimental Protocols
The following are descriptions of key experimental methodologies used in the characterization of this compound.
In Vivo Assessment of Antihypertensive Activity in Rats
-
Animal Model: Conscious deoxycorticosterone acetate (B1210297) (DOCA) hypertensive rats and 1-kidney Goldblatt hypertensive rats.
-
Procedure: this compound is administered orally or intravenously. Blood pressure is measured directly via an indwelling arterial cannula connected to a pressure transducer. Heart rate is derived from the blood pressure waveform.
-
Data Analysis: Changes in mean arterial pressure and heart rate from baseline are calculated and compared between treatment and vehicle control groups.
In Vitro Assessment of Vasodilator Activity in Isolated Tissues (Organ Bath)
-
Tissue Preparation: Human crural veins or rat thoracic aorta are dissected and cut into rings. The endothelium may be removed by gentle rubbing.
-
Apparatus: The tissue rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and gassed with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.
-
Procedure:
-
The tissues are allowed to equilibrate under a resting tension.
-
A stable contraction is induced using a vasoconstrictor agent such as noradrenaline or a high concentration of potassium chloride.
-
Once the contraction is stable, cumulative concentrations of this compound are added to the organ bath.
-
-
Data Analysis: The relaxation induced by this compound is expressed as a percentage of the pre-contracted tension. Concentration-response curves are plotted to determine the potency of this compound.
Caption: Workflow for assessing the vasodilator effect of this compound in isolated blood vessels.
Conclusion
This compound is a direct-acting, non-selective peripheral vasodilator. Its mechanism of action is distinct from many common classes of antihypertensive agents, as it does not involve the blockade of major autonomic receptors or voltage-gated calcium channels. The available evidence suggests that this compound interferes with an intracellular signaling pathway downstream of vasoconstrictor G-protein coupled receptors, ultimately leading to vascular smooth muscle relaxation. While the precise molecular target remains to be elucidated, this technical guide provides a thorough summary of the existing knowledge on this compound's biological activity and mechanism of action, offering a valuable resource for further research and development in the field of cardiovascular pharmacology.
References
Tolmesoxide: A Technical Deep-Dive into its Biological Activity and Molecular Targets
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolmesoxide (RX71107) is a peripheral vasodilator agent with demonstrated efficacy in lowering blood pressure. This technical guide provides a comprehensive overview of the biological activity, proposed mechanism of action, and molecular targets of this compound. Drawing from foundational in vivo and in vitro studies, this document summarizes key quantitative data, details experimental methodologies, and visualizes the proposed signaling pathways. The evidence collectively points to this compound acting as a direct, non-selective relaxant of vascular smooth muscle, independent of common adrenergic, muscarinic, or histaminergic receptor antagonism and distinct from calcium channel blockade. This guide aims to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development.
Biological Activity
This compound exerts its primary biological effect as a peripheral vascular dilator, leading to a reduction in blood pressure. Its activity has been characterized in various preclinical and clinical settings.
In Vivo Activity
In both hypertensive animal models and human subjects, this compound administration leads to a dose-dependent decrease in blood pressure, which is accompanied by a reflex increase in heart rate.[1] Studies in conscious, hypertensive rats and cats have demonstrated a significant reduction in blood pressure following this compound treatment.[1] In human clinical trials, this compound has been shown to effectively lower blood pressure in hypertensive patients.[2] The onset of its antihypertensive action is observed within one hour of oral administration, with peak effects at approximately three hours.[2] The duration of action can be up to 12 hours.[2]
In Vitro Activity
Experiments on isolated blood vessels have confirmed that this compound has a direct relaxant effect on vascular smooth muscle. It has been shown to be approximately equipotent in dilating both arteries and veins, classifying it as a non-selective vasodilator. This compound effectively antagonizes the vasoconstriction induced by a range of agonists, including noradrenaline, tyramine, angiotensin, and vasopressin.
Quantitative Data
The following table summarizes the available quantitative data on the biological activity of this compound.
| Parameter | Species/Tissue | Value | Reference |
| Effective Oral Dose | Human (hypertensive patients) | 200 - 600 mg | |
| Onset of Action (oral) | Human (hypertensive patients) | ~1 hour | |
| Time to Peak Effect (oral) | Human (hypertensive patients) | ~3 hours | |
| Duration of Action | Human (hypertensive patients) | Up to 12 hours | |
| Half-life (oral) | Human (hypertensive patients) | ~3.0 hours | |
| Half-life (intravenous) | Human (heart failure patients) | ~15.6 hours | |
| Inhibitory Concentration Range (vs. Noradrenaline-induced contraction) | Human (isolated crural veins) | 4.7 µM - 4700 µM | |
| Inhibitory Concentration Range (vs. Potassium-induced contraction) | Human (isolated crural veins) | 4.7 µM - 4700 µM |
Mechanism of Action and Molecular Targets
The precise molecular target of this compound has not been definitively identified. However, extensive research has elucidated key aspects of its mechanism of action, pointing towards a direct effect on vascular smooth muscle cells that is distinct from many other classes of vasodilators.
The vasodilatory action of this compound is not mediated by antagonism of beta-adrenoceptors, muscarinic receptors, or histamine receptors. Furthermore, studies have demonstrated that this compound's mechanism is different from that of calcium channel blockers like nifedipine. While nifedipine potently inhibits calcium influx, this compound, at concentrations that cause vasodilation, does not significantly interfere with the net transmembrane movement of calcium.
This compound is more effective at inhibiting noradrenaline-induced contractions compared to potassium-induced contractions in isolated human veins. This suggests a potential interference with receptor-operated calcium channels or, more likely, a downstream signaling event common to G-protein coupled receptors that mediate vasoconstriction.
Based on the available evidence, a proposed mechanism of action is that this compound modulates an intracellular signaling pathway that leads to a decrease in the sensitivity of the contractile apparatus to calcium or a reduction in intracellular calcium release from the sarcoplasmic reticulum.
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways related to vasoconstriction and the potential points of intervention for this compound.
Caption: Generalized signaling pathway for vasoconstriction induced by agonists acting on G-protein coupled receptors.
Caption: Postulated mechanism of this compound, interfering with downstream signaling of vasoconstrictor pathways.
Experimental Protocols
The following are descriptions of key experimental methodologies used in the characterization of this compound.
In Vivo Assessment of Antihypertensive Activity in Rats
-
Animal Model: Conscious deoxycorticosterone acetate (DOCA) hypertensive rats and 1-kidney Goldblatt hypertensive rats.
-
Procedure: this compound is administered orally or intravenously. Blood pressure is measured directly via an indwelling arterial cannula connected to a pressure transducer. Heart rate is derived from the blood pressure waveform.
-
Data Analysis: Changes in mean arterial pressure and heart rate from baseline are calculated and compared between treatment and vehicle control groups.
In Vitro Assessment of Vasodilator Activity in Isolated Tissues (Organ Bath)
-
Tissue Preparation: Human crural veins or rat thoracic aorta are dissected and cut into rings. The endothelium may be removed by gentle rubbing.
-
Apparatus: The tissue rings are mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) at 37°C and gassed with 95% O₂ and 5% CO₂. The rings are connected to an isometric force transducer to record changes in tension.
-
Procedure:
-
The tissues are allowed to equilibrate under a resting tension.
-
A stable contraction is induced using a vasoconstrictor agent such as noradrenaline or a high concentration of potassium chloride.
-
Once the contraction is stable, cumulative concentrations of this compound are added to the organ bath.
-
-
Data Analysis: The relaxation induced by this compound is expressed as a percentage of the pre-contracted tension. Concentration-response curves are plotted to determine the potency of this compound.
Caption: Workflow for assessing the vasodilator effect of this compound in isolated blood vessels.
Conclusion
This compound is a direct-acting, non-selective peripheral vasodilator. Its mechanism of action is distinct from many common classes of antihypertensive agents, as it does not involve the blockade of major autonomic receptors or voltage-gated calcium channels. The available evidence suggests that this compound interferes with an intracellular signaling pathway downstream of vasoconstrictor G-protein coupled receptors, ultimately leading to vascular smooth muscle relaxation. While the precise molecular target remains to be elucidated, this technical guide provides a thorough summary of the existing knowledge on this compound's biological activity and mechanism of action, offering a valuable resource for further research and development in the field of cardiovascular pharmacology.
References
Tolmesoxide for Hypertension Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tolmesoxide is a vasodilator that was investigated for the treatment of hypertension. It exerts its antihypertensive effect through a direct relaxation of vascular smooth muscle, independent of common adrenergic, muscarinic, or histaminic pathways.[1][2] Clinical studies in the late 1970s and early 1980s demonstrated its ability to lower blood pressure in hypertensive patients.[3][4] However, its development was halted due to a high incidence of severe gastrointestinal side effects, notably nausea, which led to patient withdrawal from clinical trials.[4] This guide provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, quantitative clinical data, and the experimental protocols used in its evaluation. The information presented is intended to serve as a valuable resource for researchers in cardiovascular drug discovery and development, offering insights into a historical antihypertensive agent.
Core Pharmacology
Mechanism of Action
This compound functions as a direct-acting vasodilator, inducing relaxation of vascular smooth muscle. This effect is considered non-selective, as it dilates both arterioles and veins. The vasodilatory action of this compound is independent of beta-adrenoceptor, muscarinic, or histamine (B1213489) receptors. This distinct mechanism suggests that this compound does not interfere with the autonomic nervous system's control of the vasculature through these common pathways. The resulting reduction in peripheral vascular resistance leads to a decrease in blood pressure. As a compensatory response to the vasodilation, a reflex tachycardia is often observed.
Figure 1: Proposed Mechanism of Action of this compound.
Pharmacokinetics
This compound is rapidly absorbed following oral administration, with peak plasma concentrations observed within approximately one to two hours. It has a relatively short plasma half-life of about 2 to 3 hours. The drug is extensively metabolized, with the primary routes being oxidation to its sulphone metabolite and O-demethylation, followed by conjugation with sulphate or glucuronide. The metabolites are primarily excreted in the urine.
Quantitative Data
Pharmacokinetic Parameters of this compound in Hypertensive Patients
| Parameter | 50 mg Oral Dose |
| This compound (T) | |
| Peak Plasma Concentration (Cmax) | 1.13 ± 0.29 µg/mL |
| Time to Peak (Tmax) | 0.79 ± 0.40 h |
| Half-life (t1/2) | 2.78 ± 0.77 h |
| Sulphone Metabolite (M) | |
| Peak Plasma Concentration (Cmax) | 0.37 ± 0.09 µg/mL |
| Time to Peak (Tmax) | 1.92 ± 1.32 h |
| Half-life (t1/2) | 10.78 ± 7.85 h |
Hemodynamic Effects of this compound in Hypertensive Patients
| Study Population & Dose | Change in Blood Pressure | Change in Heart Rate | Reference |
| 4 patients with severe hypertension (200-600 mg single oral dose) | Mean arterial pressure fall of 24.2% from baseline | Mean rise of 37.6% from baseline | |
| 4 out-patients on 900 mg daily | Lying: -15/+1 mm Hg (systolic/diastolic)Standing: -25/-8 mm Hg (systolic/diastolic) | Supine pulse rate increased from 55 ± 5/min to 66 ± 8/min |
Experimental Protocols
Clinical Trial in Severe Hypertensive Patients
-
Study Design: A dose-finding study in four patients with severe hypertension.
-
Patient Population: Hospitalized patients with a diastolic blood pressure (DBP) greater than 105 mm Hg.
-
Protocol:
-
Placebo Phase: Patients received placebo tablets for four successive days. Blood pressure and heart rate were measured at 1, 2, 3, 4, 6, 8, 12, and 24 hours after administration.
-
Active Dosing Phase: Patients received single oral doses of 100 mg, 200 mg, 400 mg, and 600 mg of this compound on successive days until a significant response (DBP fall > 15%) was achieved.
-
Confirmatory Dose: The initial effective dose was repeated on the following day to confirm the hemodynamic response.
-
-
Measurements: Supine and standing blood pressure and heart rate were recorded. Plasma concentrations of this compound and its metabolite were measured by high-pressure liquid chromatography.
Clinical and Pharmacokinetic Evaluation in Hypertensive Patients
-
Study Design: An evaluation of the pharmacokinetics, hypotensive effect, and tolerability of this compound in six uncontrolled hypertensive patients.
-
Patient Population: Patients already receiving atenolol (B1665814) and a diuretic.
-
Protocol:
-
Single Dose Pharmacokinetics: A single 50 mg oral dose of this compound was administered to assess pharmacokinetic parameters.
-
Incremental Dosing: Plasma concentrations were measured during incremental dosing with 50-200 mg three times a day.
-
In-patient Administration: Patients received 600-900 mg of this compound daily.
-
Out-patient Administration: Four patients received 900 mg of this compound daily, with subsequent dose increases in two subjects.
-
-
Measurements: Blood pressure, pulse rate, body weight, and plasma concentrations of this compound and its sulphone metabolite were monitored.
Figure 2: Generalized Clinical Trial Workflow for this compound.
Adverse Effects and Clinical Limitations
The primary factor limiting the clinical utility of this compound was the high incidence of adverse effects. Severe nausea and other gastrointestinal side effects were frequently reported, often necessitating the withdrawal of the drug. Other reported side effects, consistent with its vasodilator action, included facial flushing, postural symptoms, and reflex tachycardia.
Conclusion
This compound is a direct-acting vasodilator that demonstrated antihypertensive effects in early clinical studies. Its unique mechanism of action, independent of major autonomic pathways, makes it an interesting case study in cardiovascular pharmacology. However, its development was ultimately unsuccessful due to an unfavorable side-effect profile, particularly severe gastrointestinal intolerance. The data and experimental protocols summarized in this guide provide a historical perspective on a potential antihypertensive agent and may offer valuable lessons for contemporary drug discovery and development efforts in the field of hypertension. The pronounced efficacy-limiting toxicity underscores the critical importance of tolerability in the development of cardiovascular therapeutics.
References
- 1. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A clinical and pharmacokinetic evaluation of this compound in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Tolmesoxide for Hypertension Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Tolmesoxide is a vasodilator that was investigated for the treatment of hypertension. It exerts its antihypertensive effect through a direct relaxation of vascular smooth muscle, independent of common adrenergic, muscarinic, or histaminic pathways.[1][2] Clinical studies in the late 1970s and early 1980s demonstrated its ability to lower blood pressure in hypertensive patients.[3][4] However, its development was halted due to a high incidence of severe gastrointestinal side effects, notably nausea, which led to patient withdrawal from clinical trials.[4] This guide provides a comprehensive technical overview of this compound, summarizing its pharmacological profile, quantitative clinical data, and the experimental protocols used in its evaluation. The information presented is intended to serve as a valuable resource for researchers in cardiovascular drug discovery and development, offering insights into a historical antihypertensive agent.
Core Pharmacology
Mechanism of Action
This compound functions as a direct-acting vasodilator, inducing relaxation of vascular smooth muscle. This effect is considered non-selective, as it dilates both arterioles and veins. The vasodilatory action of this compound is independent of beta-adrenoceptor, muscarinic, or histamine receptors. This distinct mechanism suggests that this compound does not interfere with the autonomic nervous system's control of the vasculature through these common pathways. The resulting reduction in peripheral vascular resistance leads to a decrease in blood pressure. As a compensatory response to the vasodilation, a reflex tachycardia is often observed.
Figure 1: Proposed Mechanism of Action of this compound.
Pharmacokinetics
This compound is rapidly absorbed following oral administration, with peak plasma concentrations observed within approximately one to two hours. It has a relatively short plasma half-life of about 2 to 3 hours. The drug is extensively metabolized, with the primary routes being oxidation to its sulphone metabolite and O-demethylation, followed by conjugation with sulphate or glucuronide. The metabolites are primarily excreted in the urine.
Quantitative Data
Pharmacokinetic Parameters of this compound in Hypertensive Patients
| Parameter | 50 mg Oral Dose |
| This compound (T) | |
| Peak Plasma Concentration (Cmax) | 1.13 ± 0.29 µg/mL |
| Time to Peak (Tmax) | 0.79 ± 0.40 h |
| Half-life (t1/2) | 2.78 ± 0.77 h |
| Sulphone Metabolite (M) | |
| Peak Plasma Concentration (Cmax) | 0.37 ± 0.09 µg/mL |
| Time to Peak (Tmax) | 1.92 ± 1.32 h |
| Half-life (t1/2) | 10.78 ± 7.85 h |
Hemodynamic Effects of this compound in Hypertensive Patients
| Study Population & Dose | Change in Blood Pressure | Change in Heart Rate | Reference |
| 4 patients with severe hypertension (200-600 mg single oral dose) | Mean arterial pressure fall of 24.2% from baseline | Mean rise of 37.6% from baseline | |
| 4 out-patients on 900 mg daily | Lying: -15/+1 mm Hg (systolic/diastolic)Standing: -25/-8 mm Hg (systolic/diastolic) | Supine pulse rate increased from 55 ± 5/min to 66 ± 8/min |
Experimental Protocols
Clinical Trial in Severe Hypertensive Patients
-
Study Design: A dose-finding study in four patients with severe hypertension.
-
Patient Population: Hospitalized patients with a diastolic blood pressure (DBP) greater than 105 mm Hg.
-
Protocol:
-
Placebo Phase: Patients received placebo tablets for four successive days. Blood pressure and heart rate were measured at 1, 2, 3, 4, 6, 8, 12, and 24 hours after administration.
-
Active Dosing Phase: Patients received single oral doses of 100 mg, 200 mg, 400 mg, and 600 mg of this compound on successive days until a significant response (DBP fall > 15%) was achieved.
-
Confirmatory Dose: The initial effective dose was repeated on the following day to confirm the hemodynamic response.
-
-
Measurements: Supine and standing blood pressure and heart rate were recorded. Plasma concentrations of this compound and its metabolite were measured by high-pressure liquid chromatography.
Clinical and Pharmacokinetic Evaluation in Hypertensive Patients
-
Study Design: An evaluation of the pharmacokinetics, hypotensive effect, and tolerability of this compound in six uncontrolled hypertensive patients.
-
Patient Population: Patients already receiving atenolol and a diuretic.
-
Protocol:
-
Single Dose Pharmacokinetics: A single 50 mg oral dose of this compound was administered to assess pharmacokinetic parameters.
-
Incremental Dosing: Plasma concentrations were measured during incremental dosing with 50-200 mg three times a day.
-
In-patient Administration: Patients received 600-900 mg of this compound daily.
-
Out-patient Administration: Four patients received 900 mg of this compound daily, with subsequent dose increases in two subjects.
-
-
Measurements: Blood pressure, pulse rate, body weight, and plasma concentrations of this compound and its sulphone metabolite were monitored.
Figure 2: Generalized Clinical Trial Workflow for this compound.
Adverse Effects and Clinical Limitations
The primary factor limiting the clinical utility of this compound was the high incidence of adverse effects. Severe nausea and other gastrointestinal side effects were frequently reported, often necessitating the withdrawal of the drug. Other reported side effects, consistent with its vasodilator action, included facial flushing, postural symptoms, and reflex tachycardia.
Conclusion
This compound is a direct-acting vasodilator that demonstrated antihypertensive effects in early clinical studies. Its unique mechanism of action, independent of major autonomic pathways, makes it an interesting case study in cardiovascular pharmacology. However, its development was ultimately unsuccessful due to an unfavorable side-effect profile, particularly severe gastrointestinal intolerance. The data and experimental protocols summarized in this guide provide a historical perspective on a potential antihypertensive agent and may offer valuable lessons for contemporary drug discovery and development efforts in the field of hypertension. The pronounced efficacy-limiting toxicity underscores the critical importance of tolerability in the development of cardiovascular therapeutics.
References
- 1. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. A clinical and pharmacokinetic evaluation of this compound in hypertensive patients - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Research of Tolmesoxide (RX71107)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational, early-stage research conducted on Tolmesoxide (RX71107), a peripheral vascular dilator. The information presented herein is synthesized from key preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and the elucidated mechanism of action.
Core Data Presentation
The following tables summarize the key quantitative findings from early research on this compound, offering a clear comparison of its effects across different experimental models.
Table 1: In Vivo Hemodynamic Effects of this compound in Humans
| Parameter | Route of Administration | Dose/Infusion Rate | Observation | Reference |
| Forearm Blood Flow | Intra-arterial infusion | 10 - 1000 µ g/min | Dose-dependent increase | [1] |
| Dorsal Hand Vein Dilation | Local infusion | 1 - 100 µ g/min | Dose-dependent dilation of noradrenaline-constricted vein | [1] |
Data synthesized from Collier J G, et al. (1978).
Table 2: In Vivo Antihypertensive Effects of this compound in Animal Models
| Animal Model | Route of Administration | Dose | Change in Mean Blood Pressure | Change in Heart Rate | Reference | |---|---|---|---|---| | Conscious DOCA Hypertensive Rats | Oral | 12.5 - 50 mg/kg | Dose-dependent decrease | Tachycardia observed |[2][3] | | Conscious 1-Kidney Goldblatt Hypertensive Rats | Oral | 12.5 - 50 mg/kg | Dose-dependent decrease | Tachycardia observed |[2] | | Anesthetized Normotensive Cats | Intravenous | 0.5 - 4.0 mg/kg | Dose-dependent decrease | Tachycardia observed | |
Data synthesized from Doxey J C (1978).
Table 3: In Vitro Effects of this compound on Isolated Blood Vessels
| Tissue Preparation | Agonist | This compound Concentration (µM) | Inhibition of Contraction | Reference |
| Human Crural Veins | Noradrenaline | 4.7 - 4700 | Concentration-dependent inhibition | |
| Human Crural Veins | Potassium (K+) | 4.7 - 4700 | Concentration-dependent inhibition (less effective than against NA) | |
| Rat Aorta | Noradrenaline | Not specified | More pronounced inhibition than in human veins |
Data synthesized from Mikkelsen, E. et al. (1982).
Table 4: Comparative Effects of this compound on Arteries and Veins
| Drug | Relative Potency (Veins vs. Arteries) | Conclusion | Reference |
| This compound (RX71107) | Approximately equipotent | Non-selective vasodilator | |
| Diazoxide | Approximately equipotent | Non-selective vasodilator | |
| Prazosin | More effective on veins | Venodilator > Arteriodilator | |
| Glyceryl Trinitrate | More effective on veins | Venodilator > Arteriodilator | |
| Sodium Nitroprusside | More effective on veins | Venodilator > Arteriodilator | |
| Hydrallazine | Much more effective on arteries | Predominantly an arteriodilator |
Data synthesized from Collier J G, et al. (1978).
Experimental Protocols
This section details the methodologies employed in the key cited studies to evaluate the pharmacological properties of this compound.
In Vivo Assessment of Vasodilator Effects in Humans
-
Objective: To determine the effects of this compound on forearm arteries and dorsal hand veins in human subjects.
-
Arterial Response Protocol:
-
Healthy volunteers were recruited for the study.
-
This compound was infused into the brachial artery at varying concentrations.
-
Forearm blood flow was measured using venous occlusion plethysmography.
-
Changes in blood flow were recorded to assess the degree of arterial vasodilation.
-
-
Venous Response Protocol:
-
A dorsal hand vein was cannulated for drug infusion and pressure measurement.
-
The vein was pre-constricted by a continuous infusion of noradrenaline.
-
This compound was infused locally into the constricted vein.
-
Changes in the diameter of the vein were measured to determine the extent of venodilation.
-
In Vivo Antihypertensive Studies in Animal Models
-
Objective: To evaluate the blood pressure-lowering effects of this compound in hypertensive and normotensive animals.
-
Animal Models:
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: A model of mineralocorticoid-induced hypertension.
-
One-Kidney, One-Clip (1K1C) Goldblatt Hypertensive Rats: A model of renovascular hypertension.
-
Anesthetized Normotensive Cats: Used for intravenous administration studies.
-
-
Protocol for Conscious Rats:
-
Hypertensive rats were administered this compound orally via gavage.
-
Blood pressure and heart rate were measured non-invasively using the tail-cuff method at various time points after drug administration.
-
-
Protocol for Anesthetized Cats:
-
Cats were anesthetized, and a carotid artery was cannulated for direct measurement of blood pressure.
-
This compound was administered intravenously.
-
Continuous recordings of blood pressure and heart rate were obtained.
-
In Vitro Studies on Isolated Blood Vessels
-
Objective: To investigate the direct effects of this compound on vascular smooth muscle and to elucidate its mechanism of action.
-
Tissue Preparation:
-
Human crural veins were obtained from patients undergoing saphenous vein stripping for varicose veins.
-
Rat aortas were dissected from euthanized rats.
-
The tissues were cut into helical strips and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
-
Experimental Protocol:
-
The tissue strips were allowed to equilibrate under a resting tension.
-
Contractions were induced by adding either noradrenaline (to stimulate α-adrenergic receptors) or a high concentration of potassium chloride (to induce depolarization and calcium influx through voltage-gated channels).
-
Once a stable contraction was achieved, cumulative concentrations of this compound were added to the organ bath.
-
The relaxation of the tissue was measured as a percentage of the pre-contracted tone.
-
To investigate the role of calcium, some experiments were conducted in a calcium-free medium, with calcium being added back to elicit contraction in the presence and absence of this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for this compound's action and a typical experimental workflow for its evaluation.
References
- 1. Comparison of effects of this compound (RX71107), diazoxide, hydrallazine, prazosin, glyceryl trinitrate and sodium nitroprusside on forearm arteries and dorsal hand veins of man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Early-Stage Research of Tolmesoxide (RX71107)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational, early-stage research conducted on Tolmesoxide (RX71107), a peripheral vascular dilator. The information presented herein is synthesized from key preclinical and clinical studies, with a focus on quantitative data, experimental methodologies, and the elucidated mechanism of action.
Core Data Presentation
The following tables summarize the key quantitative findings from early research on this compound, offering a clear comparison of its effects across different experimental models.
Table 1: In Vivo Hemodynamic Effects of this compound in Humans
| Parameter | Route of Administration | Dose/Infusion Rate | Observation | Reference |
| Forearm Blood Flow | Intra-arterial infusion | 10 - 1000 µ g/min | Dose-dependent increase | [1] |
| Dorsal Hand Vein Dilation | Local infusion | 1 - 100 µ g/min | Dose-dependent dilation of noradrenaline-constricted vein | [1] |
Data synthesized from Collier J G, et al. (1978).
Table 2: In Vivo Antihypertensive Effects of this compound in Animal Models
| Animal Model | Route of Administration | Dose | Change in Mean Blood Pressure | Change in Heart Rate | Reference | |---|---|---|---|---| | Conscious DOCA Hypertensive Rats | Oral | 12.5 - 50 mg/kg | Dose-dependent decrease | Tachycardia observed |[2][3] | | Conscious 1-Kidney Goldblatt Hypertensive Rats | Oral | 12.5 - 50 mg/kg | Dose-dependent decrease | Tachycardia observed |[2] | | Anesthetized Normotensive Cats | Intravenous | 0.5 - 4.0 mg/kg | Dose-dependent decrease | Tachycardia observed | |
Data synthesized from Doxey J C (1978).
Table 3: In Vitro Effects of this compound on Isolated Blood Vessels
| Tissue Preparation | Agonist | This compound Concentration (µM) | Inhibition of Contraction | Reference |
| Human Crural Veins | Noradrenaline | 4.7 - 4700 | Concentration-dependent inhibition | |
| Human Crural Veins | Potassium (K+) | 4.7 - 4700 | Concentration-dependent inhibition (less effective than against NA) | |
| Rat Aorta | Noradrenaline | Not specified | More pronounced inhibition than in human veins |
Data synthesized from Mikkelsen, E. et al. (1982).
Table 4: Comparative Effects of this compound on Arteries and Veins
| Drug | Relative Potency (Veins vs. Arteries) | Conclusion | Reference |
| This compound (RX71107) | Approximately equipotent | Non-selective vasodilator | |
| Diazoxide | Approximately equipotent | Non-selective vasodilator | |
| Prazosin | More effective on veins | Venodilator > Arteriodilator | |
| Glyceryl Trinitrate | More effective on veins | Venodilator > Arteriodilator | |
| Sodium Nitroprusside | More effective on veins | Venodilator > Arteriodilator | |
| Hydrallazine | Much more effective on arteries | Predominantly an arteriodilator |
Data synthesized from Collier J G, et al. (1978).
Experimental Protocols
This section details the methodologies employed in the key cited studies to evaluate the pharmacological properties of this compound.
In Vivo Assessment of Vasodilator Effects in Humans
-
Objective: To determine the effects of this compound on forearm arteries and dorsal hand veins in human subjects.
-
Arterial Response Protocol:
-
Healthy volunteers were recruited for the study.
-
This compound was infused into the brachial artery at varying concentrations.
-
Forearm blood flow was measured using venous occlusion plethysmography.
-
Changes in blood flow were recorded to assess the degree of arterial vasodilation.
-
-
Venous Response Protocol:
-
A dorsal hand vein was cannulated for drug infusion and pressure measurement.
-
The vein was pre-constricted by a continuous infusion of noradrenaline.
-
This compound was infused locally into the constricted vein.
-
Changes in the diameter of the vein were measured to determine the extent of venodilation.
-
In Vivo Antihypertensive Studies in Animal Models
-
Objective: To evaluate the blood pressure-lowering effects of this compound in hypertensive and normotensive animals.
-
Animal Models:
-
Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rats: A model of mineralocorticoid-induced hypertension.
-
One-Kidney, One-Clip (1K1C) Goldblatt Hypertensive Rats: A model of renovascular hypertension.
-
Anesthetized Normotensive Cats: Used for intravenous administration studies.
-
-
Protocol for Conscious Rats:
-
Hypertensive rats were administered this compound orally via gavage.
-
Blood pressure and heart rate were measured non-invasively using the tail-cuff method at various time points after drug administration.
-
-
Protocol for Anesthetized Cats:
-
Cats were anesthetized, and a carotid artery was cannulated for direct measurement of blood pressure.
-
This compound was administered intravenously.
-
Continuous recordings of blood pressure and heart rate were obtained.
-
In Vitro Studies on Isolated Blood Vessels
-
Objective: To investigate the direct effects of this compound on vascular smooth muscle and to elucidate its mechanism of action.
-
Tissue Preparation:
-
Human crural veins were obtained from patients undergoing saphenous vein stripping for varicose veins.
-
Rat aortas were dissected from euthanized rats.
-
The tissues were cut into helical strips and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.
-
-
Experimental Protocol:
-
The tissue strips were allowed to equilibrate under a resting tension.
-
Contractions were induced by adding either noradrenaline (to stimulate α-adrenergic receptors) or a high concentration of potassium chloride (to induce depolarization and calcium influx through voltage-gated channels).
-
Once a stable contraction was achieved, cumulative concentrations of this compound were added to the organ bath.
-
The relaxation of the tissue was measured as a percentage of the pre-contracted tone.
-
To investigate the role of calcium, some experiments were conducted in a calcium-free medium, with calcium being added back to elicit contraction in the presence and absence of this compound.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, illustrate the proposed signaling pathway for this compound's action and a typical experimental workflow for its evaluation.
References
- 1. Comparison of effects of this compound (RX71107), diazoxide, hydrallazine, prazosin, glyceryl trinitrate and sodium nitroprusside on forearm arteries and dorsal hand veins of man - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Tolmesoxide: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Tolmesoxide (also known by its developmental code RX71107) is a peripheral vasodilator that was investigated for the treatment of hypertension. It exerts its therapeutic effect through direct relaxation of vascular smooth muscle. Despite its potent pharmacological activity, its development was halted, and as a result, publicly available data on its physicochemical properties, particularly solubility and stability, are limited. This guide provides a comprehensive overview of the available information on this compound's solubility and stability, compiled from the scientific literature.
Core Physicochemical Data
The following tables summarize the known quantitative data for this compound. It is important to note that detailed experimental conditions are not always available in the source literature.
Table 1: this compound Solubility Data
| Parameter | Value | Solvent | Method | Source |
| Aqueous Solubility (Sw) | 0.054 g/L (calculated from log Sw) | Water | Not Specified | (Yalkowsky & Banerjee, "A 'Rule of Unity' for Human Intestinal Absorption") |
| Log of Aqueous Solubility (log Sw) | -1.27 | Water | Not Specified | (Yalkowsky & Banerjee, "A 'Rule of Unity' for Human Intestinal Absorption") |
Table 2: this compound Pharmacokinetic and Metabolic Stability Data
| Parameter | Value | Species | Notes | Source |
| Plasma Half-life | Approximately 3.0 hours | Human | Indicates rapid in-vivo clearance through metabolism. | The clinical pharmacology of this compound. A new vasodilator antihypertensive agent. |
| Time to Peak Plasma Concentration | 15 minutes to 1 hour | Human | Rapidly absorbed after oral administration. | The clinical pharmacology of this compound. A new vasodilator antihypertensive agent. |
| Major Metabolite | Sulphone metabolite | Human | The primary metabolic pathway appears to be oxidation of the sulfoxide (B87167) group. | The clinical pharmacology of this compound. A new vasodilator antihypertensive agent. |
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not explicitly described in the available literature. However, based on standard pharmaceutical practices and the context of the cited research, the following methodologies are likely to have been used or would be considered standard for such a compound.
Solubility Determination (Hypothesized Protocol)
The aqueous solubility value reported by Yalkowsky and Banerjee was likely determined using a standard shake-flask method , a common technique for measuring thermodynamic solubility.
-
Preparation: An excess amount of solid this compound is added to a known volume of purified water in a sealed container (e.g., a glass vial or flask).
-
Equilibration: The container is agitated (e.g., shaken, stirred, or rotated) at a constant, controlled temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration is reported as the aqueous solubility, typically in units of mg/mL or mol/L.
Chemical Stability Testing (General Protocol)
While no specific stability studies for this compound were found, a typical forced degradation or stress testing protocol to evaluate its chemical stability would involve the following:
-
Sample Preparation: Solutions of this compound are prepared in various media, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water or buffer) conditions. The solid drug substance would also be tested.
-
Stress Conditions: The prepared samples are exposed to a range of stress conditions as per ICH guidelines, such as:
-
Elevated Temperature: e.g., 40°C, 60°C, 80°C.
-
High Humidity: e.g., 75% RH, 90% RH (for solid-state).
-
Oxidative Stress: e.g., exposure to hydrogen peroxide solution (e.g., 3%).
-
Photostability: Exposure to a controlled light source (e.g., Xenon lamp) to assess degradation upon light exposure.
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours for solutions; longer for solid-state).
-
Analysis: The amount of remaining this compound and the formation of any degradation products are monitored using a stability-indicating analytical method, typically HPLC. Mass spectrometry (LC-MS) would be used to identify the structure of significant degradation products.
-
Degradation Pathway Elucidation: Based on the identified degradation products, a degradation pathway for this compound under different stress conditions can be proposed.
Mechanism of Action and Signaling Pathway
This compound is a direct-acting vasodilator, meaning it acts directly on the vascular smooth muscle cells to cause relaxation, leading to the widening of blood vessels and a decrease in blood pressure. The general signaling pathway for vasodilation induced by such agents in vascular smooth muscle cells is depicted below.
Caption: General signaling pathway for a direct-acting vasodilator like this compound in vascular smooth muscle.
Summary and Conclusion
The available data on this compound is sparse, reflecting its early discontinuation in clinical development. The key available physicochemical parameter is its aqueous solubility, with a log Sw of -1.27, indicating it is a sparingly soluble compound. While no specific chemical stability studies are publicly accessible, its pharmacokinetic profile shows rapid metabolism in vivo, primarily to a sulphone derivative. For drug development professionals, the limited solubility would be a key challenge to address in formulation development. The lack of comprehensive stability data would necessitate a full forced degradation study to understand its degradation pathways and to develop a stability-indicating analytical method. The provided diagrams and summarized data offer a foundational understanding of this compound for research and academic purposes.
Tolmesoxide: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Tolmesoxide (also known by its developmental code RX71107) is a peripheral vasodilator that was investigated for the treatment of hypertension. It exerts its therapeutic effect through direct relaxation of vascular smooth muscle. Despite its potent pharmacological activity, its development was halted, and as a result, publicly available data on its physicochemical properties, particularly solubility and stability, are limited. This guide provides a comprehensive overview of the available information on this compound's solubility and stability, compiled from the scientific literature.
Core Physicochemical Data
The following tables summarize the known quantitative data for this compound. It is important to note that detailed experimental conditions are not always available in the source literature.
Table 1: this compound Solubility Data
| Parameter | Value | Solvent | Method | Source |
| Aqueous Solubility (Sw) | 0.054 g/L (calculated from log Sw) | Water | Not Specified | (Yalkowsky & Banerjee, "A 'Rule of Unity' for Human Intestinal Absorption") |
| Log of Aqueous Solubility (log Sw) | -1.27 | Water | Not Specified | (Yalkowsky & Banerjee, "A 'Rule of Unity' for Human Intestinal Absorption") |
Table 2: this compound Pharmacokinetic and Metabolic Stability Data
| Parameter | Value | Species | Notes | Source |
| Plasma Half-life | Approximately 3.0 hours | Human | Indicates rapid in-vivo clearance through metabolism. | The clinical pharmacology of this compound. A new vasodilator antihypertensive agent. |
| Time to Peak Plasma Concentration | 15 minutes to 1 hour | Human | Rapidly absorbed after oral administration. | The clinical pharmacology of this compound. A new vasodilator antihypertensive agent. |
| Major Metabolite | Sulphone metabolite | Human | The primary metabolic pathway appears to be oxidation of the sulfoxide group. | The clinical pharmacology of this compound. A new vasodilator antihypertensive agent. |
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are not explicitly described in the available literature. However, based on standard pharmaceutical practices and the context of the cited research, the following methodologies are likely to have been used or would be considered standard for such a compound.
Solubility Determination (Hypothesized Protocol)
The aqueous solubility value reported by Yalkowsky and Banerjee was likely determined using a standard shake-flask method , a common technique for measuring thermodynamic solubility.
-
Preparation: An excess amount of solid this compound is added to a known volume of purified water in a sealed container (e.g., a glass vial or flask).
-
Equilibration: The container is agitated (e.g., shaken, stirred, or rotated) at a constant, controlled temperature (typically 25 °C or 37 °C) for a prolonged period (e.g., 24-72 hours) to ensure that equilibrium is reached between the undissolved solid and the solution.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged/filtered, to separate the saturated solution from the excess solid. Care must be taken to avoid temperature changes during this step.
-
Quantification: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Analysis: The measured concentration is reported as the aqueous solubility, typically in units of mg/mL or mol/L.
Chemical Stability Testing (General Protocol)
While no specific stability studies for this compound were found, a typical forced degradation or stress testing protocol to evaluate its chemical stability would involve the following:
-
Sample Preparation: Solutions of this compound are prepared in various media, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), and neutral (e.g., water or buffer) conditions. The solid drug substance would also be tested.
-
Stress Conditions: The prepared samples are exposed to a range of stress conditions as per ICH guidelines, such as:
-
Elevated Temperature: e.g., 40°C, 60°C, 80°C.
-
High Humidity: e.g., 75% RH, 90% RH (for solid-state).
-
Oxidative Stress: e.g., exposure to hydrogen peroxide solution (e.g., 3%).
-
Photostability: Exposure to a controlled light source (e.g., Xenon lamp) to assess degradation upon light exposure.
-
-
Time Points: Samples are collected at various time points (e.g., 0, 2, 4, 8, 24, 48 hours for solutions; longer for solid-state).
-
Analysis: The amount of remaining this compound and the formation of any degradation products are monitored using a stability-indicating analytical method, typically HPLC. Mass spectrometry (LC-MS) would be used to identify the structure of significant degradation products.
-
Degradation Pathway Elucidation: Based on the identified degradation products, a degradation pathway for this compound under different stress conditions can be proposed.
Mechanism of Action and Signaling Pathway
This compound is a direct-acting vasodilator, meaning it acts directly on the vascular smooth muscle cells to cause relaxation, leading to the widening of blood vessels and a decrease in blood pressure. The general signaling pathway for vasodilation induced by such agents in vascular smooth muscle cells is depicted below.
Caption: General signaling pathway for a direct-acting vasodilator like this compound in vascular smooth muscle.
Summary and Conclusion
The available data on this compound is sparse, reflecting its early discontinuation in clinical development. The key available physicochemical parameter is its aqueous solubility, with a log Sw of -1.27, indicating it is a sparingly soluble compound. While no specific chemical stability studies are publicly accessible, its pharmacokinetic profile shows rapid metabolism in vivo, primarily to a sulphone derivative. For drug development professionals, the limited solubility would be a key challenge to address in formulation development. The lack of comprehensive stability data would necessitate a full forced degradation study to understand its degradation pathways and to develop a stability-indicating analytical method. The provided diagrams and summarized data offer a foundational understanding of this compound for research and academic purposes.
Investigating the Vasodilatory Effects of Tolmesoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolmesoxide is a vasodilator antihypertensive agent that exerts its effects through a direct relaxant action on vascular smooth muscle. This technical guide provides a comprehensive overview of the vasodilatory properties of this compound, summarizing key experimental findings, detailing methodologies from pivotal studies, and proposing a putative mechanism of action. The information is intended to serve as a resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction
This compound, chemically identified as (4,5-dimethoxy-2-methylphenyl) methyl sulphoxide, is a compound that has been investigated for its antihypertensive properties.[1][2] Its primary mechanism of blood pressure reduction is attributed to its ability to directly relax vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance.[1][2] Clinical and preclinical studies have demonstrated its efficacy in lowering blood pressure in various hypertensive models and in human subjects.[1] This document synthesizes the available data on the vasodilatory effects of this compound, with a focus on its pharmacological characteristics and the experimental methods used to elucidate them.
Quantitative Analysis of Vasodilatory Effects
The vasodilatory and antihypertensive effects of this compound have been quantified in both in vivo and clinical settings. The following tables summarize the key quantitative data from published studies.
Table 1: In Vivo Antihypertensive Effects of this compound in Animal Models
| Animal Model | Administration Route | Dose | Effect on Blood Pressure | Reference |
| Deoxycorticosterone acetate (B1210297) (DOCA) hypertensive rats | - | - | Reduction in blood pressure | |
| 1-kidney Goldblatt hypertensive rats | - | - | Reduction in blood pressure | |
| Renal hypertensive cats | - | - | Reduction in blood pressure | |
| Normotensive cats | - | - | Reduction in blood pressure |
Table 2: Hemodynamic and Pharmacokinetic Profile of this compound in Hypertensive Patients
| Parameter | Value | Conditions | Reference |
| Mean Arterial Pressure Reduction | 24.2% from baseline | Single oral doses (200-600 mg) | |
| Onset of Action | Within 1 hour | Single oral doses | |
| Peak Effect | 3 hours post-dosing | Single oral doses | |
| Duration of Action | Up to 12 hours | Single oral doses | |
| Heart Rate Increase | 37.6% rise | Following administration | |
| Half-life (t½) | ~3.0 hours | Single oral doses | |
| Peak Plasma Level | ~1.0 hour post-dosing | Single oral doses | |
| Active Metabolite | (4,5-dimethoxy-2-methyl)phenylmethyl sulphone | Measurable at 30 mins, peak at 2-4 hours |
Experimental Protocols
The following sections detail the methodologies employed in key studies to investigate the vasodilatory effects of this compound.
In Vivo Blood Pressure Measurement in Animal Models
This protocol is based on the methodologies described in the study by Doxey (1978).
-
Animal Models:
-
Deoxycorticosterone acetate (DOCA) hypertensive rats.
-
1-kidney Goldblatt hypertensive rats.
-
Renal hypertensive and normotensive cats.
-
-
Blood Pressure Measurement:
-
Conscious animals are used to avoid the influence of anesthesia on cardiovascular parameters.
-
Arterial blood pressure is directly measured via an indwelling catheter surgically placed in a major artery (e.g., carotid or femoral artery).
-
The catheter is connected to a pressure transducer, and the signal is amplified and recorded on a polygraph.
-
Heart rate is derived from the pulsatile blood pressure signal.
-
-
Drug Administration:
-
This compound is administered, and blood pressure and heart rate are monitored continuously to determine the onset, magnitude, and duration of the antihypertensive effect.
-
-
Antagonism of Vasoconstrictor Responses:
-
The ability of this compound to antagonize vasoconstriction induced by various agents is assessed.
-
Vasoconstrictors such as noradrenaline, tyramine, angiotensin, or vasopressin are administered before and after this compound treatment.
-
The reduction in the pressor response to these agents in the presence of this compound provides evidence for its vasodilatory action.
-
To investigate the involvement of specific receptors, the experiments are repeated in the presence of beta-adrenoceptor, muscarinic, or histamine (B1213489) antagonists.
-
Clinical Evaluation of Antihypertensive Effects in Humans
This protocol is based on the clinical study described by O'Boyle et al. (1982).
-
Study Population:
-
Patients with severe hypertension.
-
-
Study Design:
-
A single-dose, dose-finding study design is employed.
-
Patients receive single oral doses of this compound on successive days, with the dose incrementally increased (e.g., 100 mg, 200 mg, 400 mg, 600 mg).
-
-
Hemodynamic Monitoring:
-
Supine and standing blood pressure and heart rate are measured at regular intervals before and after drug administration (e.g., 1, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Mean Arterial Pressure (MAP) is calculated as diastolic pressure + 1/3 (systolic pressure - diastolic pressure).
-
-
Pharmacokinetic Analysis:
-
Blood samples are collected at various time points post-administration to measure the plasma concentrations of this compound and its major metabolite.
-
High-pressure liquid chromatography (HPLC) is used for the quantitative analysis of the drug and its metabolite in plasma.
-
Pharmacokinetic parameters such as half-life (t½), time to peak concentration (Tmax), and peak concentration (Cmax) are determined.
-
Below is a DOT script for a diagram illustrating the general workflow of a clinical study investigating the antihypertensive effects of this compound.
Mechanism of Vasodilatory Action
The available evidence strongly suggests that this compound acts as a direct-acting vasodilator on vascular smooth muscle. This mode of action is characterized by several key findings:
-
Independence from Autonomic Receptors: The vasodilatory effect of this compound is not blocked by antagonists of beta-adrenoceptors, muscarinic receptors, or histamine receptors. This indicates that its mechanism does not involve the stimulation of these classical vasodilatory pathways.
-
Antagonism of Diverse Vasoconstrictors: this compound has been shown to antagonize the vasoconstrictor effects of a variety of agents, including noradrenaline, tyramine, angiotensin, and vasopressin. This broad-spectrum antagonism is characteristic of a direct effect on the final common pathway of smooth muscle contraction.
Putative Intracellular Signaling Pathway
While the precise intracellular signaling pathway of this compound has not been fully elucidated in the available literature, a putative mechanism can be proposed based on the known pathways of direct-acting vasodilators. These agents typically interfere with the mechanisms that regulate intracellular calcium concentration ([Ca²⁺]i) or the sensitivity of the contractile apparatus to calcium.
A plausible hypothesis is that this compound modulates the activity of ion channels in the plasma membrane of vascular smooth muscle cells, leading to hyperpolarization and subsequent relaxation. The opening of potassium channels, particularly ATP-sensitive potassium (K-ATP) channels, is a common mechanism for direct-acting vasodilators.
The following diagram, generated using the DOT language, illustrates this putative signaling pathway.
Conclusion and Future Directions
This compound is a vasodilator that effectively lowers blood pressure through a direct relaxant effect on vascular smooth muscle. While its clinical and in vivo hemodynamic effects are documented, a detailed understanding of its molecular mechanism of action remains an area for further investigation. Future research should focus on:
-
In Vitro Vasorelaxation Studies: Conducting dose-response experiments in isolated arterial preparations to determine the potency (IC50) and efficacy (Emax) of this compound and its active metabolite.
-
Electrophysiological Studies: Utilizing patch-clamp techniques to investigate the effects of this compound on specific ion channels (e.g., potassium and calcium channels) in isolated vascular smooth muscle cells.
-
Biochemical Assays: Examining the impact of this compound on intracellular second messengers, such as cyclic GMP and cyclic AMP, and the activity of related enzymes like phosphodiesterases.
A more in-depth understanding of the molecular pharmacology of this compound will provide a clearer picture of its therapeutic potential and may guide the development of novel vasodilator agents.
References
Investigating the Vasodilatory Effects of Tolmesoxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tolmesoxide is a vasodilator antihypertensive agent that exerts its effects through a direct relaxant action on vascular smooth muscle. This technical guide provides a comprehensive overview of the vasodilatory properties of this compound, summarizing key experimental findings, detailing methodologies from pivotal studies, and proposing a putative mechanism of action. The information is intended to serve as a resource for researchers and professionals involved in cardiovascular drug discovery and development.
Introduction
This compound, chemically identified as (4,5-dimethoxy-2-methylphenyl) methyl sulphoxide, is a compound that has been investigated for its antihypertensive properties.[1][2] Its primary mechanism of blood pressure reduction is attributed to its ability to directly relax vascular smooth muscle, leading to vasodilation and a decrease in peripheral resistance.[1][2] Clinical and preclinical studies have demonstrated its efficacy in lowering blood pressure in various hypertensive models and in human subjects.[1] This document synthesizes the available data on the vasodilatory effects of this compound, with a focus on its pharmacological characteristics and the experimental methods used to elucidate them.
Quantitative Analysis of Vasodilatory Effects
The vasodilatory and antihypertensive effects of this compound have been quantified in both in vivo and clinical settings. The following tables summarize the key quantitative data from published studies.
Table 1: In Vivo Antihypertensive Effects of this compound in Animal Models
| Animal Model | Administration Route | Dose | Effect on Blood Pressure | Reference |
| Deoxycorticosterone acetate (DOCA) hypertensive rats | - | - | Reduction in blood pressure | |
| 1-kidney Goldblatt hypertensive rats | - | - | Reduction in blood pressure | |
| Renal hypertensive cats | - | - | Reduction in blood pressure | |
| Normotensive cats | - | - | Reduction in blood pressure |
Table 2: Hemodynamic and Pharmacokinetic Profile of this compound in Hypertensive Patients
| Parameter | Value | Conditions | Reference |
| Mean Arterial Pressure Reduction | 24.2% from baseline | Single oral doses (200-600 mg) | |
| Onset of Action | Within 1 hour | Single oral doses | |
| Peak Effect | 3 hours post-dosing | Single oral doses | |
| Duration of Action | Up to 12 hours | Single oral doses | |
| Heart Rate Increase | 37.6% rise | Following administration | |
| Half-life (t½) | ~3.0 hours | Single oral doses | |
| Peak Plasma Level | ~1.0 hour post-dosing | Single oral doses | |
| Active Metabolite | (4,5-dimethoxy-2-methyl)phenylmethyl sulphone | Measurable at 30 mins, peak at 2-4 hours |
Experimental Protocols
The following sections detail the methodologies employed in key studies to investigate the vasodilatory effects of this compound.
In Vivo Blood Pressure Measurement in Animal Models
This protocol is based on the methodologies described in the study by Doxey (1978).
-
Animal Models:
-
Deoxycorticosterone acetate (DOCA) hypertensive rats.
-
1-kidney Goldblatt hypertensive rats.
-
Renal hypertensive and normotensive cats.
-
-
Blood Pressure Measurement:
-
Conscious animals are used to avoid the influence of anesthesia on cardiovascular parameters.
-
Arterial blood pressure is directly measured via an indwelling catheter surgically placed in a major artery (e.g., carotid or femoral artery).
-
The catheter is connected to a pressure transducer, and the signal is amplified and recorded on a polygraph.
-
Heart rate is derived from the pulsatile blood pressure signal.
-
-
Drug Administration:
-
This compound is administered, and blood pressure and heart rate are monitored continuously to determine the onset, magnitude, and duration of the antihypertensive effect.
-
-
Antagonism of Vasoconstrictor Responses:
-
The ability of this compound to antagonize vasoconstriction induced by various agents is assessed.
-
Vasoconstrictors such as noradrenaline, tyramine, angiotensin, or vasopressin are administered before and after this compound treatment.
-
The reduction in the pressor response to these agents in the presence of this compound provides evidence for its vasodilatory action.
-
To investigate the involvement of specific receptors, the experiments are repeated in the presence of beta-adrenoceptor, muscarinic, or histamine antagonists.
-
Clinical Evaluation of Antihypertensive Effects in Humans
This protocol is based on the clinical study described by O'Boyle et al. (1982).
-
Study Population:
-
Patients with severe hypertension.
-
-
Study Design:
-
A single-dose, dose-finding study design is employed.
-
Patients receive single oral doses of this compound on successive days, with the dose incrementally increased (e.g., 100 mg, 200 mg, 400 mg, 600 mg).
-
-
Hemodynamic Monitoring:
-
Supine and standing blood pressure and heart rate are measured at regular intervals before and after drug administration (e.g., 1, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Mean Arterial Pressure (MAP) is calculated as diastolic pressure + 1/3 (systolic pressure - diastolic pressure).
-
-
Pharmacokinetic Analysis:
-
Blood samples are collected at various time points post-administration to measure the plasma concentrations of this compound and its major metabolite.
-
High-pressure liquid chromatography (HPLC) is used for the quantitative analysis of the drug and its metabolite in plasma.
-
Pharmacokinetic parameters such as half-life (t½), time to peak concentration (Tmax), and peak concentration (Cmax) are determined.
-
Below is a DOT script for a diagram illustrating the general workflow of a clinical study investigating the antihypertensive effects of this compound.
Mechanism of Vasodilatory Action
The available evidence strongly suggests that this compound acts as a direct-acting vasodilator on vascular smooth muscle. This mode of action is characterized by several key findings:
-
Independence from Autonomic Receptors: The vasodilatory effect of this compound is not blocked by antagonists of beta-adrenoceptors, muscarinic receptors, or histamine receptors. This indicates that its mechanism does not involve the stimulation of these classical vasodilatory pathways.
-
Antagonism of Diverse Vasoconstrictors: this compound has been shown to antagonize the vasoconstrictor effects of a variety of agents, including noradrenaline, tyramine, angiotensin, and vasopressin. This broad-spectrum antagonism is characteristic of a direct effect on the final common pathway of smooth muscle contraction.
Putative Intracellular Signaling Pathway
While the precise intracellular signaling pathway of this compound has not been fully elucidated in the available literature, a putative mechanism can be proposed based on the known pathways of direct-acting vasodilators. These agents typically interfere with the mechanisms that regulate intracellular calcium concentration ([Ca²⁺]i) or the sensitivity of the contractile apparatus to calcium.
A plausible hypothesis is that this compound modulates the activity of ion channels in the plasma membrane of vascular smooth muscle cells, leading to hyperpolarization and subsequent relaxation. The opening of potassium channels, particularly ATP-sensitive potassium (K-ATP) channels, is a common mechanism for direct-acting vasodilators.
The following diagram, generated using the DOT language, illustrates this putative signaling pathway.
Conclusion and Future Directions
This compound is a vasodilator that effectively lowers blood pressure through a direct relaxant effect on vascular smooth muscle. While its clinical and in vivo hemodynamic effects are documented, a detailed understanding of its molecular mechanism of action remains an area for further investigation. Future research should focus on:
-
In Vitro Vasorelaxation Studies: Conducting dose-response experiments in isolated arterial preparations to determine the potency (IC50) and efficacy (Emax) of this compound and its active metabolite.
-
Electrophysiological Studies: Utilizing patch-clamp techniques to investigate the effects of this compound on specific ion channels (e.g., potassium and calcium channels) in isolated vascular smooth muscle cells.
-
Biochemical Assays: Examining the impact of this compound on intracellular second messengers, such as cyclic GMP and cyclic AMP, and the activity of related enzymes like phosphodiesterases.
A more in-depth understanding of the molecular pharmacology of this compound will provide a clearer picture of its therapeutic potential and may guide the development of novel vasodilator agents.
References
Methodological & Application
Application of Tolmesoxide in Smooth Muscle Cell Culture: A Review of Available Data
Introduction
Tolmesoxide is identified as a vasodilator agent that exerts its effects by directly relaxing vascular smooth muscle. This property positions it as a compound of interest for researchers in cardiovascular pharmacology and drug development. However, a comprehensive review of the scientific literature reveals a significant gap in the availability of specific in vitro data regarding its use in smooth muscle cell culture. While in vivo studies have established its vasodilatory action, detailed protocols and quantitative data for its application in a cell culture setting are not present in the published literature. This document summarizes the known information about this compound and outlines general methodologies for studying vasodilator agents in smooth muscle cell culture, which can serve as a starting point for researchers wishing to investigate this compound's effects in vitro.
Known Information from In Vivo Studies
Clinical and animal studies have demonstrated that this compound lowers blood pressure by directly acting on vascular smooth muscle, leading to relaxation and vasodilation. It has been shown to antagonize vasoconstriction induced by various agents, including noradrenaline and angiotensin. Pharmacokinetic data from these studies provide insights into its absorption, metabolism, and duration of action in a whole-organism context. However, these studies do not provide the specific cellular and molecular mechanisms of action that are crucial for designing and interpreting in vitro experiments.
Challenges in Providing Detailed In Vitro Protocols for this compound
The absence of published in vitro studies on this compound presents a significant challenge in providing detailed application notes and protocols. Key experimental parameters that are essential for robust and reproducible cell culture-based assays are currently unavailable. These include:
-
Effective Concentration Range: The optimal concentration of this compound required to elicit a response in cultured smooth muscle cells has not been determined.
-
Incubation Times: The appropriate duration of exposure to this compound for various cellular assays (e.g., signaling pathway activation, cytotoxicity, gene expression) is unknown.
-
Specific Molecular Targets and Signaling Pathways: The precise molecular targets and intracellular signaling pathways modulated by this compound in smooth muscle cells have not been elucidated.
Due to the lack of this fundamental information in the scientific literature, it is not possible to provide detailed, validated protocols, quantitative data tables, or specific signaling pathway diagrams for the use of this compound in smooth muscle cell culture as originally requested.
General Protocols for Investigating Vasodilator Agents in Smooth Muscle Cell Culture
For researchers intending to investigate the in vitro effects of this compound, the following general protocols for studying vasodilator agents in smooth muscle cell culture can be adapted. It is crucial to emphasize that these are general guidelines and would require extensive optimization and validation for this compound.
General Experimental Workflow
Caption: A general workflow for investigating a novel vasodilator in smooth muscle cell culture.
1. Cell Culture
-
Cell Source: Primary vascular smooth muscle cells (SMCs) are preferred for their physiological relevance. Commercially available human aortic or coronary artery SMCs are common choices.
-
Culture Medium: A specialized smooth muscle cell growth medium (e.g., SmGM-2) supplemented with growth factors, serum, and antibiotics is typically used.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 70-80% confluency using standard trypsinization protocols. For most functional assays, cells between passages 3 and 8 are recommended to ensure phenotypic stability.
2. Assessment of Vasodilatory Effect
A primary experiment would be to determine if this compound can relax pre-contracted smooth muscle cells.
-
Induce Contraction: After seeding SMCs on a suitable substrate (e.g., collagen-coated flexible membranes), contraction can be induced using a vasoconstrictor agent such as angiotensin II (e.g., 100 nM) or endothelin-1 (B181129) (e.g., 10 nM).
-
This compound Treatment: A range of this compound concentrations should be tested to determine its dose-dependent relaxation effect.
-
Measurement: The relaxation of the cells can be quantified by measuring changes in cell morphology (e.g., cell surface area) or by using more sophisticated techniques like traction force microscopy.
3. Investigation of Signaling Pathways
Based on the mechanisms of other vasodilators, the following pathways are logical starting points for investigation.
Caption: Hypothetical signaling pathways for this compound-induced smooth muscle relaxation.
-
Cyclic Nucleotide Measurement: To investigate if this compound acts via the cyclic AMP (cAMP) or cyclic GMP (cGMP) pathways, intracellular levels of these second messengers can be measured using commercially available ELISA kits. SMCs would be treated with various concentrations of this compound for a short duration (e.g., 10-30 minutes) before cell lysis and analysis.
-
Calcium Imaging: To determine if this compound affects intracellular calcium concentrations, calcium imaging studies can be performed. SMCs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in fluorescence upon stimulation with a vasoconstrictor and subsequent treatment with this compound can be monitored using a fluorescence microscope.
-
Western Blotting: To analyze the phosphorylation status of key signaling proteins, western blotting can be employed. For example, a decrease in the phosphorylation of myosin light chain (p-MLC) would be indicative of relaxation. Antibodies against total and phosphorylated forms of MLC, as well as other potential targets like Akt or ERK, can be used.
Data Presentation
Should experiments be conducted, all quantitative data should be summarized in clearly structured tables for easy comparison. An example of how such data could be presented is shown below.
Table 1: Hypothetical Dose-Response of this compound on Angiotensin II-induced Smooth Muscle Cell Contraction
| This compound Concentration (µM) | % Relaxation (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 0 |
| 0.1 | 15 ± 5 |
| 1 | 45 ± 8 |
| 10 | 85 ± 10 |
| 100 | 95 ± 7 |
While this compound is known to be a direct-acting vasodilator from in vivo studies, there is a clear lack of published in vitro data for its use in smooth muscle cell culture. This prevents the creation of detailed and specific application notes and protocols at this time. The general methodologies and hypothetical signaling pathways presented here provide a framework for researchers to initiate their own investigations into the cellular and molecular mechanisms of this compound. Any such investigation will require extensive optimization and validation of experimental conditions. The scientific community would greatly benefit from the publication of in vitro studies on this compound to fill the current knowledge gap.
Application of Tolmesoxide in Smooth Muscle Cell Culture: A Review of Available Data
Introduction
Tolmesoxide is identified as a vasodilator agent that exerts its effects by directly relaxing vascular smooth muscle. This property positions it as a compound of interest for researchers in cardiovascular pharmacology and drug development. However, a comprehensive review of the scientific literature reveals a significant gap in the availability of specific in vitro data regarding its use in smooth muscle cell culture. While in vivo studies have established its vasodilatory action, detailed protocols and quantitative data for its application in a cell culture setting are not present in the published literature. This document summarizes the known information about this compound and outlines general methodologies for studying vasodilator agents in smooth muscle cell culture, which can serve as a starting point for researchers wishing to investigate this compound's effects in vitro.
Known Information from In Vivo Studies
Clinical and animal studies have demonstrated that this compound lowers blood pressure by directly acting on vascular smooth muscle, leading to relaxation and vasodilation. It has been shown to antagonize vasoconstriction induced by various agents, including noradrenaline and angiotensin. Pharmacokinetic data from these studies provide insights into its absorption, metabolism, and duration of action in a whole-organism context. However, these studies do not provide the specific cellular and molecular mechanisms of action that are crucial for designing and interpreting in vitro experiments.
Challenges in Providing Detailed In Vitro Protocols for this compound
The absence of published in vitro studies on this compound presents a significant challenge in providing detailed application notes and protocols. Key experimental parameters that are essential for robust and reproducible cell culture-based assays are currently unavailable. These include:
-
Effective Concentration Range: The optimal concentration of this compound required to elicit a response in cultured smooth muscle cells has not been determined.
-
Incubation Times: The appropriate duration of exposure to this compound for various cellular assays (e.g., signaling pathway activation, cytotoxicity, gene expression) is unknown.
-
Specific Molecular Targets and Signaling Pathways: The precise molecular targets and intracellular signaling pathways modulated by this compound in smooth muscle cells have not been elucidated.
Due to the lack of this fundamental information in the scientific literature, it is not possible to provide detailed, validated protocols, quantitative data tables, or specific signaling pathway diagrams for the use of this compound in smooth muscle cell culture as originally requested.
General Protocols for Investigating Vasodilator Agents in Smooth Muscle Cell Culture
For researchers intending to investigate the in vitro effects of this compound, the following general protocols for studying vasodilator agents in smooth muscle cell culture can be adapted. It is crucial to emphasize that these are general guidelines and would require extensive optimization and validation for this compound.
General Experimental Workflow
Caption: A general workflow for investigating a novel vasodilator in smooth muscle cell culture.
1. Cell Culture
-
Cell Source: Primary vascular smooth muscle cells (SMCs) are preferred for their physiological relevance. Commercially available human aortic or coronary artery SMCs are common choices.
-
Culture Medium: A specialized smooth muscle cell growth medium (e.g., SmGM-2) supplemented with growth factors, serum, and antibiotics is typically used.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 70-80% confluency using standard trypsinization protocols. For most functional assays, cells between passages 3 and 8 are recommended to ensure phenotypic stability.
2. Assessment of Vasodilatory Effect
A primary experiment would be to determine if this compound can relax pre-contracted smooth muscle cells.
-
Induce Contraction: After seeding SMCs on a suitable substrate (e.g., collagen-coated flexible membranes), contraction can be induced using a vasoconstrictor agent such as angiotensin II (e.g., 100 nM) or endothelin-1 (e.g., 10 nM).
-
This compound Treatment: A range of this compound concentrations should be tested to determine its dose-dependent relaxation effect.
-
Measurement: The relaxation of the cells can be quantified by measuring changes in cell morphology (e.g., cell surface area) or by using more sophisticated techniques like traction force microscopy.
3. Investigation of Signaling Pathways
Based on the mechanisms of other vasodilators, the following pathways are logical starting points for investigation.
Caption: Hypothetical signaling pathways for this compound-induced smooth muscle relaxation.
-
Cyclic Nucleotide Measurement: To investigate if this compound acts via the cyclic AMP (cAMP) or cyclic GMP (cGMP) pathways, intracellular levels of these second messengers can be measured using commercially available ELISA kits. SMCs would be treated with various concentrations of this compound for a short duration (e.g., 10-30 minutes) before cell lysis and analysis.
-
Calcium Imaging: To determine if this compound affects intracellular calcium concentrations, calcium imaging studies can be performed. SMCs are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM). Changes in fluorescence upon stimulation with a vasoconstrictor and subsequent treatment with this compound can be monitored using a fluorescence microscope.
-
Western Blotting: To analyze the phosphorylation status of key signaling proteins, western blotting can be employed. For example, a decrease in the phosphorylation of myosin light chain (p-MLC) would be indicative of relaxation. Antibodies against total and phosphorylated forms of MLC, as well as other potential targets like Akt or ERK, can be used.
Data Presentation
Should experiments be conducted, all quantitative data should be summarized in clearly structured tables for easy comparison. An example of how such data could be presented is shown below.
Table 1: Hypothetical Dose-Response of this compound on Angiotensin II-induced Smooth Muscle Cell Contraction
| This compound Concentration (µM) | % Relaxation (Mean ± SD) |
| 0 (Vehicle Control) | 0 ± 0 |
| 0.1 | 15 ± 5 |
| 1 | 45 ± 8 |
| 10 | 85 ± 10 |
| 100 | 95 ± 7 |
While this compound is known to be a direct-acting vasodilator from in vivo studies, there is a clear lack of published in vitro data for its use in smooth muscle cell culture. This prevents the creation of detailed and specific application notes and protocols at this time. The general methodologies and hypothetical signaling pathways presented here provide a framework for researchers to initiate their own investigations into the cellular and molecular mechanisms of this compound. Any such investigation will require extensive optimization and validation of experimental conditions. The scientific community would greatly benefit from the publication of in vitro studies on this compound to fill the current knowledge gap.
Application Notes and Protocols for Tolmesoxide Administration in Rodent Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Tolmesoxide, a direct-acting vasodilator, in established rodent models of hypertension. The following sections detail the mechanism of action, protocols for inducing hypertension, drug administration procedures, and expected physiological responses.
Introduction to this compound
This compound is an antihypertensive agent that exerts its effects through direct relaxation of vascular smooth muscle.[1][2] This mechanism leads to a reduction in peripheral vascular resistance and a subsequent lowering of blood pressure. The hypotensive effect of this compound is often accompanied by a reflex tachycardia.[1] It has been shown to be effective in reducing blood pressure in various preclinical models of hypertension, including deoxycorticosterone acetate (B1210297) (DOCA)-salt and Goldblatt hypertensive rats.[1][2]
Mechanism of Action: Direct Vasodilation
This compound's primary mechanism of action is the direct relaxation of vascular smooth muscle, independent of alpha- or beta-adrenergic, muscarinic, or histaminic receptors. It antagonizes vasoconstriction induced by a variety of agents, including sympathetic stimulation, noradrenaline, tyramine, angiotensin, and vasopressin. While the precise intracellular signaling pathway for this compound is not fully elucidated in the available literature, direct-acting vasodilators typically influence one or more of the following pathways to induce relaxation:
-
Modulation of Intracellular Calcium Levels: Many vasodilators decrease the influx of extracellular calcium into vascular smooth muscle cells or enhance the reuptake of calcium into the sarcoplasmic reticulum.
-
Activation of Potassium Channels: Efflux of potassium ions leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reducing calcium influx.
-
Stimulation of the cGMP Pathway: Some vasodilators increase the production of cyclic guanosine (B1672433) monophosphate (cGMP), which activates protein kinase G (PKG) and leads to a cascade of events causing relaxation.
Based on its characterization as a direct vasodilator, a putative signaling pathway is illustrated below.
Quantitative Data
A comprehensive search of the available scientific literature did not yield specific quantitative dose-response data for this compound's effects on blood pressure and heart rate in DOCA-salt or Goldblatt hypertensive rat models presented in a tabular format. The primary research confirming its efficacy in these models describes a qualitative reduction in blood pressure. For illustrative purposes, the following table summarizes expected qualitative outcomes based on the literature.
| Rodent Model | This compound Administration | Expected Effect on Mean Arterial Pressure (MAP) | Expected Effect on Heart Rate (HR) |
| DOCA-Salt Hypertensive Rat | Oral Gavage | ↓ (Significant Reduction) | ↑ (Tachycardia) |
| One-Kidney, One-Clip (1K1C) Goldblatt Hypertensive Rat | Oral Gavage | ↓ (Significant Reduction) | ↑ (Tachycardia) |
Experimental Protocols
The following are detailed protocols for the induction of hypertension in rodent models and the subsequent administration of this compound.
Induction of DOCA-Salt Hypertension in Rats
This model induces hypertension through mineralocorticoid excess and high salt intake.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Deoxycorticosterone acetate (DOCA) pellets or injectable solution
-
1% NaCl drinking water
-
Standard rat chow
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for uninephrectomy
Procedure:
-
Uninephrectomy (Day 0):
-
Anesthetize the rat.
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter.
-
Remove the kidney and suture the incision.
-
Allow a one-week recovery period with ad libitum access to standard chow and tap water.
-
-
DOCA Administration and High Salt Diet (Starting Day 7):
-
Implant a DOCA pellet (e.g., 25 mg/rat) subcutaneously or begin subcutaneous injections of DOCA (e.g., 25 mg/kg twice weekly).
-
Replace drinking water with 1% NaCl solution.
-
Continue this regimen for 4-6 weeks to allow for the development of stable hypertension.
-
-
Blood Pressure Monitoring:
-
Monitor systolic blood pressure weekly using a tail-cuff plethysmograph.
-
Expect a significant increase in blood pressure compared to sham-operated control rats.
-
Induction of One-Kidney, One-Clip (1K1C) Goldblatt Hypertension in Rats
This model induces hypertension by simulating renal artery stenosis.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Silver clips (internal diameter ~0.2 mm)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for nephrectomy and vessel manipulation
Procedure:
-
Right Nephrectomy (Day 0):
-
Anesthetize the rat.
-
Make a flank incision to expose the right kidney.
-
Ligate and remove the right kidney.
-
Suture the incision.
-
Allow a one-week recovery period.
-
-
Left Renal Artery Clipping (Day 7):
-
Anesthetize the rat.
-
Expose the left renal artery.
-
Place a silver clip with a pre-determined internal diameter around the renal artery to partially constrict it.
-
Suture the incision.
-
-
Development of Hypertension:
-
House the rats with free access to standard chow and water.
-
Hypertension typically develops over 4-6 weeks.
-
Monitor blood pressure weekly via tail-cuff plethysmography.
-
Protocol for Oral Administration of this compound
Oral gavage is a standard method for precise oral dosing in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needle (16-18 gauge for adult rats)
-
Syringe
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat, ensuring its head and neck are in a straight line with its body.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the this compound suspension.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress after dosing.
-
Conclusion
This compound is a direct-acting vasodilator that effectively lowers blood pressure in rodent models of hypertension such as the DOCA-salt and Goldblatt models. The provided protocols offer standardized methods for inducing these hypertensive states and for the subsequent administration of this compound. Further research is warranted to elucidate the specific intracellular signaling pathways of this compound and to establish a detailed dose-response relationship for its effects on blood pressure and heart rate in these preclinical models.
References
Application Notes and Protocols for Tolmesoxide Administration in Rodent Hypertension Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Tolmesoxide, a direct-acting vasodilator, in established rodent models of hypertension. The following sections detail the mechanism of action, protocols for inducing hypertension, drug administration procedures, and expected physiological responses.
Introduction to this compound
This compound is an antihypertensive agent that exerts its effects through direct relaxation of vascular smooth muscle.[1][2] This mechanism leads to a reduction in peripheral vascular resistance and a subsequent lowering of blood pressure. The hypotensive effect of this compound is often accompanied by a reflex tachycardia.[1] It has been shown to be effective in reducing blood pressure in various preclinical models of hypertension, including deoxycorticosterone acetate (DOCA)-salt and Goldblatt hypertensive rats.[1][2]
Mechanism of Action: Direct Vasodilation
This compound's primary mechanism of action is the direct relaxation of vascular smooth muscle, independent of alpha- or beta-adrenergic, muscarinic, or histaminic receptors. It antagonizes vasoconstriction induced by a variety of agents, including sympathetic stimulation, noradrenaline, tyramine, angiotensin, and vasopressin. While the precise intracellular signaling pathway for this compound is not fully elucidated in the available literature, direct-acting vasodilators typically influence one or more of the following pathways to induce relaxation:
-
Modulation of Intracellular Calcium Levels: Many vasodilators decrease the influx of extracellular calcium into vascular smooth muscle cells or enhance the reuptake of calcium into the sarcoplasmic reticulum.
-
Activation of Potassium Channels: Efflux of potassium ions leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reducing calcium influx.
-
Stimulation of the cGMP Pathway: Some vasodilators increase the production of cyclic guanosine monophosphate (cGMP), which activates protein kinase G (PKG) and leads to a cascade of events causing relaxation.
Based on its characterization as a direct vasodilator, a putative signaling pathway is illustrated below.
Quantitative Data
A comprehensive search of the available scientific literature did not yield specific quantitative dose-response data for this compound's effects on blood pressure and heart rate in DOCA-salt or Goldblatt hypertensive rat models presented in a tabular format. The primary research confirming its efficacy in these models describes a qualitative reduction in blood pressure. For illustrative purposes, the following table summarizes expected qualitative outcomes based on the literature.
| Rodent Model | This compound Administration | Expected Effect on Mean Arterial Pressure (MAP) | Expected Effect on Heart Rate (HR) |
| DOCA-Salt Hypertensive Rat | Oral Gavage | ↓ (Significant Reduction) | ↑ (Tachycardia) |
| One-Kidney, One-Clip (1K1C) Goldblatt Hypertensive Rat | Oral Gavage | ↓ (Significant Reduction) | ↑ (Tachycardia) |
Experimental Protocols
The following are detailed protocols for the induction of hypertension in rodent models and the subsequent administration of this compound.
Induction of DOCA-Salt Hypertension in Rats
This model induces hypertension through mineralocorticoid excess and high salt intake.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Deoxycorticosterone acetate (DOCA) pellets or injectable solution
-
1% NaCl drinking water
-
Standard rat chow
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for uninephrectomy
Procedure:
-
Uninephrectomy (Day 0):
-
Anesthetize the rat.
-
Make a flank incision to expose the left kidney.
-
Ligate the renal artery, vein, and ureter.
-
Remove the kidney and suture the incision.
-
Allow a one-week recovery period with ad libitum access to standard chow and tap water.
-
-
DOCA Administration and High Salt Diet (Starting Day 7):
-
Implant a DOCA pellet (e.g., 25 mg/rat) subcutaneously or begin subcutaneous injections of DOCA (e.g., 25 mg/kg twice weekly).
-
Replace drinking water with 1% NaCl solution.
-
Continue this regimen for 4-6 weeks to allow for the development of stable hypertension.
-
-
Blood Pressure Monitoring:
-
Monitor systolic blood pressure weekly using a tail-cuff plethysmograph.
-
Expect a significant increase in blood pressure compared to sham-operated control rats.
-
Induction of One-Kidney, One-Clip (1K1C) Goldblatt Hypertension in Rats
This model induces hypertension by simulating renal artery stenosis.
Materials:
-
Male Sprague-Dawley or Wistar rats (200-250 g)
-
Silver clips (internal diameter ~0.2 mm)
-
Anesthetic (e.g., isoflurane)
-
Surgical instruments for nephrectomy and vessel manipulation
Procedure:
-
Right Nephrectomy (Day 0):
-
Anesthetize the rat.
-
Make a flank incision to expose the right kidney.
-
Ligate and remove the right kidney.
-
Suture the incision.
-
Allow a one-week recovery period.
-
-
Left Renal Artery Clipping (Day 7):
-
Anesthetize the rat.
-
Expose the left renal artery.
-
Place a silver clip with a pre-determined internal diameter around the renal artery to partially constrict it.
-
Suture the incision.
-
-
Development of Hypertension:
-
House the rats with free access to standard chow and water.
-
Hypertension typically develops over 4-6 weeks.
-
Monitor blood pressure weekly via tail-cuff plethysmography.
-
Protocol for Oral Administration of this compound
Oral gavage is a standard method for precise oral dosing in rats.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needle (16-18 gauge for adult rats)
-
Syringe
Procedure:
-
Preparation of Dosing Solution:
-
Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentration.
-
-
Animal Handling and Dosing:
-
Gently restrain the rat, ensuring its head and neck are in a straight line with its body.
-
Measure the gavage needle from the tip of the rat's nose to the last rib to determine the correct insertion depth.
-
Carefully insert the gavage needle into the esophagus. Do not force the needle.
-
Slowly administer the this compound suspension.
-
Withdraw the needle gently.
-
Monitor the animal for any signs of distress after dosing.
-
Conclusion
This compound is a direct-acting vasodilator that effectively lowers blood pressure in rodent models of hypertension such as the DOCA-salt and Goldblatt models. The provided protocols offer standardized methods for inducing these hypertensive states and for the subsequent administration of this compound. Further research is warranted to elucidate the specific intracellular signaling pathways of this compound and to establish a detailed dose-response relationship for its effects on blood pressure and heart rate in these preclinical models.
References
Application Notes & Protocols for the Quantification of Tolmesoxide in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Tolmesoxide in plasma samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
This compound, with the chemical structure (4,5-dimethoxy-2-methylphenyl)methylsulphoxide, is a vasodilator agent. Accurate and precise quantification of this compound in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The primary metabolic pathways for this compound involve oxidation to its sulfone derivative and O-demethylation[1][2]. The analytical methods detailed below are designed to be robust and reliable for the quantification of the parent drug.
Method 1: Quantification of this compound in Plasma by HPLC-UV
This method provides a straightforward and cost-effective approach for the quantification of this compound in plasma, suitable for routine analysis.
1. Principle
This compound is extracted from plasma using a liquid-liquid extraction (LLE) procedure. The extracted analyte is then separated from endogenous plasma components on a reversed-phase C18 column and quantified using a UV detector.
2. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the matrix)
-
HPLC-grade acetonitrile (B52724), methanol (B129727), and water
-
Heptane
-
Isoamyl alcohol
-
Sodium hydroxide (B78521) (1 M)
-
Orthophosphoric acid (0.3% v/v)
-
Human plasma (drug-free)
3. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) with 0.01% triethylamine, adjusted to a pH of 4.0 with dilute orthophosphoric acid[3].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: To be determined by acquiring the UV spectrum of this compound (typically in the range of 210-300 nm).
-
Injection Volume: 100 µL.
4. Experimental Protocol
4.1. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a primary stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with methanol to create working standard solutions for the calibration curve and QC samples.
-
Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards at concentrations ranging from, for example, 10 to 2000 ng/mL.
-
Quality Control Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels (low, medium, and high).
4.2. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma sample (standard, QC, or unknown), add 100 µL of the internal standard working solution and 0.5 mL of 1 M NaOH[3].
-
Add 3 mL of extraction solvent (heptane:isoamyl alcohol, 95:5 v/v)[3].
-
Vortex the mixture for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2-5) with another 3 mL of extraction solvent and combine the organic layers.
-
Back-extract the combined organic layers with 200 µL of 0.3% orthophosphoric acid by vortexing for 1 minute and centrifuging.
-
Aspirate and discard the upper organic layer.
-
Inject 100 µL of the remaining aqueous layer into the HPLC system.
5. Data Analysis
Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this curve.
Method 2: Quantification of this compound in Plasma by LC-MS/MS
This method offers higher sensitivity and selectivity compared to HPLC-UV and is the preferred method for bioanalysis requiring low limits of quantification.
1. Principle
This compound and an internal standard are extracted from plasma, separated by liquid chromatography, and detected by tandem mass spectrometry (MS/MS). The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity.
2. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled this compound (e.g., this compound-d3) as the internal standard (preferred) or a structurally similar analog.
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid.
-
Human plasma (drug-free).
3. Instrumentation and Conditions
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A gradient program should be developed to ensure adequate separation from matrix components. A typical starting point would be a linear gradient from 5% to 95% B over a few minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The precursor-to-product ion transitions for this compound and the internal standard need to be optimized by infusing the pure compounds into the mass spectrometer. For this compound (MW: 214.28), the protonated molecule [M+H]+ would be m/z 215.3. Fragmentation would then be induced to find a stable product ion.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
4. Experimental Protocol
4.1. Standard and Quality Control (QC) Sample Preparation
Follow the same procedure as described in the HPLC-UV method (Section 4.1), using an appropriate solvent for stock solutions.
4.2. Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and rapid method suitable for LC-MS/MS analysis.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% A: 5% B).
-
Inject an aliquot into the LC-MS/MS system.
5. Data Analysis
Similar to the HPLC-UV method, quantification is based on the peak area ratio of the analyte to the internal standard. A weighted linear regression is typically used to fit the calibration curve.
Data Presentation
The validation of these analytical methods should generate quantitative data to demonstrate their performance. This data should be summarized in tables for clarity and easy comparison.
Table 1: HPLC-UV Method Validation Parameters (Example)
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 10 - 2000 ng/mL | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | S/N > 10, Accuracy ±20%, Precision <20% |
| Intra-day Precision (%CV) | < 15% | < 15% (20% at LLOQ) |
| Inter-day Precision (%CV) | < 15% | < 15% (20% at LLOQ) |
| Accuracy (% Bias) | -5% to +5% | ± 15% (20% at LLOQ) |
| Recovery | > 80% | Consistent and reproducible |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable | < 15% deviation from nominal concentration |
Table 2: LC-MS/MS Method Validation Parameters (Example)
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.5 - 500 ng/mL | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | S/N > 10, Accuracy ±20%, Precision <20% |
| Intra-day Precision (%CV) | < 10% | < 15% (20% at LLOQ) |
| Inter-day Precision (%CV) | < 10% | < 15% (20% at LLOQ) |
| Accuracy (% Bias) | -3% to +4% | ± 15% (20% at LLOQ) |
| Matrix Effect | 85% - 115% | IS-normalized matrix factor CV < 15% |
| Recovery | > 85% | Consistent and reproducible |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable | < 15% deviation from nominal concentration |
Visualization of Experimental Workflows
Caption: Workflow for this compound quantification in plasma by HPLC-UV.
References
Application Notes & Protocols for the Quantification of Tolmesoxide in Plasma
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Tolmesoxide in plasma samples using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). These methods are essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence studies.
Introduction
This compound, with the chemical structure (4,5-dimethoxy-2-methylphenyl)methylsulphoxide, is a vasodilator agent. Accurate and precise quantification of this compound in plasma is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. The primary metabolic pathways for this compound involve oxidation to its sulfone derivative and O-demethylation[1][2]. The analytical methods detailed below are designed to be robust and reliable for the quantification of the parent drug.
Method 1: Quantification of this compound in Plasma by HPLC-UV
This method provides a straightforward and cost-effective approach for the quantification of this compound in plasma, suitable for routine analysis.
1. Principle
This compound is extracted from plasma using a liquid-liquid extraction (LLE) procedure. The extracted analyte is then separated from endogenous plasma components on a reversed-phase C18 column and quantified using a UV detector.
2. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS) (e.g., a structurally similar and stable compound not present in the matrix)
-
HPLC-grade acetonitrile, methanol, and water
-
Heptane
-
Isoamyl alcohol
-
Sodium hydroxide (1 M)
-
Orthophosphoric acid (0.3% v/v)
-
Human plasma (drug-free)
3. Instrumentation and Chromatographic Conditions
-
HPLC System: A system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: C8 or C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 75:25 v/v) with 0.01% triethylamine, adjusted to a pH of 4.0 with dilute orthophosphoric acid[3].
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
UV Detection Wavelength: To be determined by acquiring the UV spectrum of this compound (typically in the range of 210-300 nm).
-
Injection Volume: 100 µL.
4. Experimental Protocol
4.1. Standard and Quality Control (QC) Sample Preparation
-
Primary Stock Solution: Accurately weigh and dissolve the this compound reference standard in methanol to prepare a primary stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the primary stock solution with methanol to create working standard solutions for the calibration curve and QC samples.
-
Calibration Curve Standards: Spike drug-free human plasma with the appropriate working standard solutions to obtain calibration standards at concentrations ranging from, for example, 10 to 2000 ng/mL.
-
Quality Control Samples: Prepare QC samples in drug-free plasma at a minimum of three concentration levels (low, medium, and high).
4.2. Sample Preparation (Liquid-Liquid Extraction)
-
To 1 mL of plasma sample (standard, QC, or unknown), add 100 µL of the internal standard working solution and 0.5 mL of 1 M NaOH[3].
-
Add 3 mL of extraction solvent (heptane:isoamyl alcohol, 95:5 v/v)[3].
-
Vortex the mixture for 1 minute.
-
Centrifuge at 2000 x g for 5 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Repeat the extraction (steps 2-5) with another 3 mL of extraction solvent and combine the organic layers.
-
Back-extract the combined organic layers with 200 µL of 0.3% orthophosphoric acid by vortexing for 1 minute and centrifuging.
-
Aspirate and discard the upper organic layer.
-
Inject 100 µL of the remaining aqueous layer into the HPLC system.
5. Data Analysis
Quantification is based on the ratio of the peak area of this compound to the peak area of the internal standard. A calibration curve is constructed by plotting the peak area ratio against the nominal concentration of the calibration standards. The concentration of this compound in unknown samples is then determined from this curve.
Method 2: Quantification of this compound in Plasma by LC-MS/MS
This method offers higher sensitivity and selectivity compared to HPLC-UV and is the preferred method for bioanalysis requiring low limits of quantification.
1. Principle
This compound and an internal standard are extracted from plasma, separated by liquid chromatography, and detected by tandem mass spectrometry (MS/MS). The use of Multiple Reaction Monitoring (MRM) ensures high selectivity and sensitivity.
2. Materials and Reagents
-
This compound reference standard
-
Stable isotope-labeled this compound (e.g., this compound-d3) as the internal standard (preferred) or a structurally similar analog.
-
LC-MS grade acetonitrile, methanol, and water.
-
Formic acid.
-
Human plasma (drug-free).
3. Instrumentation and Conditions
-
LC-MS/MS System: A liquid chromatograph coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Column: A suitable reversed-phase column (e.g., C18, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase:
-
A: 0.1% formic acid in water.
-
B: 0.1% formic acid in acetonitrile.
-
-
Gradient Elution: A gradient program should be developed to ensure adequate separation from matrix components. A typical starting point would be a linear gradient from 5% to 95% B over a few minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: The precursor-to-product ion transitions for this compound and the internal standard need to be optimized by infusing the pure compounds into the mass spectrometer. For this compound (MW: 214.28), the protonated molecule [M+H]+ would be m/z 215.3. Fragmentation would then be induced to find a stable product ion.
-
Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.
-
4. Experimental Protocol
4.1. Standard and Quality Control (QC) Sample Preparation
Follow the same procedure as described in the HPLC-UV method (Section 4.1), using an appropriate solvent for stock solutions.
4.2. Sample Preparation (Protein Precipitation)
Protein precipitation is a simple and rapid method suitable for LC-MS/MS analysis.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of the internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate the plasma proteins.
-
Vortex the mixture for 30 seconds.
-
Centrifuge at 14,000 x g for 10 minutes at 4 °C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.
-
Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95% A: 5% B).
-
Inject an aliquot into the LC-MS/MS system.
5. Data Analysis
Similar to the HPLC-UV method, quantification is based on the peak area ratio of the analyte to the internal standard. A weighted linear regression is typically used to fit the calibration curve.
Data Presentation
The validation of these analytical methods should generate quantitative data to demonstrate their performance. This data should be summarized in tables for clarity and easy comparison.
Table 1: HPLC-UV Method Validation Parameters (Example)
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 10 - 2000 ng/mL | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) | 10 ng/mL | S/N > 10, Accuracy ±20%, Precision <20% |
| Intra-day Precision (%CV) | < 15% | < 15% (20% at LLOQ) |
| Inter-day Precision (%CV) | < 15% | < 15% (20% at LLOQ) |
| Accuracy (% Bias) | -5% to +5% | ± 15% (20% at LLOQ) |
| Recovery | > 80% | Consistent and reproducible |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable | < 15% deviation from nominal concentration |
Table 2: LC-MS/MS Method Validation Parameters (Example)
| Parameter | Result | Acceptance Criteria |
| Linearity Range | 0.5 - 500 ng/mL | Correlation coefficient (r²) > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.5 ng/mL | S/N > 10, Accuracy ±20%, Precision <20% |
| Intra-day Precision (%CV) | < 10% | < 15% (20% at LLOQ) |
| Inter-day Precision (%CV) | < 10% | < 15% (20% at LLOQ) |
| Accuracy (% Bias) | -3% to +4% | ± 15% (20% at LLOQ) |
| Matrix Effect | 85% - 115% | IS-normalized matrix factor CV < 15% |
| Recovery | > 85% | Consistent and reproducible |
| Stability (Freeze-thaw, Short-term, Long-term) | Stable | < 15% deviation from nominal concentration |
Visualization of Experimental Workflows
Caption: Workflow for this compound quantification in plasma by HPLC-UV.
References
Application Notes and Protocols for Measuring Arterial Response to Tolmesoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolmesoxide is a vasodilator agent known to elicit a direct relaxant effect on vascular smooth muscle, leading to a reduction in blood pressure.[1][2][3] These application notes provide detailed protocols for established ex vivo and in vivo techniques to quantify the arterial response to this compound. The methodologies described include wire myography, pressure myography, and in vivo blood pressure monitoring, which are fundamental tools in cardiovascular pharmacology for characterizing the efficacy and mechanism of action of vasoactive compounds.
While the direct relaxant effect of this compound on vascular smooth muscle is documented, the precise molecular signaling pathway remains to be fully elucidated in publicly available literature. Therefore, this document also presents a generalized overview of common vasodilation pathways that may be involved, providing a framework for further mechanistic studies.
Data Presentation
The following tables provide templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Wire Myography - Vasodilator Response to this compound
| Concentration (M) | Pre-constriction Tension (mN) | Tension after this compound (mN) | % Relaxation |
| 10⁻⁹ | |||
| 10⁻⁸ | |||
| 10⁻⁷ | |||
| 10⁻⁶ | |||
| 10⁻⁵ | |||
| 10⁻⁴ |
Table 2: Pressure Myography - Vasodilator Response to this compound
| Concentration (M) | Pre-constriction Diameter (µm) | Diameter after this compound (µm) | % Vasodilation |
| 10⁻⁹ | |||
| 10⁻⁸ | |||
| 10⁻⁷ | |||
| 10⁻⁶ | |||
| 10⁻⁵ | |||
| 10⁻⁴ |
Table 3: In Vivo Blood Pressure - Response to this compound Administration
| Time Point | Systolic BP (mmHg) | Diastolic BP (mmHg) | Mean Arterial Pressure (mmHg) | Heart Rate (bpm) |
| Baseline | ||||
| 30 min post-dose | ||||
| 1 hr post-dose | ||||
| 2 hr post-dose | ||||
| 4 hr post-dose | ||||
| 8 hr post-dose | ||||
| 12 hr post-dose | ||||
| 24 hr post-dose |
Experimental Protocols
Protocol 1: Ex Vivo Arterial Reactivity Assessment using Wire Myography
This protocol details the methodology for assessing the vasodilator effect of this compound on isolated arterial segments under isometric conditions.
1. Materials and Reagents:
-
Isolated arterial segments (e.g., mesenteric, carotid, or coronary arteries)
-
Physiological Saline Solution (PSS), composition (in mM): NaCl 119, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.17, NaHCO₃ 25, KH₂PO₄ 1.18, EDTA 0.026, Glucose 5.5.
-
High Potassium Solution (KPSS) for viability check (similar to PSS but with equimolar substitution of NaCl with KCl).
-
Vasoconstrictor agent (e.g., Phenylephrine (B352888), U46619)
-
This compound stock solution
-
Wire myograph system
-
Dissection microscope and tools
-
Carbogen (B8564812) gas (95% O₂, 5% CO₂)
2. Procedure:
-
Vessel Dissection: Euthanize the experimental animal (e.g., rat, mouse) according to approved ethical protocols. Carefully dissect the desired artery and place it in ice-cold PSS. Under a dissection microscope, clean the artery of surrounding adipose and connective tissue. Cut the artery into 2 mm long rings.
-
Mounting: Mount the arterial rings on the two wires of the wire myograph chamber. Adjust the tension until the vessel is under a slight stretch.
-
Equilibration: Allow the mounted vessels to equilibrate in PSS bubbled with carbogen at 37°C for at least 60 minutes. Replace the PSS every 15-20 minutes.
-
Normalization and Viability Check:
-
Perform a normalization procedure to determine the optimal resting tension for a maximal contractile response.
-
Assess the viability of the arterial rings by challenging them with KPSS. A robust contraction confirms viability. Wash out the KPSS with PSS until the tension returns to baseline.
-
-
Pre-constriction: Induce a stable submaximal contraction (approximately 50-80% of the KPSS-induced contraction) using a vasoconstrictor (e.g., phenylephrine at a concentration of 10⁻⁶ M).
-
Cumulative Concentration-Response Curve: Once the contraction is stable, add increasing concentrations of this compound cumulatively to the bath (e.g., from 10⁻⁹ M to 10⁻⁴ M). Allow the tension to stabilize at each concentration before adding the next.
-
Data Analysis: Record the tension at each concentration. Calculate the percentage relaxation relative to the pre-constriction tension. Plot the concentration-response curve to determine the potency (EC₅₀) and efficacy (Emax) of this compound.
Protocol 2: Ex Vivo Arterial Reactivity Assessment using Pressure Myography
This protocol describes the methodology for evaluating the effect of this compound on the diameter of pressurized arterial segments, closely mimicking physiological conditions.
1. Materials and Reagents:
-
Isolated resistance arteries (e.g., mesenteric, cerebral)
-
Physiological Saline Solution (PSS)
-
Vasoconstrictor agent (e.g., Phenylephrine)
-
This compound stock solution
-
Pressure myograph system with video dimension analysis
-
Dissection microscope and tools
-
Carbogen gas (95% O₂, 5% CO₂)
2. Procedure:
-
Vessel Dissection and Cannulation: Dissect a segment of a resistance artery in ice-cold PSS. Transfer the vessel to the pressure myograph chamber and mount it onto two glass microcannulas. Secure the vessel with sutures.
-
Pressurization and Equilibration: Pressurize the vessel to a physiologically relevant pressure (e.g., 60-80 mmHg for mesenteric arteries) with PSS. Super-fuse the vessel with carbogen-gassed PSS at 37°C and allow it to equilibrate for 60 minutes.
-
Viability and Myogenic Tone Assessment: Check the viability of the vessel by applying a vasoconstrictor. Observe the development of myogenic tone (spontaneous constriction in response to pressure).
-
Pre-constriction: If myogenic tone is insufficient, pre-constrict the artery with a vasoconstrictor to achieve a stable baseline diameter.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the superfusate (e.g., from 10⁻⁹ M to 10⁻⁴ M). Allow the diameter to stabilize at each concentration.
-
Data Analysis: Continuously record the internal diameter of the vessel. Calculate the percentage of vasodilation relative to the pre-constricted diameter. Plot the concentration-response curve to determine EC₅₀ and Emax.
Protocol 3: In Vivo Blood Pressure Measurement
This protocol outlines the procedure for measuring the effect of this compound on systemic blood pressure and heart rate in a conscious, freely moving animal model.
1. Materials and Reagents:
-
Experimental animals (e.g., rats, mice)
-
This compound formulation for in vivo administration (e.g., oral gavage, intravenous injection)
-
Telemetry-based blood pressure monitoring system or tail-cuff plethysmography system
-
Anesthetics (for telemetry implantation)
-
Analgesics (for post-operative care)
2. Procedure (Telemetry Method):
-
Transmitter Implantation: Anesthetize the animal and surgically implant the telemetry transmitter according to the manufacturer's instructions. This typically involves placing the catheter in the carotid or femoral artery and the transmitter body in a subcutaneous pocket.
-
Recovery: Allow the animal to recover from surgery for at least 7-10 days. Administer analgesics as required.
-
Baseline Recording: Record baseline blood pressure and heart rate for at least 24-48 hours to establish a stable diurnal rhythm.
-
This compound Administration: Administer this compound to the animal via the desired route.
-
Post-dose Monitoring: Continuously monitor blood pressure and heart rate for a predetermined period (e.g., 24 hours) to assess the onset, magnitude, and duration of the drug's effect.
-
Data Analysis: Analyze the recorded data to determine the changes in systolic, diastolic, and mean arterial pressure, as well as heart rate, from baseline.
Signaling Pathways and Visualizations
Generalized Vasodilation Signaling Pathway
The direct relaxant effect of this compound on vascular smooth muscle suggests it may interact with one or more of the key signaling pathways that regulate intracellular calcium concentration ([Ca²⁺]i) or the sensitivity of the contractile machinery to Ca²⁺. The precise molecular target of this compound has not been definitively identified in the available literature. The following diagram illustrates generalized pathways of vasodilation, which represent potential areas for further investigation into this compound's mechanism of action.
Caption: Generalized signaling pathways leading to vascular smooth muscle relaxation.
Experimental Workflow: Wire Myography
Caption: Experimental workflow for wire myography.
Experimental Workflow: Pressure Myography
Caption: Experimental workflow for pressure myography.
Experimental Workflow: In Vivo Blood Pressure Measurement (Telemetry)
Caption: Workflow for in vivo blood pressure measurement using telemetry.
References
- 1. scispace.com [scispace.com]
- 2. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Arterial Response to Tolmesoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolmesoxide is a vasodilator agent known to elicit a direct relaxant effect on vascular smooth muscle, leading to a reduction in blood pressure.[1][2][3] These application notes provide detailed protocols for established ex vivo and in vivo techniques to quantify the arterial response to this compound. The methodologies described include wire myography, pressure myography, and in vivo blood pressure monitoring, which are fundamental tools in cardiovascular pharmacology for characterizing the efficacy and mechanism of action of vasoactive compounds.
While the direct relaxant effect of this compound on vascular smooth muscle is documented, the precise molecular signaling pathway remains to be fully elucidated in publicly available literature. Therefore, this document also presents a generalized overview of common vasodilation pathways that may be involved, providing a framework for further mechanistic studies.
Data Presentation
The following tables provide templates for summarizing quantitative data obtained from the described experimental protocols.
Table 1: Wire Myography - Vasodilator Response to this compound
| Concentration (M) | Pre-constriction Tension (mN) | Tension after this compound (mN) | % Relaxation |
| 10⁻⁹ | |||
| 10⁻⁸ | |||
| 10⁻⁷ | |||
| 10⁻⁶ | |||
| 10⁻⁵ | |||
| 10⁻⁴ |
Table 2: Pressure Myography - Vasodilator Response to this compound
| Concentration (M) | Pre-constriction Diameter (µm) | Diameter after this compound (µm) | % Vasodilation |
| 10⁻⁹ | |||
| 10⁻⁸ | |||
| 10⁻⁷ | |||
| 10⁻⁶ | |||
| 10⁻⁵ | |||
| 10⁻⁴ |
Table 3: In Vivo Blood Pressure - Response to this compound Administration
| Time Point | Systolic BP (mmHg) | Diastolic BP (mmHg) | Mean Arterial Pressure (mmHg) | Heart Rate (bpm) |
| Baseline | ||||
| 30 min post-dose | ||||
| 1 hr post-dose | ||||
| 2 hr post-dose | ||||
| 4 hr post-dose | ||||
| 8 hr post-dose | ||||
| 12 hr post-dose | ||||
| 24 hr post-dose |
Experimental Protocols
Protocol 1: Ex Vivo Arterial Reactivity Assessment using Wire Myography
This protocol details the methodology for assessing the vasodilator effect of this compound on isolated arterial segments under isometric conditions.
1. Materials and Reagents:
-
Isolated arterial segments (e.g., mesenteric, carotid, or coronary arteries)
-
Physiological Saline Solution (PSS), composition (in mM): NaCl 119, KCl 4.7, CaCl₂ 2.5, MgSO₄ 1.17, NaHCO₃ 25, KH₂PO₄ 1.18, EDTA 0.026, Glucose 5.5.
-
High Potassium Solution (KPSS) for viability check (similar to PSS but with equimolar substitution of NaCl with KCl).
-
Vasoconstrictor agent (e.g., Phenylephrine, U46619)
-
This compound stock solution
-
Wire myograph system
-
Dissection microscope and tools
-
Carbogen gas (95% O₂, 5% CO₂)
2. Procedure:
-
Vessel Dissection: Euthanize the experimental animal (e.g., rat, mouse) according to approved ethical protocols. Carefully dissect the desired artery and place it in ice-cold PSS. Under a dissection microscope, clean the artery of surrounding adipose and connective tissue. Cut the artery into 2 mm long rings.
-
Mounting: Mount the arterial rings on the two wires of the wire myograph chamber. Adjust the tension until the vessel is under a slight stretch.
-
Equilibration: Allow the mounted vessels to equilibrate in PSS bubbled with carbogen at 37°C for at least 60 minutes. Replace the PSS every 15-20 minutes.
-
Normalization and Viability Check:
-
Perform a normalization procedure to determine the optimal resting tension for a maximal contractile response.
-
Assess the viability of the arterial rings by challenging them with KPSS. A robust contraction confirms viability. Wash out the KPSS with PSS until the tension returns to baseline.
-
-
Pre-constriction: Induce a stable submaximal contraction (approximately 50-80% of the KPSS-induced contraction) using a vasoconstrictor (e.g., phenylephrine at a concentration of 10⁻⁶ M).
-
Cumulative Concentration-Response Curve: Once the contraction is stable, add increasing concentrations of this compound cumulatively to the bath (e.g., from 10⁻⁹ M to 10⁻⁴ M). Allow the tension to stabilize at each concentration before adding the next.
-
Data Analysis: Record the tension at each concentration. Calculate the percentage relaxation relative to the pre-constriction tension. Plot the concentration-response curve to determine the potency (EC₅₀) and efficacy (Emax) of this compound.
Protocol 2: Ex Vivo Arterial Reactivity Assessment using Pressure Myography
This protocol describes the methodology for evaluating the effect of this compound on the diameter of pressurized arterial segments, closely mimicking physiological conditions.
1. Materials and Reagents:
-
Isolated resistance arteries (e.g., mesenteric, cerebral)
-
Physiological Saline Solution (PSS)
-
Vasoconstrictor agent (e.g., Phenylephrine)
-
This compound stock solution
-
Pressure myograph system with video dimension analysis
-
Dissection microscope and tools
-
Carbogen gas (95% O₂, 5% CO₂)
2. Procedure:
-
Vessel Dissection and Cannulation: Dissect a segment of a resistance artery in ice-cold PSS. Transfer the vessel to the pressure myograph chamber and mount it onto two glass microcannulas. Secure the vessel with sutures.
-
Pressurization and Equilibration: Pressurize the vessel to a physiologically relevant pressure (e.g., 60-80 mmHg for mesenteric arteries) with PSS. Super-fuse the vessel with carbogen-gassed PSS at 37°C and allow it to equilibrate for 60 minutes.
-
Viability and Myogenic Tone Assessment: Check the viability of the vessel by applying a vasoconstrictor. Observe the development of myogenic tone (spontaneous constriction in response to pressure).
-
Pre-constriction: If myogenic tone is insufficient, pre-constrict the artery with a vasoconstrictor to achieve a stable baseline diameter.
-
Cumulative Concentration-Response Curve: Add increasing concentrations of this compound to the superfusate (e.g., from 10⁻⁹ M to 10⁻⁴ M). Allow the diameter to stabilize at each concentration.
-
Data Analysis: Continuously record the internal diameter of the vessel. Calculate the percentage of vasodilation relative to the pre-constricted diameter. Plot the concentration-response curve to determine EC₅₀ and Emax.
Protocol 3: In Vivo Blood Pressure Measurement
This protocol outlines the procedure for measuring the effect of this compound on systemic blood pressure and heart rate in a conscious, freely moving animal model.
1. Materials and Reagents:
-
Experimental animals (e.g., rats, mice)
-
This compound formulation for in vivo administration (e.g., oral gavage, intravenous injection)
-
Telemetry-based blood pressure monitoring system or tail-cuff plethysmography system
-
Anesthetics (for telemetry implantation)
-
Analgesics (for post-operative care)
2. Procedure (Telemetry Method):
-
Transmitter Implantation: Anesthetize the animal and surgically implant the telemetry transmitter according to the manufacturer's instructions. This typically involves placing the catheter in the carotid or femoral artery and the transmitter body in a subcutaneous pocket.
-
Recovery: Allow the animal to recover from surgery for at least 7-10 days. Administer analgesics as required.
-
Baseline Recording: Record baseline blood pressure and heart rate for at least 24-48 hours to establish a stable diurnal rhythm.
-
This compound Administration: Administer this compound to the animal via the desired route.
-
Post-dose Monitoring: Continuously monitor blood pressure and heart rate for a predetermined period (e.g., 24 hours) to assess the onset, magnitude, and duration of the drug's effect.
-
Data Analysis: Analyze the recorded data to determine the changes in systolic, diastolic, and mean arterial pressure, as well as heart rate, from baseline.
Signaling Pathways and Visualizations
Generalized Vasodilation Signaling Pathway
The direct relaxant effect of this compound on vascular smooth muscle suggests it may interact with one or more of the key signaling pathways that regulate intracellular calcium concentration ([Ca²⁺]i) or the sensitivity of the contractile machinery to Ca²⁺. The precise molecular target of this compound has not been definitively identified in the available literature. The following diagram illustrates generalized pathways of vasodilation, which represent potential areas for further investigation into this compound's mechanism of action.
Caption: Generalized signaling pathways leading to vascular smooth muscle relaxation.
Experimental Workflow: Wire Myography
Caption: Experimental workflow for wire myography.
Experimental Workflow: Pressure Myography
Caption: Experimental workflow for pressure myography.
Experimental Workflow: In Vivo Blood Pressure Measurement (Telemetry)
Caption: Workflow for in vivo blood pressure measurement using telemetry.
References
- 1. scispace.com [scispace.com]
- 2. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tolmesoxide in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolmesoxide is a vasodilator agent that exerts its effects directly on vascular smooth muscle, leading to a reduction in blood pressure.[1][2] Its mechanism of action is independent of beta-adrenoceptors, muscarinic, or histamine (B1213489) receptors, making it a subject of interest for studying direct smooth muscle relaxation pathways.[1][2] Isolated organ bath experiments are a fundamental in vitro technique in pharmacology to characterize the effects of vasoactive compounds on vascular tissues. This document provides detailed application notes and protocols for the use of this compound in isolated organ bath experiments, specifically focusing on the rat thoracic aorta model.
Data Presentation
The following tables summarize representative quantitative data for the effects of this compound on isolated rat aortic rings pre-contracted with phenylephrine.
Disclaimer: The following data is illustrative and intended to represent typical results that might be obtained in an isolated organ bath experiment with a direct-acting vasodilator like this compound. Actual experimental results may vary.
Table 1: Dose-Dependent Relaxation of Pre-Contracted Aortic Rings by this compound
| This compound Concentration (µM) | % Relaxation (Mean ± SEM) |
| 0.1 | 5.2 ± 1.1 |
| 0.3 | 15.8 ± 2.5 |
| 1 | 35.4 ± 3.8 |
| 3 | 60.1 ± 4.2 |
| 10 | 85.7 ± 3.1 |
| 30 | 95.2 ± 2.3 |
| 100 | 98.9 ± 1.5 |
SEM: Standard Error of the Mean
Table 2: Pharmacological Parameters of this compound in Isolated Rat Aortic Rings
| Parameter | Value |
| Pre-contraction Agent | Phenylephrine (1 µM) |
| IC50 of this compound | 2.5 µM |
| Maximum Relaxation (Emax) | 99.5% |
| Tissue Preparation | Endothelium-intact rat thoracic aorta |
Experimental Protocols
Preparation of Isolated Rat Thoracic Aortic Rings
This protocol describes the dissection and preparation of rat thoracic aortic rings for use in an isolated organ bath system.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)
-
Carbogen (B8564812) gas (95% O2, 5% CO2)
-
Surgical instruments (scissors, forceps)
-
Petri dish
-
Ice
Procedure:
-
Euthanize the rat using an approved method.
-
Immediately perform a thoracotomy to expose the thoracic aorta.
-
Carefully dissect the thoracic aorta from the surrounding connective tissue and place it in a Petri dish containing ice-cold Krebs-Henseleit solution.
-
Clean the aorta of any remaining adipose and connective tissue.
-
Cut the aorta into rings of approximately 2-3 mm in length.
-
For endothelium-denuded preparations, gently rub the luminal surface of the aortic rings with a fine wire or wooden stick.
Isolated Organ Bath Experimental Setup and Procedure
This protocol outlines the procedure for mounting the aortic rings in an isolated organ bath and assessing the vasodilator effect of this compound.
Apparatus:
-
Isolated organ bath system with a thermoregulated chamber (37°C)
-
Isometric force transducer
-
Data acquisition system
-
Carbogen gas supply
Procedure:
-
Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C. Continuously bubble the solution with carbogen gas.
-
Mount the aortic rings between two stainless steel hooks in the organ bath chambers. One hook is fixed, and the other is connected to the isometric force transducer.
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, induce a stable contraction with a vasoconstrictor agent. Phenylephrine (1 µM) is commonly used.
-
Once the contraction has reached a stable plateau, cumulatively add this compound to the organ bath in increasing concentrations (e.g., from 0.1 µM to 100 µM).
-
Record the relaxation response after each addition of this compound, allowing the tension to stabilize before adding the next concentration.
-
The relaxation at each concentration is typically expressed as a percentage of the maximal contraction induced by the vasoconstrictor.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Phenylephrine-induced vasoconstriction signaling pathway.
Caption: Experimental workflow for testing this compound.
Caption: Postulated mechanism of this compound-induced vasodilation.
References
Application Notes and Protocols for Tolmesoxide in Isolated Organ Bath Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolmesoxide is a vasodilator agent that exerts its effects directly on vascular smooth muscle, leading to a reduction in blood pressure.[1][2] Its mechanism of action is independent of beta-adrenoceptors, muscarinic, or histamine receptors, making it a subject of interest for studying direct smooth muscle relaxation pathways.[1][2] Isolated organ bath experiments are a fundamental in vitro technique in pharmacology to characterize the effects of vasoactive compounds on vascular tissues. This document provides detailed application notes and protocols for the use of this compound in isolated organ bath experiments, specifically focusing on the rat thoracic aorta model.
Data Presentation
The following tables summarize representative quantitative data for the effects of this compound on isolated rat aortic rings pre-contracted with phenylephrine.
Disclaimer: The following data is illustrative and intended to represent typical results that might be obtained in an isolated organ bath experiment with a direct-acting vasodilator like this compound. Actual experimental results may vary.
Table 1: Dose-Dependent Relaxation of Pre-Contracted Aortic Rings by this compound
| This compound Concentration (µM) | % Relaxation (Mean ± SEM) |
| 0.1 | 5.2 ± 1.1 |
| 0.3 | 15.8 ± 2.5 |
| 1 | 35.4 ± 3.8 |
| 3 | 60.1 ± 4.2 |
| 10 | 85.7 ± 3.1 |
| 30 | 95.2 ± 2.3 |
| 100 | 98.9 ± 1.5 |
SEM: Standard Error of the Mean
Table 2: Pharmacological Parameters of this compound in Isolated Rat Aortic Rings
| Parameter | Value |
| Pre-contraction Agent | Phenylephrine (1 µM) |
| IC50 of this compound | 2.5 µM |
| Maximum Relaxation (Emax) | 99.5% |
| Tissue Preparation | Endothelium-intact rat thoracic aorta |
Experimental Protocols
Preparation of Isolated Rat Thoracic Aortic Rings
This protocol describes the dissection and preparation of rat thoracic aortic rings for use in an isolated organ bath system.
Materials:
-
Male Wistar rats (250-300g)
-
Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, Glucose 11.1)
-
Carbogen gas (95% O2, 5% CO2)
-
Surgical instruments (scissors, forceps)
-
Petri dish
-
Ice
Procedure:
-
Euthanize the rat using an approved method.
-
Immediately perform a thoracotomy to expose the thoracic aorta.
-
Carefully dissect the thoracic aorta from the surrounding connective tissue and place it in a Petri dish containing ice-cold Krebs-Henseleit solution.
-
Clean the aorta of any remaining adipose and connective tissue.
-
Cut the aorta into rings of approximately 2-3 mm in length.
-
For endothelium-denuded preparations, gently rub the luminal surface of the aortic rings with a fine wire or wooden stick.
Isolated Organ Bath Experimental Setup and Procedure
This protocol outlines the procedure for mounting the aortic rings in an isolated organ bath and assessing the vasodilator effect of this compound.
Apparatus:
-
Isolated organ bath system with a thermoregulated chamber (37°C)
-
Isometric force transducer
-
Data acquisition system
-
Carbogen gas supply
Procedure:
-
Fill the organ bath chambers with Krebs-Henseleit solution and maintain the temperature at 37°C. Continuously bubble the solution with carbogen gas.
-
Mount the aortic rings between two stainless steel hooks in the organ bath chambers. One hook is fixed, and the other is connected to the isometric force transducer.
-
Allow the aortic rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 grams. During equilibration, wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes.
-
After equilibration, induce a stable contraction with a vasoconstrictor agent. Phenylephrine (1 µM) is commonly used.
-
Once the contraction has reached a stable plateau, cumulatively add this compound to the organ bath in increasing concentrations (e.g., from 0.1 µM to 100 µM).
-
Record the relaxation response after each addition of this compound, allowing the tension to stabilize before adding the next concentration.
-
The relaxation at each concentration is typically expressed as a percentage of the maximal contraction induced by the vasoconstrictor.
Visualizations
Signaling Pathways and Experimental Workflow
Caption: Phenylephrine-induced vasoconstriction signaling pathway.
Caption: Experimental workflow for testing this compound.
Caption: Postulated mechanism of this compound-induced vasodilation.
References
Application Notes and Protocols for Studying Vascular Smooth Muscle Relaxation Using Tolmesoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolmesoxide (4,5-dimethoxy-o-tolyl methyl sulfoxide) is a vasodilator agent known to lower blood pressure by exerting a direct relaxant effect on vascular smooth muscle.[1][2] Early studies have demonstrated its efficacy in reducing blood pressure in various hypertensive models.[1][2] this compound antagonizes vasoconstriction induced by a range of agonists, including noradrenaline, angiotensin, and vasopressin.[1] Notably, its mechanism of action is independent of beta-adrenoceptor, muscarinic, or histamine (B1213489) receptor blockade, suggesting a direct effect on the fundamental contractile machinery of vascular smooth muscle cells.
These application notes provide a framework for utilizing this compound as a tool to study the signaling pathways of vascular smooth muscle relaxation. Given the limited contemporary research on its precise molecular mechanism, the following protocols are designed to systematically investigate the potential pathways through which a direct-acting vasodilator like this compound may function.
Proposed Investigatory Framework for this compound's Mechanism of Action
The vasorelaxant effect of this compound is likely mediated through one or more of the canonical pathways that regulate intracellular calcium concentration ([Ca²⁺]i) and/or the sensitivity of the contractile apparatus to Ca²⁺. This framework proposes investigating three primary hypothetical mechanisms:
-
Modulation of Ion Channels: Alteration of K⁺ channel activity leading to hyperpolarization and subsequent closure of voltage-gated Ca²⁺ channels, or direct blockade of Ca²⁺ channels.
-
Cyclic Nucleotide-Dependent Pathways: Increasing intracellular levels of cyclic guanosine (B1672433) monophosphate (cGMP) or cyclic adenosine (B11128) monophosphate (cAMP).
-
Direct Effect on the Contractile Machinery: Desensitization of the contractile proteins to Ca²⁺.
The following sections provide detailed protocols to test these hypotheses.
Quantitative Data Summary
The following tables are presented as templates for summarizing quantitative data obtained from the experimental protocols described below.
Table 1: Vasorelaxant Potency of this compound on Pre-contracted Rat Aortic Rings
| Pre-contraction Agent (Concentration) | This compound EC₅₀ (µM) | Maximum Relaxation (Eₘₐₓ, %) |
| Phenylephrine (1 µM) | Data to be determined | Data to be determined |
| Angiotensin II (100 nM) | Data to be determined | Data to be determined |
| High K⁺ (60 mM) | Data to be determined | Data to be determined |
Table 2: Effect of this compound on Intracellular Signaling Molecules in Vascular Smooth Muscle Cells
| Treatment | Intracellular Ca²⁺ (nM) | cGMP (pmol/mg protein) |
| Vehicle Control | Data to be determined | Data to be determined |
| Phenylephrine (1 µM) | Data to be determined | Data to be determined |
| Phenylephrine (1 µM) + this compound (10 µM) | Data to be determined | Data to be determined |
| This compound (10 µM) alone | Data to be determined | Data to be determined |
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathways for this compound-induced vasodilation.
Caption: Experimental workflow for isometric tension studies in isolated aortic rings.
Experimental Protocols
Protocol 1: Isometric Tension Measurement in Isolated Rat Aortic Rings
This protocol determines the vasorelaxant effect of this compound on aortic rings pre-contracted with a vasoconstrictor.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 120, KCl 4.8, CaCl₂ 2.5, MgSO₄ 1.4, KH₂PO₄ 1.2, NaHCO₃ 25.0, glucose 11.0, EDTA 0.01)
-
Phenylephrine (PE) or other vasoconstrictor
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen (B8564812) gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Rapidly excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
For endothelium-denuded experiments, gently rub the luminal surface with a fine wire or moistened cotton swab.
-
-
Mounting and Equilibration:
-
Mount each aortic ring on two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply an optimal resting tension (e.g., 1.5-2.0 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes, changing the buffer every 20-30 minutes.
-
After equilibration, "wake up" the tissue by contracting with a high potassium solution (60 mM KCl). Wash thoroughly with Krebs-Henseleit solution until the tension returns to baseline.
-
-
Experiment:
-
Induce a stable submaximal contraction with a vasoconstrictor (e.g., 1 µM Phenylephrine).
-
Once the contraction reaches a plateau, add this compound cumulatively to the organ bath to construct a dose-response curve (e.g., from 1 nM to 100 µM).
-
Record the isometric tension continuously.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the log concentration of this compound.
-
Calculate the EC₅₀ (concentration producing 50% of the maximal relaxation) and Eₘₐₓ (maximal relaxation) values using non-linear regression analysis.
-
Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol assesses the effect of this compound on [Ca²⁺]i in cultured vascular smooth muscle cells (VSMCs).
Materials:
-
Primary or cultured VSMCs (e.g., A7r5 cell line)
-
Fura-2 AM or other suitable Ca²⁺ indicator dye
-
Physiological Salt Solution (PSS) (in mM: NaCl 150, KCl 6, CaCl₂ 1.5, MgCl₂ 1, Glucose 10, HEPES 10, pH 7.4)
-
Fluorescence microscopy system with ratiometric imaging capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
Culture VSMCs on glass coverslips.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) in PSS for 30-60 minutes at room temperature in the dark.
-
Wash the cells with PSS to remove extracellular dye and allow for de-esterification for at least 30 minutes.
-
-
Fluorescence Measurement:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Excite the cells alternately at ~340 nm and ~380 nm and record the emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio.
-
Perfuse the cells with a vasoconstrictor (e.g., 1 µM Phenylephrine) to induce a rise in [Ca²⁺]i.
-
Once the Ca²⁺ response is stable or has peaked, introduce this compound and record the change in the fluorescence ratio.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio.
-
Convert the ratio to [Ca²⁺]i using the Grynkiewicz equation after performing an in-situ calibration with ionomycin (B1663694) in the presence of high and low Ca²⁺ solutions.
-
Compare the [Ca²⁺]i levels before and after the application of this compound.
-
Protocol 3: Measurement of Intracellular cGMP
This protocol determines if this compound's vasorelaxant effect involves the nitric oxide (NO)-sGC-cGMP pathway.
Materials:
-
Isolated aortic rings or cultured VSMCs
-
This compound
-
Sodium nitroprusside (SNP, a NO donor, as a positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Commercially available cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Tissue/Cell Treatment:
-
Prepare and equilibrate aortic rings as described in Protocol 1 or use cultured VSMCs.
-
Pre-incubate the samples with a PDE inhibitor (e.g., 100 µM IBMX) for 20-30 minutes.
-
Treat the samples with this compound at a concentration known to cause relaxation (e.g., 10 µM) for a defined period (e.g., 10 minutes). Include vehicle control and positive control (e.g., 10 µM SNP) groups.
-
-
Sample Preparation:
-
Immediately freeze the tissue in liquid nitrogen and homogenize in an appropriate buffer (e.g., 0.1 M HCl or as specified by the EIA kit manufacturer).
-
For cultured cells, lyse them directly with the provided lysis buffer.
-
Centrifuge the homogenates/lysates to pellet debris.
-
-
cGMP Measurement:
-
Perform the cGMP EIA on the supernatants according to the manufacturer's instructions. This typically involves a competitive binding assay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding sites on a cGMP-specific antibody.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the cGMP concentration from a standard curve.
-
Normalize the cGMP concentration to the total protein content of the sample.
-
Compare the cGMP levels in this compound-treated samples to control and SNP-treated samples.
-
Conclusion
The provided protocols offer a systematic approach to elucidating the mechanism of vascular smooth muscle relaxation induced by this compound. By employing techniques to measure vascular tone, intracellular calcium, and key second messengers, researchers can effectively test the major hypotheses surrounding its direct vasodilatory action. The resulting data will be crucial for a more comprehensive understanding of this compound's pharmacology and for the broader study of vascular smooth muscle physiology.
References
Application Notes and Protocols for Studying Vascular Smooth Muscle Relaxation Using Tolmesoxide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tolmesoxide (4,5-dimethoxy-o-tolyl methyl sulfoxide) is a vasodilator agent known to lower blood pressure by exerting a direct relaxant effect on vascular smooth muscle.[1][2] Early studies have demonstrated its efficacy in reducing blood pressure in various hypertensive models.[1][2] this compound antagonizes vasoconstriction induced by a range of agonists, including noradrenaline, angiotensin, and vasopressin.[1] Notably, its mechanism of action is independent of beta-adrenoceptor, muscarinic, or histamine receptor blockade, suggesting a direct effect on the fundamental contractile machinery of vascular smooth muscle cells.
These application notes provide a framework for utilizing this compound as a tool to study the signaling pathways of vascular smooth muscle relaxation. Given the limited contemporary research on its precise molecular mechanism, the following protocols are designed to systematically investigate the potential pathways through which a direct-acting vasodilator like this compound may function.
Proposed Investigatory Framework for this compound's Mechanism of Action
The vasorelaxant effect of this compound is likely mediated through one or more of the canonical pathways that regulate intracellular calcium concentration ([Ca²⁺]i) and/or the sensitivity of the contractile apparatus to Ca²⁺. This framework proposes investigating three primary hypothetical mechanisms:
-
Modulation of Ion Channels: Alteration of K⁺ channel activity leading to hyperpolarization and subsequent closure of voltage-gated Ca²⁺ channels, or direct blockade of Ca²⁺ channels.
-
Cyclic Nucleotide-Dependent Pathways: Increasing intracellular levels of cyclic guanosine monophosphate (cGMP) or cyclic adenosine monophosphate (cAMP).
-
Direct Effect on the Contractile Machinery: Desensitization of the contractile proteins to Ca²⁺.
The following sections provide detailed protocols to test these hypotheses.
Quantitative Data Summary
The following tables are presented as templates for summarizing quantitative data obtained from the experimental protocols described below.
Table 1: Vasorelaxant Potency of this compound on Pre-contracted Rat Aortic Rings
| Pre-contraction Agent (Concentration) | This compound EC₅₀ (µM) | Maximum Relaxation (Eₘₐₓ, %) |
| Phenylephrine (1 µM) | Data to be determined | Data to be determined |
| Angiotensin II (100 nM) | Data to be determined | Data to be determined |
| High K⁺ (60 mM) | Data to be determined | Data to be determined |
Table 2: Effect of this compound on Intracellular Signaling Molecules in Vascular Smooth Muscle Cells
| Treatment | Intracellular Ca²⁺ (nM) | cGMP (pmol/mg protein) |
| Vehicle Control | Data to be determined | Data to be determined |
| Phenylephrine (1 µM) | Data to be determined | Data to be determined |
| Phenylephrine (1 µM) + this compound (10 µM) | Data to be determined | Data to be determined |
| This compound (10 µM) alone | Data to be determined | Data to be determined |
Signaling Pathways and Experimental Workflows
Caption: Hypothetical signaling pathways for this compound-induced vasodilation.
Caption: Experimental workflow for isometric tension studies in isolated aortic rings.
Experimental Protocols
Protocol 1: Isometric Tension Measurement in Isolated Rat Aortic Rings
This protocol determines the vasorelaxant effect of this compound on aortic rings pre-contracted with a vasoconstrictor.
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Krebs-Henseleit solution (in mM: NaCl 120, KCl 4.8, CaCl₂ 2.5, MgSO₄ 1.4, KH₂PO₄ 1.2, NaHCO₃ 25.0, glucose 11.0, EDTA 0.01)
-
Phenylephrine (PE) or other vasoconstrictor
-
This compound
-
Organ bath system with isometric force transducers
-
Carbogen gas (95% O₂ / 5% CO₂)
Procedure:
-
Tissue Preparation:
-
Euthanize the rat via an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).
-
Rapidly excise the thoracic aorta and place it in cold Krebs-Henseleit solution.
-
Carefully remove adherent connective and adipose tissue.
-
Cut the aorta into rings of 3-4 mm in length.
-
For endothelium-denuded experiments, gently rub the luminal surface with a fine wire or moistened cotton swab.
-
-
Mounting and Equilibration:
-
Mount each aortic ring on two stainless steel hooks in an organ bath chamber containing 10 mL of Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.
-
Apply an optimal resting tension (e.g., 1.5-2.0 g for rat aorta) and allow the tissue to equilibrate for 60-90 minutes, changing the buffer every 20-30 minutes.
-
After equilibration, "wake up" the tissue by contracting with a high potassium solution (60 mM KCl). Wash thoroughly with Krebs-Henseleit solution until the tension returns to baseline.
-
-
Experiment:
-
Induce a stable submaximal contraction with a vasoconstrictor (e.g., 1 µM Phenylephrine).
-
Once the contraction reaches a plateau, add this compound cumulatively to the organ bath to construct a dose-response curve (e.g., from 1 nM to 100 µM).
-
Record the isometric tension continuously.
-
-
Data Analysis:
-
Express the relaxation at each this compound concentration as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the log concentration of this compound.
-
Calculate the EC₅₀ (concentration producing 50% of the maximal relaxation) and Eₘₐₓ (maximal relaxation) values using non-linear regression analysis.
-
Protocol 2: Measurement of Intracellular Calcium ([Ca²⁺]i)
This protocol assesses the effect of this compound on [Ca²⁺]i in cultured vascular smooth muscle cells (VSMCs).
Materials:
-
Primary or cultured VSMCs (e.g., A7r5 cell line)
-
Fura-2 AM or other suitable Ca²⁺ indicator dye
-
Physiological Salt Solution (PSS) (in mM: NaCl 150, KCl 6, CaCl₂ 1.5, MgCl₂ 1, Glucose 10, HEPES 10, pH 7.4)
-
Fluorescence microscopy system with ratiometric imaging capabilities
Procedure:
-
Cell Preparation and Dye Loading:
-
Culture VSMCs on glass coverslips.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) in PSS for 30-60 minutes at room temperature in the dark.
-
Wash the cells with PSS to remove extracellular dye and allow for de-esterification for at least 30 minutes.
-
-
Fluorescence Measurement:
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Excite the cells alternately at ~340 nm and ~380 nm and record the emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio.
-
Perfuse the cells with a vasoconstrictor (e.g., 1 µM Phenylephrine) to induce a rise in [Ca²⁺]i.
-
Once the Ca²⁺ response is stable or has peaked, introduce this compound and record the change in the fluorescence ratio.
-
-
Data Analysis:
-
Calculate the 340/380 nm fluorescence ratio.
-
Convert the ratio to [Ca²⁺]i using the Grynkiewicz equation after performing an in-situ calibration with ionomycin in the presence of high and low Ca²⁺ solutions.
-
Compare the [Ca²⁺]i levels before and after the application of this compound.
-
Protocol 3: Measurement of Intracellular cGMP
This protocol determines if this compound's vasorelaxant effect involves the nitric oxide (NO)-sGC-cGMP pathway.
Materials:
-
Isolated aortic rings or cultured VSMCs
-
This compound
-
Sodium nitroprusside (SNP, a NO donor, as a positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cGMP degradation
-
Commercially available cGMP enzyme immunoassay (EIA) kit
Procedure:
-
Tissue/Cell Treatment:
-
Prepare and equilibrate aortic rings as described in Protocol 1 or use cultured VSMCs.
-
Pre-incubate the samples with a PDE inhibitor (e.g., 100 µM IBMX) for 20-30 minutes.
-
Treat the samples with this compound at a concentration known to cause relaxation (e.g., 10 µM) for a defined period (e.g., 10 minutes). Include vehicle control and positive control (e.g., 10 µM SNP) groups.
-
-
Sample Preparation:
-
Immediately freeze the tissue in liquid nitrogen and homogenize in an appropriate buffer (e.g., 0.1 M HCl or as specified by the EIA kit manufacturer).
-
For cultured cells, lyse them directly with the provided lysis buffer.
-
Centrifuge the homogenates/lysates to pellet debris.
-
-
cGMP Measurement:
-
Perform the cGMP EIA on the supernatants according to the manufacturer's instructions. This typically involves a competitive binding assay where cGMP in the sample competes with a fixed amount of labeled cGMP for binding sites on a cGMP-specific antibody.
-
Measure the absorbance using a microplate reader.
-
-
Data Analysis:
-
Calculate the cGMP concentration from a standard curve.
-
Normalize the cGMP concentration to the total protein content of the sample.
-
Compare the cGMP levels in this compound-treated samples to control and SNP-treated samples.
-
Conclusion
The provided protocols offer a systematic approach to elucidating the mechanism of vascular smooth muscle relaxation induced by this compound. By employing techniques to measure vascular tone, intracellular calcium, and key second messengers, researchers can effectively test the major hypotheses surrounding its direct vasodilatory action. The resulting data will be crucial for a more comprehensive understanding of this compound's pharmacology and for the broader study of vascular smooth muscle physiology.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Tolmesoxide Dissolution
Welcome to the technical support center for Tolmesoxide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the dissolution of this compound in vehicle solutions during experimentation. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful solubilization.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
A: Many pharmaceutical compounds, including potentially this compound, exhibit poor water solubility. This can be due to a variety of factors including high lipophilicity and crystalline structure. For in vivo and in vitro experiments, it is crucial to select an appropriate vehicle that can effectively solubilize the compound for accurate and reproducible results.
Q2: What are common vehicle solutions for poorly soluble compounds?
A: A variety of aqueous and organic solvents, as well as lipid-based formulations, are used to dissolve poorly soluble drugs.[1] Common choices include aqueous solutions like saline and buffered solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, and oil-based vehicles like corn or sesame oil.[1] The selection of a vehicle is highly dependent on the physicochemical properties of the drug and the specific requirements of the experiment, including the route of administration in in vivo studies.[1]
Q3: Are there any excipients that can enhance the solubility of this compound?
A: Yes, various excipients can be employed to improve the solubility of poorly soluble active pharmaceutical ingredients (APIs). These include surfactants, such as Tween 80 and sodium lauryl sulfate, which increase the permeability of the active ingredient.[2] Other options include cyclodextrins, which can form inclusion complexes with the drug, and polymers used in amorphous solid dispersions.[3] Lipid-based excipients can also be effective by maintaining the drug in a solubilized state.
Troubleshooting Guide: this compound Dissolution Issues
If you are encountering difficulties in dissolving this compound, please follow the systematic approach outlined below. This guide will walk you through a series of steps to identify a suitable solvent system.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound dissolution problems.
Caption: Troubleshooting workflow for this compound dissolution.
Solvent and Vehicle Screening Table
It is recommended to systematically test a range of solvents and vehicle systems. Use the following table to record your observations and determine the most effective solubilization method.
| Vehicle System | Composition | This compound Concentration (mg/mL) | Observations (e.g., Clear Solution, Precipitate, Suspension) | Notes |
| Aqueous | 0.9% Saline | Enter Value | ||
| Phosphate-Buffered Saline (PBS), pH 7.4 | Enter Value | |||
| Organic Co-solvents | 10% DMSO in Saline | Enter Value | Ensure final DMSO concentration is compatible with the experimental model. | |
| 10% Ethanol in Water | Enter Value | Use with caution due to potential toxicity. | ||
| 30% PEG 400 in Saline | Enter Value | Generally well-tolerated but can have toxicity at high doses. | ||
| Surfactant-based | 5% Tween 80 in PBS | Enter Value | Surfactants can increase permeability. | |
| 2% Polysorbate 80 in Water | Enter Value | A popular excipient for parenteral formulations. | ||
| Cyclodextrins | 10% HP-β-CD in Water | Enter Value | Can form inclusion complexes to enhance solubility. | |
| Lipid-based | Corn Oil | Enter Value | Suitable for highly lipophilic compounds. |
Experimental Protocols
Protocol 1: Solubilization using a Co-Solvent System (DMSO and Saline)
This protocol describes a common method for dissolving poorly water-soluble compounds for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it into a sterile conical tube.
-
Add a small volume of DMSO to the tube. The volume of DMSO should be kept to a minimum, typically not exceeding 10% of the final solution volume, to minimize potential toxicity.
-
Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but ensure the compound is heat-stable.
-
Once a clear solution is obtained, slowly add the sterile saline dropwise while continuously vortexing. This gradual addition is crucial to prevent precipitation of the compound.
-
Continue adding saline until the final desired concentration and volume are reached.
-
Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Protocol 2: Formulation with a Surfactant (Tween 80)
This protocol is suitable for enhancing the solubility of compounds that may not be sufficiently soluble in simple co-solvent systems.
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the vehicle solution by adding the desired concentration of Tween 80 (e.g., 2-5%) to the sterile PBS. Mix thoroughly.
-
Weigh the required amount of this compound powder and add it to the Tween 80/PBS vehicle.
-
Vortex the mixture for 5-10 minutes.
-
If the compound is not fully dissolved, sonicate the mixture in a water bath sonicator for 15-30 minutes. Monitor the temperature to avoid overheating.
-
Visually inspect the solution for complete dissolution. The final solution should be clear.
Additional Troubleshooting Tips
-
Particle Size Reduction: If available, micronization or nanonization of the this compound powder can significantly increase the dissolution rate by increasing the surface area.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can enhance solubility. This should be done cautiously, considering the stability of the compound and the physiological compatibility of the final formulation.
-
Stability Testing: Once a suitable vehicle is identified, it is important to assess the stability of the this compound solution over the intended period of use and storage conditions.
-
Methodical Approach: When troubleshooting, it is crucial to adopt a systematic and logical approach to investigating anomalous results. Factors such as equipment, operator error, and calculation methods should also be considered.
References
Technical Support Center: Troubleshooting Tolmesoxide Dissolution
Welcome to the technical support center for Tolmesoxide. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the dissolution of this compound in vehicle solutions during experimentation. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure successful solubilization.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound not dissolving in aqueous solutions?
A: Many pharmaceutical compounds, including potentially this compound, exhibit poor water solubility. This can be due to a variety of factors including high lipophilicity and crystalline structure. For in vivo and in vitro experiments, it is crucial to select an appropriate vehicle that can effectively solubilize the compound for accurate and reproducible results.
Q2: What are common vehicle solutions for poorly soluble compounds?
A: A variety of aqueous and organic solvents, as well as lipid-based formulations, are used to dissolve poorly soluble drugs.[1] Common choices include aqueous solutions like saline and buffered solutions, organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol, and oil-based vehicles like corn or sesame oil.[1] The selection of a vehicle is highly dependent on the physicochemical properties of the drug and the specific requirements of the experiment, including the route of administration in in vivo studies.[1]
Q3: Are there any excipients that can enhance the solubility of this compound?
A: Yes, various excipients can be employed to improve the solubility of poorly soluble active pharmaceutical ingredients (APIs). These include surfactants, such as Tween 80 and sodium lauryl sulfate, which increase the permeability of the active ingredient.[2] Other options include cyclodextrins, which can form inclusion complexes with the drug, and polymers used in amorphous solid dispersions.[3] Lipid-based excipients can also be effective by maintaining the drug in a solubilized state.
Troubleshooting Guide: this compound Dissolution Issues
If you are encountering difficulties in dissolving this compound, please follow the systematic approach outlined below. This guide will walk you through a series of steps to identify a suitable solvent system.
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting this compound dissolution problems.
Caption: Troubleshooting workflow for this compound dissolution.
Solvent and Vehicle Screening Table
It is recommended to systematically test a range of solvents and vehicle systems. Use the following table to record your observations and determine the most effective solubilization method.
| Vehicle System | Composition | This compound Concentration (mg/mL) | Observations (e.g., Clear Solution, Precipitate, Suspension) | Notes |
| Aqueous | 0.9% Saline | Enter Value | ||
| Phosphate-Buffered Saline (PBS), pH 7.4 | Enter Value | |||
| Organic Co-solvents | 10% DMSO in Saline | Enter Value | Ensure final DMSO concentration is compatible with the experimental model. | |
| 10% Ethanol in Water | Enter Value | Use with caution due to potential toxicity. | ||
| 30% PEG 400 in Saline | Enter Value | Generally well-tolerated but can have toxicity at high doses. | ||
| Surfactant-based | 5% Tween 80 in PBS | Enter Value | Surfactants can increase permeability. | |
| 2% Polysorbate 80 in Water | Enter Value | A popular excipient for parenteral formulations. | ||
| Cyclodextrins | 10% HP-β-CD in Water | Enter Value | Can form inclusion complexes to enhance solubility. | |
| Lipid-based | Corn Oil | Enter Value | Suitable for highly lipophilic compounds. |
Experimental Protocols
Protocol 1: Solubilization using a Co-Solvent System (DMSO and Saline)
This protocol describes a common method for dissolving poorly water-soluble compounds for in vivo studies.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile-filtered
-
0.9% Sodium Chloride (Saline), sterile
-
Sterile, conical tubes (e.g., 1.5 mL or 15 mL)
-
Vortex mixer
-
Water bath or heating block (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it into a sterile conical tube.
-
Add a small volume of DMSO to the tube. The volume of DMSO should be kept to a minimum, typically not exceeding 10% of the final solution volume, to minimize potential toxicity.
-
Vortex the mixture vigorously until the this compound is completely dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but ensure the compound is heat-stable.
-
Once a clear solution is obtained, slowly add the sterile saline dropwise while continuously vortexing. This gradual addition is crucial to prevent precipitation of the compound.
-
Continue adding saline until the final desired concentration and volume are reached.
-
Visually inspect the final solution for any signs of precipitation. If the solution remains clear, it is ready for use.
Protocol 2: Formulation with a Surfactant (Tween 80)
This protocol is suitable for enhancing the solubility of compounds that may not be sufficiently soluble in simple co-solvent systems.
Materials:
-
This compound powder
-
Tween 80 (Polysorbate 80)
-
Phosphate-Buffered Saline (PBS), pH 7.4, sterile
-
Sterile, conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Prepare the vehicle solution by adding the desired concentration of Tween 80 (e.g., 2-5%) to the sterile PBS. Mix thoroughly.
-
Weigh the required amount of this compound powder and add it to the Tween 80/PBS vehicle.
-
Vortex the mixture for 5-10 minutes.
-
If the compound is not fully dissolved, sonicate the mixture in a water bath sonicator for 15-30 minutes. Monitor the temperature to avoid overheating.
-
Visually inspect the solution for complete dissolution. The final solution should be clear.
Additional Troubleshooting Tips
-
Particle Size Reduction: If available, micronization or nanonization of the this compound powder can significantly increase the dissolution rate by increasing the surface area.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the vehicle can enhance solubility. This should be done cautiously, considering the stability of the compound and the physiological compatibility of the final formulation.
-
Stability Testing: Once a suitable vehicle is identified, it is important to assess the stability of the this compound solution over the intended period of use and storage conditions.
-
Methodical Approach: When troubleshooting, it is crucial to adopt a systematic and logical approach to investigating anomalous results. Factors such as equipment, operator error, and calculation methods should also be considered.
References
Technical Support Center: Optimizing Tolmesoxide Concentration for In Vitro Assays
Welcome to the technical support center for the use of Tolmesoxide in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation. The following information is curated from general best practices in pharmacology and in vitro toxicology due to the limited availability of specific data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a peripheral vascular dilator.[1] It is understood to exert its effects by directly relaxing vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] While the precise molecular targets are not fully elucidated in the available literature, direct-acting vasodilators often modulate pathways involving nitric oxide (NO) signaling, potassium channels, or calcium channels to induce smooth muscle relaxation.[2][3][4]
Q2: Which cell types are suitable for studying this compound in vitro?
A2: Based on its function as a vasodilator, the most relevant cell types for in vitro studies would be:
-
Vascular Smooth Muscle Cells (VSMCs): These are the primary target cells for direct-acting vasodilators. Primary VSMCs or cell lines can be used to assess the direct relaxant effects of this compound.
-
Endothelial Cells (ECs): While this compound is considered a direct-acting vasodilator, it is beneficial to investigate any endothelium-dependent effects. Co-culture models of ECs and VSMCs can provide a more comprehensive understanding of its mechanism.
-
Other cell lines for toxicity screening: Before conducting functional assays, it is crucial to determine the cytotoxic profile of this compound. A variety of standard cell lines (e.g., HeLa, HEK293) can be used for initial toxicity assessments.
Q3: How do I prepare a stock solution of this compound?
A3: As this compound is a sulfoxide (B87167) compound, it is likely to have good solubility in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiments.
Important Considerations:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Solubility: After diluting the DMSO stock in your aqueous cell culture medium, visually inspect for any precipitation. If precipitation occurs, you may need to lower the stock concentration or use a different solubilization strategy.
-
Stability: The stability of this compound in solution is not well-documented. It is best practice to prepare fresh dilutions from the stock solution for each experiment.
Q4: What is a good starting concentration range for this compound in in vitro assays?
A4: Determining the optimal concentration range is a critical step. A common strategy is to perform a broad-range dose-response experiment.
-
Initial Range Finding: Start with a wide range of concentrations, for example, from 0.01 µM to 100 µM, using serial dilutions.
-
Cytotoxicity Assessment: First, perform a cytotoxicity assay to identify the concentration range that is non-toxic to your cells. This will establish the upper limit for your functional assays.
-
Functional Assays: Based on the cytotoxicity data, select a range of non-toxic concentrations to evaluate the pharmacological effects of this compound in your specific assay.
It is often observed that concentrations required in in vitro settings are higher than the plasma concentrations observed in vivo.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration is too low. | Perform a dose-response study with a wider and higher range of concentrations. |
| Compound instability. | Prepare fresh dilutions for each experiment. Minimize the time the compound is in aqueous solution before being added to the cells. | |
| Incorrect cell model. | Ensure the chosen cell line expresses the target of this compound. Consider using primary cells for higher physiological relevance. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for treatment, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Compound precipitation. | Visually inspect for precipitation after dilution. If observed, prepare a fresh, lower concentration stock solution. | |
| High background in cytotoxicity assay | Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (media with DMSO only). |
| Contamination. | Regularly check cell cultures for microbial contamination. Perform mycoplasma testing. | |
| Assay interference. | Some compounds can interfere with assay reagents (e.g., MTT reduction). Consider using an alternative cytotoxicity assay (e.g., LDH release, CellTox™ Green). |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol is a standard colorimetric assay to assess cell viability.
-
Cell Seeding: Seed your cells of choice (e.g., vascular smooth muscle cells) in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in your complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Protocol 2: In Vitro Vasodilation Assay (Conceptual)
This is a conceptual protocol for assessing the vasodilatory effect of this compound on pre-constricted vascular smooth muscle cells.
-
Cell Culture: Culture vascular smooth muscle cells on a suitable substrate.
-
Induce Contraction: Treat the cells with a vasoconstrictor agent (e.g., phenylephrine, angiotensin II) to induce a contractile response. This response can be measured by various methods, such as microscopy to observe cell morphology changes or more advanced techniques measuring cellular tension.
-
This compound Treatment: Add different concentrations of this compound (in the non-toxic range determined previously) to the pre-constricted cells.
-
Measure Relaxation: Quantify the degree of relaxation (reversal of the contractile response) at different time points after this compound addition.
-
Data Analysis: Plot the concentration-response curve for this compound-induced relaxation to determine its potency (EC50).
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Vascular Smooth Muscle Cells (VSMCs) after 48h Exposure
| This compound (µM) | % Cell Viability (MTT Assay) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 1 | 95.2 | 5.5 |
| 10 | 88.7 | 6.1 |
| 50 | 52.3 | 7.3 |
| 100 | 15.8 | 4.2 |
| 200 | 5.1 | 2.5 |
Table 2: Hypothetical Vasorelaxant Effect of this compound on Pre-constricted VSMCs
| This compound (µM) | % Relaxation | Standard Deviation |
| 0.01 | 5.2 | 2.1 |
| 0.1 | 25.8 | 4.5 |
| 1 | 48.9 | 5.8 |
| 10 | 75.4 | 6.2 |
| 25 | 85.1 | 5.1 |
Visualizations
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Caption: Experimental workflow for MTT cytotoxicity assay.
Caption: Logical relationship for troubleshooting common issues.
References
Technical Support Center: Optimizing Tolmesoxide Concentration for In Vitro Assays
Welcome to the technical support center for the use of Tolmesoxide in in vitro assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting, and data interpretation. The following information is curated from general best practices in pharmacology and in vitro toxicology due to the limited availability of specific data for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a peripheral vascular dilator.[1] It is understood to exert its effects by directly relaxing vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[1] While the precise molecular targets are not fully elucidated in the available literature, direct-acting vasodilators often modulate pathways involving nitric oxide (NO) signaling, potassium channels, or calcium channels to induce smooth muscle relaxation.[2][3][4]
Q2: Which cell types are suitable for studying this compound in vitro?
A2: Based on its function as a vasodilator, the most relevant cell types for in vitro studies would be:
-
Vascular Smooth Muscle Cells (VSMCs): These are the primary target cells for direct-acting vasodilators. Primary VSMCs or cell lines can be used to assess the direct relaxant effects of this compound.
-
Endothelial Cells (ECs): While this compound is considered a direct-acting vasodilator, it is beneficial to investigate any endothelium-dependent effects. Co-culture models of ECs and VSMCs can provide a more comprehensive understanding of its mechanism.
-
Other cell lines for toxicity screening: Before conducting functional assays, it is crucial to determine the cytotoxic profile of this compound. A variety of standard cell lines (e.g., HeLa, HEK293) can be used for initial toxicity assessments.
Q3: How do I prepare a stock solution of this compound?
A3: As this compound is a sulfoxide compound, it is likely to have good solubility in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO. This stock can then be serially diluted in cell culture medium to achieve the desired final concentrations for your experiments.
Important Considerations:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture wells is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
-
Solubility: After diluting the DMSO stock in your aqueous cell culture medium, visually inspect for any precipitation. If precipitation occurs, you may need to lower the stock concentration or use a different solubilization strategy.
-
Stability: The stability of this compound in solution is not well-documented. It is best practice to prepare fresh dilutions from the stock solution for each experiment.
Q4: What is a good starting concentration range for this compound in in vitro assays?
A4: Determining the optimal concentration range is a critical step. A common strategy is to perform a broad-range dose-response experiment.
-
Initial Range Finding: Start with a wide range of concentrations, for example, from 0.01 µM to 100 µM, using serial dilutions.
-
Cytotoxicity Assessment: First, perform a cytotoxicity assay to identify the concentration range that is non-toxic to your cells. This will establish the upper limit for your functional assays.
-
Functional Assays: Based on the cytotoxicity data, select a range of non-toxic concentrations to evaluate the pharmacological effects of this compound in your specific assay.
It is often observed that concentrations required in in vitro settings are higher than the plasma concentrations observed in vivo.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No observable effect of this compound | Concentration is too low. | Perform a dose-response study with a wider and higher range of concentrations. |
| Compound instability. | Prepare fresh dilutions for each experiment. Minimize the time the compound is in aqueous solution before being added to the cells. | |
| Incorrect cell model. | Ensure the chosen cell line expresses the target of this compound. Consider using primary cells for higher physiological relevance. | |
| High variability between replicates | Inconsistent cell seeding. | Ensure a homogenous cell suspension and use calibrated pipettes for cell plating. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate for treatment, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Compound precipitation. | Visually inspect for precipitation after dilution. If observed, prepare a fresh, lower concentration stock solution. | |
| High background in cytotoxicity assay | Solvent (DMSO) toxicity. | Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%). Run a vehicle control (media with DMSO only). |
| Contamination. | Regularly check cell cultures for microbial contamination. Perform mycoplasma testing. | |
| Assay interference. | Some compounds can interfere with assay reagents (e.g., MTT reduction). Consider using an alternative cytotoxicity assay (e.g., LDH release, CellTox™ Green). |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound using the MTT Assay
This protocol is a standard colorimetric assay to assess cell viability.
-
Cell Seeding: Seed your cells of choice (e.g., vascular smooth muscle cells) in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in your complete cell culture medium. Also, prepare a vehicle control (medium with the same final concentration of DMSO as your highest this compound concentration).
-
Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions and controls to the respective wells.
-
Incubation: Incubate the plate for a duration relevant to your planned functional assays (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell viability is inhibited).
Protocol 2: In Vitro Vasodilation Assay (Conceptual)
This is a conceptual protocol for assessing the vasodilatory effect of this compound on pre-constricted vascular smooth muscle cells.
-
Cell Culture: Culture vascular smooth muscle cells on a suitable substrate.
-
Induce Contraction: Treat the cells with a vasoconstrictor agent (e.g., phenylephrine, angiotensin II) to induce a contractile response. This response can be measured by various methods, such as microscopy to observe cell morphology changes or more advanced techniques measuring cellular tension.
-
This compound Treatment: Add different concentrations of this compound (in the non-toxic range determined previously) to the pre-constricted cells.
-
Measure Relaxation: Quantify the degree of relaxation (reversal of the contractile response) at different time points after this compound addition.
-
Data Analysis: Plot the concentration-response curve for this compound-induced relaxation to determine its potency (EC50).
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound on Vascular Smooth Muscle Cells (VSMCs) after 48h Exposure
| This compound (µM) | % Cell Viability (MTT Assay) | Standard Deviation |
| 0 (Vehicle) | 100 | 5.2 |
| 0.1 | 98.5 | 4.8 |
| 1 | 95.2 | 5.5 |
| 10 | 88.7 | 6.1 |
| 50 | 52.3 | 7.3 |
| 100 | 15.8 | 4.2 |
| 200 | 5.1 | 2.5 |
Table 2: Hypothetical Vasorelaxant Effect of this compound on Pre-constricted VSMCs
| This compound (µM) | % Relaxation | Standard Deviation |
| 0.01 | 5.2 | 2.1 |
| 0.1 | 25.8 | 4.5 |
| 1 | 48.9 | 5.8 |
| 10 | 75.4 | 6.2 |
| 25 | 85.1 | 5.1 |
Visualizations
Caption: Proposed signaling pathway for this compound-induced vasodilation.
Caption: Experimental workflow for MTT cytotoxicity assay.
Caption: Logical relationship for troubleshooting common issues.
References
Technical Support Center: Troubleshooting Tolmesoxide Instability in Aqueous Solutions
Welcome to the technical support center for Tolmesoxide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What is the cause and how can I resolve this?
A1: this compound, like many sulfoxide-containing compounds, can exhibit variable solubility depending on the solvent, pH, and temperature. Cloudiness or precipitation often indicates that the compound has fallen out of solution.
-
Troubleshooting Steps:
-
Verify Solvent Compatibility: While this compound is soluble in organic solvents like DMSO and ethanol, its aqueous solubility can be limited. Ensure you are using a suitable co-solvent if preparing an aqueous stock solution.
-
Adjust pH: The solubility of similar sulfoxide (B87167) compounds is known to be pH-dependent. For instance, proton pump inhibitors like omeprazole (B731) are more soluble in alkaline solutions.[1] If your experimental conditions permit, a slight increase in the pH of your aqueous buffer may improve solubility.
-
Gentle Warming: In some cases, gentle warming (e.g., to 37°C) can help redissolve the precipitate. However, be cautious as elevated temperatures can also accelerate degradation.
-
Sonication: Sonication can aid in the dissolution of suspended particles.
-
Q2: I am observing a rapid loss of this compound concentration in my aqueous solution over a short period. What could be the reason?
A2: Rapid degradation of this compound in aqueous solutions is often attributed to its sulfoxide functional group, which can be susceptible to hydrolysis, especially under certain pH conditions. Structurally similar compounds, such as omeprazole and lansoprazole, are known to be highly unstable in acidic environments.[2][3][4]
-
Likely Cause: Acid-catalyzed hydrolysis. The degradation rate of sulfoxide drugs like pantoprazole (B1678409) increases significantly with decreasing pH.[5]
-
Recommendation: Maintain a neutral to slightly alkaline pH for your aqueous solutions. For example, studies on omeprazole have shown that its half-life is significantly longer at pH 7.0 (approximately 14 hours) compared to acidic conditions where it degrades in minutes.
Q3: Are there any known degradation products of this compound that I should be aware of?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of similar sulfoxide compounds, potential degradation products could include the corresponding sulfide (B99878) (reduction product) and sulfone (oxidation product). Forced degradation studies on lansoprazole, for instance, have identified sulfide and other related compounds under various stress conditions.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To minimize degradation, this compound solutions should be stored under specific conditions:
-
In Solvent: For short-term storage, solutions can be stored at -20°C for up to one month. For longer-term storage, -80°C is recommended for up to six months.
-
As Powder: As a solid, this compound is more stable and can be stored at -20°C for up to three years.
-
Protection from Light: Photodegradation can be a concern for sulfoxide compounds. It is advisable to protect solutions from light by using amber vials or wrapping containers in foil.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
-
Symptom: High variability in experimental results between replicates or experiments conducted on different days.
-
Possible Cause: Degradation of this compound in the cell culture medium, which is typically buffered around pH 7.4. Even at neutral pH, some degradation can occur over time.
-
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent experimental results.
Issue 2: Unexpected Peaks in HPLC Chromatogram
-
Symptom: Appearance of new peaks in the HPLC chromatogram of a this compound solution that are not present in the initial analysis of the solid compound.
-
Possible Cause: Degradation of this compound into one or more new chemical entities.
-
Troubleshooting Workflow:
Caption: Workflow for identifying the source of unexpected HPLC peaks.
Data on pH-Dependent Stability of Structurally Similar Sulfoxide Drugs
The following table summarizes the stability of proton pump inhibitors, which are structurally analogous to this compound, at different pH values. This data can be used to infer the potential behavior of this compound under similar conditions.
| Drug | pH | Temperature (°C) | Half-life (t½) | Reference |
| Omeprazole | < 4.0 | Not Specified | < 10 minutes | |
| Omeprazole | 5.0 | 25 | 43 minutes | |
| Omeprazole | 7.0 | Not Specified | ~14 hours | |
| Omeprazole | 10.0 | 25 | ~2.8 months | |
| Pantoprazole | > 7.0 | Not Specified | Chemically stable | |
| Pantoprazole | 4.5 | Not Specified | Almost complete degradation within 2 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound.
Procedure:
-
Acid Hydrolysis:
-
Dissolve 10 mg of this compound in a minimal amount of methanol.
-
Add 10 mL of 0.1 N HCl.
-
Reflux the solution at 60°C for 8 hours.
-
Cool the solution, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve 10 mg of this compound in a minimal amount of methanol.
-
Add 10 mL of 0.1 N NaOH.
-
Reflux the solution at 60°C for 8 hours.
-
Cool the solution, neutralize with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of this compound in 10 mL of a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose the solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).
-
Analyze by HPLC, comparing with a control sample kept in the dark.
-
-
Thermal Degradation:
-
Place solid this compound in an oven at a controlled temperature (e.g., 70°C) for 48 hours.
-
Dissolve the heat-stressed solid in a suitable solvent for HPLC analysis.
-
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and impurities.
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A common mobile phase for similar compounds consists of a mixture of an aqueous buffer and an organic modifier.
-
Aqueous Buffer: 10 mM ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer. The pH of the buffer can be adjusted to optimize separation.
-
Organic Modifier: Acetonitrile or methanol.
-
-
Elution Mode: A gradient elution is often necessary to separate compounds with different polarities. For example, starting with a higher proportion of aqueous buffer and gradually increasing the organic modifier.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.
References
Technical Support Center: Troubleshooting Tolmesoxide Instability in Aqueous Solutions
Welcome to the technical support center for Tolmesoxide. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with the stability of this compound in aqueous solutions during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears cloudy or has precipitated. What is the cause and how can I resolve this?
A1: this compound, like many sulfoxide-containing compounds, can exhibit variable solubility depending on the solvent, pH, and temperature. Cloudiness or precipitation often indicates that the compound has fallen out of solution.
-
Troubleshooting Steps:
-
Verify Solvent Compatibility: While this compound is soluble in organic solvents like DMSO and ethanol, its aqueous solubility can be limited. Ensure you are using a suitable co-solvent if preparing an aqueous stock solution.
-
Adjust pH: The solubility of similar sulfoxide compounds is known to be pH-dependent. For instance, proton pump inhibitors like omeprazole are more soluble in alkaline solutions.[1] If your experimental conditions permit, a slight increase in the pH of your aqueous buffer may improve solubility.
-
Gentle Warming: In some cases, gentle warming (e.g., to 37°C) can help redissolve the precipitate. However, be cautious as elevated temperatures can also accelerate degradation.
-
Sonication: Sonication can aid in the dissolution of suspended particles.
-
Q2: I am observing a rapid loss of this compound concentration in my aqueous solution over a short period. What could be the reason?
A2: Rapid degradation of this compound in aqueous solutions is often attributed to its sulfoxide functional group, which can be susceptible to hydrolysis, especially under certain pH conditions. Structurally similar compounds, such as omeprazole and lansoprazole, are known to be highly unstable in acidic environments.[2][3][4]
-
Likely Cause: Acid-catalyzed hydrolysis. The degradation rate of sulfoxide drugs like pantoprazole increases significantly with decreasing pH.[5]
-
Recommendation: Maintain a neutral to slightly alkaline pH for your aqueous solutions. For example, studies on omeprazole have shown that its half-life is significantly longer at pH 7.0 (approximately 14 hours) compared to acidic conditions where it degrades in minutes.
Q3: Are there any known degradation products of this compound that I should be aware of?
A3: While specific degradation products for this compound are not extensively documented in publicly available literature, based on the chemistry of similar sulfoxide compounds, potential degradation products could include the corresponding sulfide (reduction product) and sulfone (oxidation product). Forced degradation studies on lansoprazole, for instance, have identified sulfide and other related compounds under various stress conditions.
Q4: What are the recommended storage conditions for this compound solutions?
A4: To minimize degradation, this compound solutions should be stored under specific conditions:
-
In Solvent: For short-term storage, solutions can be stored at -20°C for up to one month. For longer-term storage, -80°C is recommended for up to six months.
-
As Powder: As a solid, this compound is more stable and can be stored at -20°C for up to three years.
-
Protection from Light: Photodegradation can be a concern for sulfoxide compounds. It is advisable to protect solutions from light by using amber vials or wrapping containers in foil.
Troubleshooting Guides
Issue 1: Inconsistent Results in Cell-Based Assays
-
Symptom: High variability in experimental results between replicates or experiments conducted on different days.
-
Possible Cause: Degradation of this compound in the cell culture medium, which is typically buffered around pH 7.4. Even at neutral pH, some degradation can occur over time.
-
Troubleshooting Workflow:
Caption: Workflow for addressing inconsistent experimental results.
Issue 2: Unexpected Peaks in HPLC Chromatogram
-
Symptom: Appearance of new peaks in the HPLC chromatogram of a this compound solution that are not present in the initial analysis of the solid compound.
-
Possible Cause: Degradation of this compound into one or more new chemical entities.
-
Troubleshooting Workflow:
Caption: Workflow for identifying the source of unexpected HPLC peaks.
Data on pH-Dependent Stability of Structurally Similar Sulfoxide Drugs
The following table summarizes the stability of proton pump inhibitors, which are structurally analogous to this compound, at different pH values. This data can be used to infer the potential behavior of this compound under similar conditions.
| Drug | pH | Temperature (°C) | Half-life (t½) | Reference |
| Omeprazole | < 4.0 | Not Specified | < 10 minutes | |
| Omeprazole | 5.0 | 25 | 43 minutes | |
| Omeprazole | 7.0 | Not Specified | ~14 hours | |
| Omeprazole | 10.0 | 25 | ~2.8 months | |
| Pantoprazole | > 7.0 | Not Specified | Chemically stable | |
| Pantoprazole | 4.5 | Not Specified | Almost complete degradation within 2 hours |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade this compound under various stress conditions to understand its degradation pathways and to develop a stability-indicating analytical method.
Objective: To generate potential degradation products of this compound.
Procedure:
-
Acid Hydrolysis:
-
Dissolve 10 mg of this compound in a minimal amount of methanol.
-
Add 10 mL of 0.1 N HCl.
-
Reflux the solution at 60°C for 8 hours.
-
Cool the solution, neutralize with 0.1 N NaOH, and dilute with mobile phase for HPLC analysis.
-
-
Base Hydrolysis:
-
Dissolve 10 mg of this compound in a minimal amount of methanol.
-
Add 10 mL of 0.1 N NaOH.
-
Reflux the solution at 60°C for 8 hours.
-
Cool the solution, neutralize with 0.1 N HCl, and dilute with mobile phase for HPLC analysis.
-
-
Oxidative Degradation:
-
Dissolve 10 mg of this compound in 10 mL of a 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for 24 hours.
-
Dilute with mobile phase for HPLC analysis.
-
-
Photodegradation:
-
Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).
-
Expose the solution to direct sunlight or a photostability chamber for a defined period (e.g., 24 hours).
-
Analyze by HPLC, comparing with a control sample kept in the dark.
-
-
Thermal Degradation:
-
Place solid this compound in an oven at a controlled temperature (e.g., 70°C) for 48 hours.
-
Dissolve the heat-stressed solid in a suitable solvent for HPLC analysis.
-
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and impurities.
-
Column Selection: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is a good starting point.
-
Mobile Phase:
-
A common mobile phase for similar compounds consists of a mixture of an aqueous buffer and an organic modifier.
-
Aqueous Buffer: 10 mM ammonium acetate or phosphate buffer. The pH of the buffer can be adjusted to optimize separation.
-
Organic Modifier: Acetonitrile or methanol.
-
-
Elution Mode: A gradient elution is often necessary to separate compounds with different polarities. For example, starting with a higher proportion of aqueous buffer and gradually increasing the organic modifier.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance. A photodiode array (PDA) detector is useful for assessing peak purity.
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that all degradation product peaks are well-resolved from the main this compound peak.
References
Preventing Tolmesoxide degradation during experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Tolmesoxide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the chemical name (4,5-dimethoxy-2-methylphenyl) methyl sulfoxide (B87167), is a peripheral vascular dilator.[1][2] Its primary mechanism of action is the direct relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[2]
Q2: What are the known degradation pathways for this compound?
The primary routes of metabolism and likely degradation for this compound in biological systems are oxidation of the sulfoxide group to the corresponding sulfone and O-demethylation.[3] In experimental settings, the sulfoxide group is susceptible to oxidation, which can be influenced by factors such as exposure to air, certain chemicals, light, and elevated temperatures.
Q3: How should I store this compound powder and solutions?
Proper storage is crucial to maintain the stability of this compound.
-
Powder: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years.[4]
-
Solutions: When dissolved in a solvent like DMSO, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: What are the signs of this compound degradation in my sample?
Degradation of this compound may not be visually apparent. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main this compound peak can indicate the presence of degradation products like the sulfone derivative.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected pharmacological activity of this compound.
-
Possible Cause: Degradation of this compound into less active or inactive products. The primary degradation product is often the sulfone metabolite, which may have a different pharmacological profile.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the stock powder and prepared solutions have been stored at the recommended temperatures and for appropriate durations.
-
Prepare Fresh Solutions: If solutions have been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from the powder stock.
-
Use High-Purity Solvents: Ensure that the solvent used to dissolve this compound is of high purity and free from oxidizing contaminants. Dimethyl sulfoxide (DMSO) is a common solvent for sulfoxide-containing compounds and can offer some stability.
-
Minimize Exposure to Light: Protect solutions from light, especially if photostability has not been confirmed. Store solutions in amber vials or wrap containers in aluminum foil.
-
Analytical Confirmation: Use HPLC to analyze the purity of your this compound solution. Compare the chromatogram to a reference standard to identify any degradation peaks.
-
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC).
-
Possible Cause: Formation of degradation products due to experimental conditions.
-
Troubleshooting Steps:
-
Review Experimental Protocol: Identify any steps where the sample is exposed to potentially harsh conditions, such as:
-
High temperatures
-
Extreme pH (acidic or basic)
-
Presence of oxidizing agents
-
Prolonged exposure to light
-
-
Conduct a Forced Degradation Study: To identify the unknown peaks, a forced degradation study can be performed on a small sample of this compound. This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, peroxide, heat, UV light) to generate degradation products. The resulting chromatograms can help in identifying the peaks observed in your experimental samples.
-
Optimize Experimental Conditions: Based on the findings from the forced degradation study, modify the experimental protocol to avoid the conditions that cause degradation. For example, if this compound is found to be unstable at a low pH, adjust the buffer system accordingly.
-
Data Presentation
The stability of a 10 mM this compound solution in different solvents and under various storage conditions is summarized below. (Note: This is illustrative data based on general knowledge of sulfoxide stability, as specific experimental data for this compound is not widely published).
| Solvent | Storage Temperature | Duration | Estimated Degradation (%) | Primary Degradant |
| DMSO | -80°C | 6 months | < 1% | Sulfone |
| DMSO | -20°C | 1 month | < 2% | Sulfone |
| DMSO | 4°C | 1 week | 5-10% | Sulfone |
| PBS (pH 7.4) | 4°C | 24 hours | 10-15% | Sulfone, O-demethylated products |
| PBS (pH 7.4) | Room Temperature | 4 hours | > 20% | Sulfone, O-demethylated products |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add high-purity, anhydrous DMSO to the desired final concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Vasodilation Assay Using this compound
This protocol is a general example and should be adapted to the specific experimental setup.
-
Preparation of Working Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final working concentration using an appropriate buffer (e.g., Krebs-Henseleit solution, pH 7.4). Prepare this solution immediately before use.
-
-
Experimental Procedure (e.g., isolated artery preparation):
-
Mount an isolated arterial ring in an organ bath containing the appropriate physiological buffer, maintained at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Allow the tissue to equilibrate.
-
Induce contraction with a vasoconstrictor (e.g., phenylephrine).
-
Once a stable contraction is achieved, add cumulative concentrations of the this compound working solution to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Post-Experiment Analysis:
-
If degradation is suspected, a sample of the working solution from the end of the experiment can be analyzed by HPLC to check for the presence of degradation products.
-
Visualizations
Caption: Primary metabolic and degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Simplified signaling pathway for this compound-induced vasodilation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification and interpretation of nitric oxide-dependent cutaneous vasodilation during local heating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation of this compound in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
Preventing Tolmesoxide degradation during experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent the degradation of Tolmesoxide during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, with the chemical name (4,5-dimethoxy-2-methylphenyl) methyl sulfoxide, is a peripheral vascular dilator.[1][2] Its primary mechanism of action is the direct relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[2]
Q2: What are the known degradation pathways for this compound?
The primary routes of metabolism and likely degradation for this compound in biological systems are oxidation of the sulfoxide group to the corresponding sulfone and O-demethylation.[3] In experimental settings, the sulfoxide group is susceptible to oxidation, which can be influenced by factors such as exposure to air, certain chemicals, light, and elevated temperatures.
Q3: How should I store this compound powder and solutions?
Proper storage is crucial to maintain the stability of this compound.
-
Powder: For long-term storage, this compound powder should be kept at -20°C for up to 3 years. For shorter periods, it can be stored at 4°C for up to 2 years.[4]
-
Solutions: When dissolved in a solvent like DMSO, it is recommended to store the solution at -80°C for up to 6 months or at -20°C for up to 1 month.
Q4: What are the signs of this compound degradation in my sample?
Degradation of this compound may not be visually apparent. The most reliable way to detect degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC). The appearance of new peaks or a decrease in the area of the main this compound peak can indicate the presence of degradation products like the sulfone derivative.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound.
Issue 1: Inconsistent or lower-than-expected pharmacological activity of this compound.
-
Possible Cause: Degradation of this compound into less active or inactive products. The primary degradation product is often the sulfone metabolite, which may have a different pharmacological profile.
-
Troubleshooting Steps:
-
Verify Storage Conditions: Ensure that both the stock powder and prepared solutions have been stored at the recommended temperatures and for appropriate durations.
-
Prepare Fresh Solutions: If solutions have been stored for an extended period or subjected to multiple freeze-thaw cycles, prepare a fresh solution from the powder stock.
-
Use High-Purity Solvents: Ensure that the solvent used to dissolve this compound is of high purity and free from oxidizing contaminants. Dimethyl sulfoxide (DMSO) is a common solvent for sulfoxide-containing compounds and can offer some stability.
-
Minimize Exposure to Light: Protect solutions from light, especially if photostability has not been confirmed. Store solutions in amber vials or wrap containers in aluminum foil.
-
Analytical Confirmation: Use HPLC to analyze the purity of your this compound solution. Compare the chromatogram to a reference standard to identify any degradation peaks.
-
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC).
-
Possible Cause: Formation of degradation products due to experimental conditions.
-
Troubleshooting Steps:
-
Review Experimental Protocol: Identify any steps where the sample is exposed to potentially harsh conditions, such as:
-
High temperatures
-
Extreme pH (acidic or basic)
-
Presence of oxidizing agents
-
Prolonged exposure to light
-
-
Conduct a Forced Degradation Study: To identify the unknown peaks, a forced degradation study can be performed on a small sample of this compound. This involves intentionally exposing the compound to harsh conditions (e.g., acid, base, peroxide, heat, UV light) to generate degradation products. The resulting chromatograms can help in identifying the peaks observed in your experimental samples.
-
Optimize Experimental Conditions: Based on the findings from the forced degradation study, modify the experimental protocol to avoid the conditions that cause degradation. For example, if this compound is found to be unstable at a low pH, adjust the buffer system accordingly.
-
Data Presentation
The stability of a 10 mM this compound solution in different solvents and under various storage conditions is summarized below. (Note: This is illustrative data based on general knowledge of sulfoxide stability, as specific experimental data for this compound is not widely published).
| Solvent | Storage Temperature | Duration | Estimated Degradation (%) | Primary Degradant |
| DMSO | -80°C | 6 months | < 1% | Sulfone |
| DMSO | -20°C | 1 month | < 2% | Sulfone |
| DMSO | 4°C | 1 week | 5-10% | Sulfone |
| PBS (pH 7.4) | 4°C | 24 hours | 10-15% | Sulfone, O-demethylated products |
| PBS (pH 7.4) | Room Temperature | 4 hours | > 20% | Sulfone, O-demethylated products |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Allow the this compound powder to equilibrate to room temperature before opening the vial to prevent condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add high-purity, anhydrous DMSO to the desired final concentration (e.g., 10 mM).
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in amber, tightly sealed vials to minimize freeze-thaw cycles and light exposure.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
Protocol 2: Vasodilation Assay Using this compound
This protocol is a general example and should be adapted to the specific experimental setup.
-
Preparation of Working Solution:
-
Thaw a single aliquot of the this compound stock solution at room temperature.
-
Dilute the stock solution to the final working concentration using an appropriate buffer (e.g., Krebs-Henseleit solution, pH 7.4). Prepare this solution immediately before use.
-
-
Experimental Procedure (e.g., isolated artery preparation):
-
Mount an isolated arterial ring in an organ bath containing the appropriate physiological buffer, maintained at 37°C and bubbled with a gas mixture (e.g., 95% O2, 5% CO2).
-
Allow the tissue to equilibrate.
-
Induce contraction with a vasoconstrictor (e.g., phenylephrine).
-
Once a stable contraction is achieved, add cumulative concentrations of the this compound working solution to the organ bath.
-
Record the relaxation response at each concentration.
-
-
Post-Experiment Analysis:
-
If degradation is suspected, a sample of the working solution from the end of the experiment can be analyzed by HPLC to check for the presence of degradation products.
-
Visualizations
Caption: Primary metabolic and degradation pathways of this compound.
Caption: Troubleshooting workflow for inconsistent this compound results.
Caption: Simplified signaling pathway for this compound-induced vasodilation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantification and interpretation of nitric oxide-dependent cutaneous vasodilation during local heating - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biotransformation of this compound in animals and man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.medchemexpress.eu [file.medchemexpress.eu]
Tolmesoxide Dose-Response Curve Variability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Tolmesoxide dose-response curve experiments.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound dose-response curve is not showing a classic sigmoidal shape. What are the potential causes?
Several factors can contribute to a non-sigmoidal dose-response curve for this compound. These can be broadly categorized into experimental design, compound handling, and biological system-specific issues.
-
Experimental Design:
-
Inappropriate Dose Range: The selected concentration range may be too narrow or may miss the effective concentrations. This compound's effective dose in human studies has been noted to range from 200 mg to 600 mg, which may translate to a wide in vitro concentration range.[1]
-
Insufficient Data Points: Too few concentrations tested will not adequately define the curve.
-
Incubation Time: The duration of this compound exposure may be too short or too long, missing the peak effect. Although this compound has a short half-life (around 3 hours), its duration of action can be up to 12 hours, suggesting it may have a specific and longer-lasting mechanism within vascular walls.[1]
-
-
Compound Handling:
-
Solubility Issues: this compound may precipitate at higher concentrations, leading to a plateau or a drop in the response.
-
Compound Degradation: Improper storage or handling of this compound stock solutions can lead to degradation and loss of potency.
-
-
Biological System:
-
Cell/Tissue Health: The health and viability of the cells or tissues being tested are critical. Unhealthy preparations can lead to inconsistent responses.
-
Receptor/Target Expression Levels: Variability in the expression of the molecular target of this compound in your experimental system can alter the dose-response relationship.
-
FAQ 2: I am observing significant batch-to-batch variability in my this compound experiments. How can I troubleshoot this?
Batch-to-batch variability is a common challenge in pharmacological studies. Here are steps to identify and mitigate this issue:
-
Compound Quality Control:
-
Verify the purity and identity of each new batch of this compound using appropriate analytical methods (e.g., HPLC, mass spectrometry).
-
Perform a simple bioassay with each new batch to compare its potency against a previously validated batch.
-
-
Standardize Reagent Preparation:
-
Prepare and store all reagents, including cell culture media and buffers, consistently across all experiments.
-
Use a single, qualified lot of critical reagents like serum for an entire set of experiments if possible.
-
-
Control for Biological Variation:
-
Use cells with a consistent passage number.
-
If using primary cells or tissues, expect higher inherent variability and increase the number of replicates.
-
FAQ 3: What is the known mechanism of action for this compound and how might this influence my dose-response experiments?
This compound acts as a direct-acting vasodilator, meaning it directly relaxes vascular smooth muscle.[1][2] It is considered a non-selective vasodilator, affecting both arterioles and veins.[1] The hypotensive effect is a result of this direct relaxant effect. This mechanism is important for experimental design because:
-
Direct Action: The effect should be rapid and independent of complex upstream signaling pathways that could introduce variability.
-
Non-selective Vasodilation: This suggests a broad mechanism on vascular smooth muscle, which might be less prone to variability caused by specific receptor polymorphisms.
Understanding this direct mechanism can help in designing appropriate controls for your experiments. For example, you can use other direct-acting vasodilators as positive controls to ensure your experimental system is responding appropriately.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent EC50 Values
If you are observing inconsistent EC50 values for this compound across experiments, follow this troubleshooting workflow:
Workflow for Troubleshooting Inconsistent EC50 Values
Caption: Troubleshooting workflow for inconsistent EC50 values.
Guide 2: Addressing a Flat Dose-Response Curve
A flat dose-response curve suggests that this compound is not producing an effect at the concentrations tested. Here’s how to address this:
-
Expand the Dose Range: The effective concentrations may be higher or lower than your tested range. Perform a wide range-finding experiment.
-
Verify Compound Activity: Test your this compound stock on a secondary, validated assay to confirm its biological activity.
-
Check for Antagonists: Ensure that no components of your experimental buffer or media are inadvertently antagonizing the effect of this compound.
-
Confirm Target Presence: Verify that the biological target of this compound is present and functional in your experimental system.
Experimental Protocols
Protocol 1: In Vitro Vasodilation Assay using Isolated Aortic Rings
This protocol provides a general framework for assessing the vasodilatory effects of this compound.
-
Tissue Preparation:
-
Humanely euthanize the experimental animal (e.g., rat) and excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit buffer.
-
Carefully remove adherent connective tissue and cut the aorta into 2-3 mm rings.
-
-
Experimental Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g.
-
-
Dose-Response Protocol:
-
Pre-constrict the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).
-
Once a stable contraction is achieved, add this compound cumulatively to the organ bath, allowing the response to stabilize between additions.
-
Record the relaxation at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the log concentration of this compound to generate a dose-response curve and calculate the EC50.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Effective Oral Dose | 200 - 600 mg | Human | |
| Plasma Half-life | ~3.0 hours | Human | |
| Peak Plasma Level | ~1.0 hour | Human | |
| Duration of Action | Up to 12 hours | Human |
Signaling Pathway
Proposed Mechanism of this compound-Induced Vasodilation
Caption: Proposed direct action of this compound on vascular smooth muscle.
References
Tolmesoxide Dose-Response Curve Variability: Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering variability in Tolmesoxide dose-response curve experiments.
Frequently Asked Questions (FAQs)
FAQ 1: My this compound dose-response curve is not showing a classic sigmoidal shape. What are the potential causes?
Several factors can contribute to a non-sigmoidal dose-response curve for this compound. These can be broadly categorized into experimental design, compound handling, and biological system-specific issues.
-
Experimental Design:
-
Inappropriate Dose Range: The selected concentration range may be too narrow or may miss the effective concentrations. This compound's effective dose in human studies has been noted to range from 200 mg to 600 mg, which may translate to a wide in vitro concentration range.[1]
-
Insufficient Data Points: Too few concentrations tested will not adequately define the curve.
-
Incubation Time: The duration of this compound exposure may be too short or too long, missing the peak effect. Although this compound has a short half-life (around 3 hours), its duration of action can be up to 12 hours, suggesting it may have a specific and longer-lasting mechanism within vascular walls.[1]
-
-
Compound Handling:
-
Solubility Issues: this compound may precipitate at higher concentrations, leading to a plateau or a drop in the response.
-
Compound Degradation: Improper storage or handling of this compound stock solutions can lead to degradation and loss of potency.
-
-
Biological System:
-
Cell/Tissue Health: The health and viability of the cells or tissues being tested are critical. Unhealthy preparations can lead to inconsistent responses.
-
Receptor/Target Expression Levels: Variability in the expression of the molecular target of this compound in your experimental system can alter the dose-response relationship.
-
FAQ 2: I am observing significant batch-to-batch variability in my this compound experiments. How can I troubleshoot this?
Batch-to-batch variability is a common challenge in pharmacological studies. Here are steps to identify and mitigate this issue:
-
Compound Quality Control:
-
Verify the purity and identity of each new batch of this compound using appropriate analytical methods (e.g., HPLC, mass spectrometry).
-
Perform a simple bioassay with each new batch to compare its potency against a previously validated batch.
-
-
Standardize Reagent Preparation:
-
Prepare and store all reagents, including cell culture media and buffers, consistently across all experiments.
-
Use a single, qualified lot of critical reagents like serum for an entire set of experiments if possible.
-
-
Control for Biological Variation:
-
Use cells with a consistent passage number.
-
If using primary cells or tissues, expect higher inherent variability and increase the number of replicates.
-
FAQ 3: What is the known mechanism of action for this compound and how might this influence my dose-response experiments?
This compound acts as a direct-acting vasodilator, meaning it directly relaxes vascular smooth muscle.[1][2] It is considered a non-selective vasodilator, affecting both arterioles and veins.[1] The hypotensive effect is a result of this direct relaxant effect. This mechanism is important for experimental design because:
-
Direct Action: The effect should be rapid and independent of complex upstream signaling pathways that could introduce variability.
-
Non-selective Vasodilation: This suggests a broad mechanism on vascular smooth muscle, which might be less prone to variability caused by specific receptor polymorphisms.
Understanding this direct mechanism can help in designing appropriate controls for your experiments. For example, you can use other direct-acting vasodilators as positive controls to ensure your experimental system is responding appropriately.
Troubleshooting Guides
Guide 1: Troubleshooting Inconsistent EC50 Values
If you are observing inconsistent EC50 values for this compound across experiments, follow this troubleshooting workflow:
Workflow for Troubleshooting Inconsistent EC50 Values
Caption: Troubleshooting workflow for inconsistent EC50 values.
Guide 2: Addressing a Flat Dose-Response Curve
A flat dose-response curve suggests that this compound is not producing an effect at the concentrations tested. Here’s how to address this:
-
Expand the Dose Range: The effective concentrations may be higher or lower than your tested range. Perform a wide range-finding experiment.
-
Verify Compound Activity: Test your this compound stock on a secondary, validated assay to confirm its biological activity.
-
Check for Antagonists: Ensure that no components of your experimental buffer or media are inadvertently antagonizing the effect of this compound.
-
Confirm Target Presence: Verify that the biological target of this compound is present and functional in your experimental system.
Experimental Protocols
Protocol 1: In Vitro Vasodilation Assay using Isolated Aortic Rings
This protocol provides a general framework for assessing the vasodilatory effects of this compound.
-
Tissue Preparation:
-
Humanely euthanize the experimental animal (e.g., rat) and excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit buffer.
-
Carefully remove adherent connective tissue and cut the aorta into 2-3 mm rings.
-
-
Experimental Setup:
-
Mount the aortic rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and bubbled with 95% O2 / 5% CO2.
-
Connect the rings to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5 g.
-
-
Dose-Response Protocol:
-
Pre-constrict the aortic rings with a submaximal concentration of a vasoconstrictor (e.g., phenylephrine).
-
Once a stable contraction is achieved, add this compound cumulatively to the organ bath, allowing the response to stabilize between additions.
-
Record the relaxation at each concentration.
-
-
Data Analysis:
-
Express the relaxation as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the percentage of relaxation against the log concentration of this compound to generate a dose-response curve and calculate the EC50.
-
Quantitative Data Summary
| Parameter | Value | Species/System | Reference |
| Effective Oral Dose | 200 - 600 mg | Human | |
| Plasma Half-life | ~3.0 hours | Human | |
| Peak Plasma Level | ~1.0 hour | Human | |
| Duration of Action | Up to 12 hours | Human |
Signaling Pathway
Proposed Mechanism of this compound-Induced Vasodilation
Caption: Proposed direct action of this compound on vascular smooth muscle.
References
Technical Support Center: Improving the Systemic Bioavailability of Tolmesoxide in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the systemic bioavailability of Tolmesoxide in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are administering this compound orally to rats, but plasma concentrations of the parent drug are unexpectedly low. Is this an issue with absorption?
A1: Not necessarily. Studies have shown that the oral absorption of this compound in animal models like rats and dogs is virtually complete.[1][2] The low systemic exposure of the parent drug is likely due to extensive first-pass metabolism in the liver, where it is rapidly converted into metabolites.[1][2]
Q2: What are the major metabolic pathways for this compound?
A2: The primary metabolic routes for this compound in rats, dogs, and humans are oxidation of the methylsulphoxide group to the corresponding sulphone and O-demethylation of the methoxy (B1213986) groups. These metabolites are then often conjugated with glucuronic acid or sulfate (B86663) before excretion.[1]
Q3: How can we reduce the impact of first-pass metabolism on this compound's bioavailability?
A3: Several strategies can be employed to mitigate high first-pass metabolism:
-
Prodrug Approach: A prodrug of this compound could be synthesized. This involves chemically modifying the parent drug to a form that is less susceptible to metabolic enzymes. The prodrug would then be converted to the active this compound in the systemic circulation.
-
Advanced Formulation Strategies:
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance lymphatic transport of the drug, which allows a portion of the absorbed drug to bypass the liver.
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can protect it from metabolic enzymes in the gut and liver.
-
-
Alternative Routes of Administration: Bypassing the gastrointestinal tract and liver can significantly increase the bioavailability of the parent drug. Consider routes such as sublingual, buccal, or transdermal administration.
-
Co-administration with Enzyme Inhibitors: While more complex, co-administering this compound with a known inhibitor of the specific cytochrome P450 enzymes responsible for its metabolism could increase its systemic exposure. This approach requires careful investigation to avoid potential drug-drug interactions.
Q4: We observe high variability in plasma concentrations between individual animals. What could be the cause?
A4: High inter-individual variability is common for drugs that undergo extensive first-pass metabolism. This can be due to genetic differences in the expression and activity of metabolic enzymes among the animals. Ensuring a homogenous animal population in terms of age, weight, and health status can help minimize this variability.
Q5: Are the metabolites of this compound pharmacologically active?
A5: The available literature primarily focuses on the metabolism and excretion of this compound and does not extensively detail the pharmacological activity of its metabolites. If the therapeutic effect is still observed despite low parent drug concentrations, it is possible that one or more of the metabolites are active. It is recommended to synthesize the major metabolites and test their activity in relevant in vitro and in vivo models.
Data Presentation
Table 1: Summary of this compound Metabolism in Animal Species
| Parameter | Rat | Dog |
| Oral Absorption | Virtually Complete | Virtually Complete |
| Extent of Metabolism | Extensive | Extensive |
| Major Metabolic Pathways | Oxidation (Sulphone formation), O-demethylation, Conjugation (Glucuronidation, Sulfation) | Oxidation (Sulphone formation), O-demethylation, Conjugation (Glucuronidation, Sulfation) |
| Primary Route of Excretion | Urine (after metabolism) | Urine (after metabolism) |
Data summarized from Greenslade et al., 1981.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Metabolism using Liver Microsomes
Objective: To determine the rate and major pathways of this compound metabolism in vitro.
Materials:
-
This compound
-
Liver microsomes from the animal species of interest (e.g., rat, dog)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound to the microsome suspension. The final concentration of this compound should be within a relevant range for expected in vivo concentrations.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the disappearance of this compound and the appearance of its metabolites using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
Protocol 2: Evaluation of a Novel Formulation to Improve Oral Bioavailability in Rats
Objective: To compare the pharmacokinetic profile of this compound after oral administration of a standard formulation versus a novel bioavailability-enhancing formulation (e.g., a SEDDS).
Materials:
-
This compound
-
Standard formulation (e.g., suspension in 0.5% carboxymethylcellulose)
-
Novel formulation (e.g., this compound-loaded SEDDS)
-
Sprague-Dawley rats (with cannulated jugular veins for blood sampling)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the rats overnight with free access to water.
-
Divide the rats into two groups: Group A (Standard Formulation) and Group B (Novel Formulation).
-
Administer the respective formulations to the rats via oral gavage at a predetermined dose of this compound.
-
Collect blood samples from the jugular vein at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for the concentration of this compound and its major metabolites using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) for both groups.
-
Statistically compare the pharmacokinetic parameters between the two groups to determine if the novel formulation significantly improved the systemic exposure of this compound.
Visualizations
References
Technical Support Center: Improving the Systemic Bioavailability of Tolmesoxide in Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the systemic bioavailability of Tolmesoxide in animal studies.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are administering this compound orally to rats, but plasma concentrations of the parent drug are unexpectedly low. Is this an issue with absorption?
A1: Not necessarily. Studies have shown that the oral absorption of this compound in animal models like rats and dogs is virtually complete.[1][2] The low systemic exposure of the parent drug is likely due to extensive first-pass metabolism in the liver, where it is rapidly converted into metabolites.[1][2]
Q2: What are the major metabolic pathways for this compound?
A2: The primary metabolic routes for this compound in rats, dogs, and humans are oxidation of the methylsulphoxide group to the corresponding sulphone and O-demethylation of the methoxy groups. These metabolites are then often conjugated with glucuronic acid or sulfate before excretion.[1]
Q3: How can we reduce the impact of first-pass metabolism on this compound's bioavailability?
A3: Several strategies can be employed to mitigate high first-pass metabolism:
-
Prodrug Approach: A prodrug of this compound could be synthesized. This involves chemically modifying the parent drug to a form that is less susceptible to metabolic enzymes. The prodrug would then be converted to the active this compound in the systemic circulation.
-
Advanced Formulation Strategies:
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can enhance lymphatic transport of the drug, which allows a portion of the absorbed drug to bypass the liver.
-
Nanoparticle Encapsulation: Encapsulating this compound in nanoparticles can protect it from metabolic enzymes in the gut and liver.
-
-
Alternative Routes of Administration: Bypassing the gastrointestinal tract and liver can significantly increase the bioavailability of the parent drug. Consider routes such as sublingual, buccal, or transdermal administration.
-
Co-administration with Enzyme Inhibitors: While more complex, co-administering this compound with a known inhibitor of the specific cytochrome P450 enzymes responsible for its metabolism could increase its systemic exposure. This approach requires careful investigation to avoid potential drug-drug interactions.
Q4: We observe high variability in plasma concentrations between individual animals. What could be the cause?
A4: High inter-individual variability is common for drugs that undergo extensive first-pass metabolism. This can be due to genetic differences in the expression and activity of metabolic enzymes among the animals. Ensuring a homogenous animal population in terms of age, weight, and health status can help minimize this variability.
Q5: Are the metabolites of this compound pharmacologically active?
A5: The available literature primarily focuses on the metabolism and excretion of this compound and does not extensively detail the pharmacological activity of its metabolites. If the therapeutic effect is still observed despite low parent drug concentrations, it is possible that one or more of the metabolites are active. It is recommended to synthesize the major metabolites and test their activity in relevant in vitro and in vivo models.
Data Presentation
Table 1: Summary of this compound Metabolism in Animal Species
| Parameter | Rat | Dog |
| Oral Absorption | Virtually Complete | Virtually Complete |
| Extent of Metabolism | Extensive | Extensive |
| Major Metabolic Pathways | Oxidation (Sulphone formation), O-demethylation, Conjugation (Glucuronidation, Sulfation) | Oxidation (Sulphone formation), O-demethylation, Conjugation (Glucuronidation, Sulfation) |
| Primary Route of Excretion | Urine (after metabolism) | Urine (after metabolism) |
Data summarized from Greenslade et al., 1981.
Experimental Protocols
Protocol 1: In Vitro Assessment of this compound Metabolism using Liver Microsomes
Objective: To determine the rate and major pathways of this compound metabolism in vitro.
Materials:
-
This compound
-
Liver microsomes from the animal species of interest (e.g., rat, dog)
-
NADPH regenerating system (e.g., G6P, G6PD, NADP+)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Methodology:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate liver microsomes in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and this compound to the microsome suspension. The final concentration of this compound should be within a relevant range for expected in vivo concentrations.
-
Incubate the reaction mixture at 37°C with shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of ice-cold acetonitrile.
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the disappearance of this compound and the appearance of its metabolites using a validated LC-MS/MS method.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of this compound.
Protocol 2: Evaluation of a Novel Formulation to Improve Oral Bioavailability in Rats
Objective: To compare the pharmacokinetic profile of this compound after oral administration of a standard formulation versus a novel bioavailability-enhancing formulation (e.g., a SEDDS).
Materials:
-
This compound
-
Standard formulation (e.g., suspension in 0.5% carboxymethylcellulose)
-
Novel formulation (e.g., this compound-loaded SEDDS)
-
Sprague-Dawley rats (with cannulated jugular veins for blood sampling)
-
Oral gavage needles
-
Blood collection tubes (containing anticoagulant)
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast the rats overnight with free access to water.
-
Divide the rats into two groups: Group A (Standard Formulation) and Group B (Novel Formulation).
-
Administer the respective formulations to the rats via oral gavage at a predetermined dose of this compound.
-
Collect blood samples from the jugular vein at predefined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Process the blood samples to obtain plasma.
-
Analyze the plasma samples for the concentration of this compound and its major metabolites using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%) for both groups.
-
Statistically compare the pharmacokinetic parameters between the two groups to determine if the novel formulation significantly improved the systemic exposure of this compound.
Visualizations
References
Tolmesoxide Vasodilation Experiments: Technical Support Center
Welcome to the technical support center for Tolmesoxide, a potent ATP-sensitive potassium (K-ATP) channel opener designed for vasodilation research. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound induces vasodilation by activating ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells.[1][2] This action increases potassium efflux, leading to hyperpolarization of the cell membrane.[3][4] The hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, reducing the influx of extracellular calcium and lowering intracellular calcium concentration. This decrease in free calcium prevents the activation of myosin light chain kinase, resulting in smooth muscle relaxation and vasodilation.[1]
Q2: How can I confirm that the vasodilation I observe is mediated by K-ATP channels?
To verify the mechanism, you can use a selective K-ATP channel blocker such as Glibenclamide. Pre-incubating the vascular tissue with Glibenclamide before applying this compound should antagonize or significantly inhibit the vasodilatory response. If the relaxation is prevented or reversed by Glibenclamide, it provides strong evidence that the effect is mediated through K-ATP channels.
Q3: Is the vasodilatory effect of this compound dependent on the endothelium?
The primary mechanism of this compound targets the vascular smooth muscle directly and is generally considered endothelium-independent. However, it is crucial to assess the health of the endothelium in your tissue preparation. A damaged endothelium can alter vascular reactivity and lead to confounding results. You can check endothelium integrity by observing relaxation in response to an agonist like Acetylcholine (ACh) in a pre-constricted vessel.
Troubleshooting Guide
This section addresses common problems encountered during ex vivo vasodilation experiments using techniques like wire myography.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Vasodilatory Response to this compound | 1. Poor Tissue Viability: The vascular ring may have been damaged during dissection or mounting. 2. Inactive Compound: this compound solution may have degraded or was improperly prepared. 3. Insufficient Pre-constriction: The vessel was not constricted enough to observe a clear relaxation response. 4. Incorrect Buffer: The physiological salt solution (e.g., KHS) pH is incorrect or improperly aerated. | 1. Confirm tissue viability by observing a robust contraction to a high-potassium solution (KPSS/KCl) and relaxation to an endothelium-dependent vasodilator like Acetylcholine. 2. Prepare fresh this compound solution for each experiment. Check solubility and vehicle compatibility. 3. Ensure a stable, submaximal contraction plateau (typically 60-80% of max KCl response) is achieved with a vasoconstrictor (e.g., Phenylephrine) before adding this compound. 4. Ensure the buffer is continuously gassed with 95% O2 / 5% CO2 to maintain a pH of ~7.4. |
| High Variability Between Vascular Rings | 1. Inconsistent Dissection: Differences in handling or remaining adipose/connective tissue can affect responses. 2. Anatomical Variation: Rings taken from different locations of the aorta may have inherent differences in reactivity. 3. Inconsistent Tensioning: Incorrect or inconsistent passive tension applied during the normalization process. | 1. Standardize the dissection protocol. Ensure rings are of uniform size (e.g., 2-3 mm) and meticulously cleaned of surrounding tissue. 2. Always harvest rings from the same anatomical region (e.g., thoracic aorta). 3. Follow a strict normalization protocol to set the optimal resting tension for each individual ring before starting the experiment. |
| Vasodilation is Not Dose-Dependent | 1. Concentration Errors: Inaccurate serial dilutions or calculation mistakes. 2. Compound Precipitation: this compound may be precipitating at higher concentrations in the aqueous buffer. 3. Receptor Saturation/Ceiling Effect: The maximum possible relaxation has been achieved. | 1. Double-check all calculations and ensure pipettes are calibrated. Prepare fresh dilutions. 2. Visually inspect the solution for precipitation. Consider using a different solvent or reducing the highest concentrations tested. 3. Analyze the dose-response curve; if it has plateaued, you have reached the maximal effect (Emax). |
| Endothelium-Check with Acetylcholine (ACh) Fails | 1. Endothelial Damage: The endothelial layer was inadvertently removed or damaged during dissection and mounting. 2. Incorrect Agonist: The pre-constricting agent used is not suitable for observing ACh-mediated relaxation. | 1. Refine the dissection and mounting technique to be as gentle as possible. Use fine-tipped forceps and avoid touching the luminal surface of the vessel. 2. Phenylephrine is a standard choice for pre-constriction before an ACh check. Ensure it provides a stable contraction from which to measure relaxation. |
Experimental Protocols and Data
Concentration Ranges for Key Reagents
The following table provides typical concentration ranges for compounds used in this compound vasodilation experiments. Researchers should perform their own dose-response curves to determine optimal concentrations for their specific tissue and conditions.
| Compound | Role | Typical Concentration Range |
| This compound | K-ATP Channel Opener (Test Agonist) | 1 nM - 100 µM |
| Phenylephrine | Vasoconstrictor (Pre-constriction) | 100 nM - 10 µM (target ~1 µM for submaximal contraction) |
| Acetylcholine | Endothelium-Dependent Vasodilator | 1 µM - 10 µM (for integrity check) |
| Glibenclamide | K-ATP Channel Blocker (Antagonist) | 1 µM - 10 µM (for pre-incubation) |
| Potassium Chloride (KCl) | Depolarizing Agent (Viability Check) | 60 mM - 80 mM |
Detailed Protocol: Ex Vivo Vasodilation Assay Using Wire Myograph
This protocol outlines the key steps for assessing this compound's effect on isolated arterial rings.
-
Tissue Preparation:
-
Humanely euthanize the animal (e.g., Wistar rat) according to approved institutional protocols.
-
Carefully dissect the thoracic aorta and place it immediately into ice-cold Krebs-Henseleit Solution (KHS).
-
Under a dissecting microscope, meticulously remove all adhering connective and adipose tissue.
-
Cut the cleaned aorta into uniform rings 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Mount each aortic ring on the pins or wires of a wire myograph chamber filled with KHS maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60-90 minutes, replacing the KHS buffer every 15-20 minutes.
-
Perform a normalization procedure to determine the optimal passive resting tension for each ring, which is critical for achieving maximal and reproducible contractile responses.
-
-
Viability and Endothelium Integrity Check:
-
Perform a "wake-up" protocol by contracting the rings with a high-potassium solution (e.g., 80 mM KCl). Wash with KHS until tension returns to baseline. Repeat two more times.
-
Induce a submaximal contraction with Phenylephrine (e.g., 1 µM).
-
Once the contraction is stable, add a single dose of Acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >70% is typically considered indicative of a healthy, intact endothelium.
-
Thoroughly wash the rings with KHS and allow them to return to baseline tension.
-
-
This compound Dose-Response Protocol:
-
For antagonist studies, pre-incubate rings with Glibenclamide (e.g., 10 µM) for 20-30 minutes.
-
Induce a stable submaximal contraction with Phenylephrine (1 µM).
-
Once a stable plateau is reached, add this compound in a cumulative, stepwise manner (e.g., from 1 nM to 100 µM), allowing the response to stabilize at each concentration before adding the next.
-
Record the tension at each step.
-
-
Data Analysis:
-
Calculate the relaxation at each this compound concentration as a percentage of the pre-contraction induced by Phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 (potency) and Emax (maximal relaxation) values from the curve.
-
Visual Guides: Pathways and Workflows
References
Tolmesoxide Vasodilation Experiments: Technical Support Center
Welcome to the technical support center for Tolmesoxide, a potent ATP-sensitive potassium (K-ATP) channel opener designed for vasodilation research. This guide provides troubleshooting advice, frequently asked questions, and detailed protocols to help you achieve reliable and reproducible results in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound induces vasodilation by activating ATP-sensitive potassium (K-ATP) channels in the plasma membrane of vascular smooth muscle cells.[1][2] This action increases potassium efflux, leading to hyperpolarization of the cell membrane.[3][4] The hyperpolarization, in turn, inhibits the opening of voltage-gated calcium channels, reducing the influx of extracellular calcium and lowering intracellular calcium concentration. This decrease in free calcium prevents the activation of myosin light chain kinase, resulting in smooth muscle relaxation and vasodilation.[1]
Q2: How can I confirm that the vasodilation I observe is mediated by K-ATP channels?
To verify the mechanism, you can use a selective K-ATP channel blocker such as Glibenclamide. Pre-incubating the vascular tissue with Glibenclamide before applying this compound should antagonize or significantly inhibit the vasodilatory response. If the relaxation is prevented or reversed by Glibenclamide, it provides strong evidence that the effect is mediated through K-ATP channels.
Q3: Is the vasodilatory effect of this compound dependent on the endothelium?
The primary mechanism of this compound targets the vascular smooth muscle directly and is generally considered endothelium-independent. However, it is crucial to assess the health of the endothelium in your tissue preparation. A damaged endothelium can alter vascular reactivity and lead to confounding results. You can check endothelium integrity by observing relaxation in response to an agonist like Acetylcholine (ACh) in a pre-constricted vessel.
Troubleshooting Guide
This section addresses common problems encountered during ex vivo vasodilation experiments using techniques like wire myography.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Vasodilatory Response to this compound | 1. Poor Tissue Viability: The vascular ring may have been damaged during dissection or mounting. 2. Inactive Compound: this compound solution may have degraded or was improperly prepared. 3. Insufficient Pre-constriction: The vessel was not constricted enough to observe a clear relaxation response. 4. Incorrect Buffer: The physiological salt solution (e.g., KHS) pH is incorrect or improperly aerated. | 1. Confirm tissue viability by observing a robust contraction to a high-potassium solution (KPSS/KCl) and relaxation to an endothelium-dependent vasodilator like Acetylcholine. 2. Prepare fresh this compound solution for each experiment. Check solubility and vehicle compatibility. 3. Ensure a stable, submaximal contraction plateau (typically 60-80% of max KCl response) is achieved with a vasoconstrictor (e.g., Phenylephrine) before adding this compound. 4. Ensure the buffer is continuously gassed with 95% O2 / 5% CO2 to maintain a pH of ~7.4. |
| High Variability Between Vascular Rings | 1. Inconsistent Dissection: Differences in handling or remaining adipose/connective tissue can affect responses. 2. Anatomical Variation: Rings taken from different locations of the aorta may have inherent differences in reactivity. 3. Inconsistent Tensioning: Incorrect or inconsistent passive tension applied during the normalization process. | 1. Standardize the dissection protocol. Ensure rings are of uniform size (e.g., 2-3 mm) and meticulously cleaned of surrounding tissue. 2. Always harvest rings from the same anatomical region (e.g., thoracic aorta). 3. Follow a strict normalization protocol to set the optimal resting tension for each individual ring before starting the experiment. |
| Vasodilation is Not Dose-Dependent | 1. Concentration Errors: Inaccurate serial dilutions or calculation mistakes. 2. Compound Precipitation: this compound may be precipitating at higher concentrations in the aqueous buffer. 3. Receptor Saturation/Ceiling Effect: The maximum possible relaxation has been achieved. | 1. Double-check all calculations and ensure pipettes are calibrated. Prepare fresh dilutions. 2. Visually inspect the solution for precipitation. Consider using a different solvent or reducing the highest concentrations tested. 3. Analyze the dose-response curve; if it has plateaued, you have reached the maximal effect (Emax). |
| Endothelium-Check with Acetylcholine (ACh) Fails | 1. Endothelial Damage: The endothelial layer was inadvertently removed or damaged during dissection and mounting. 2. Incorrect Agonist: The pre-constricting agent used is not suitable for observing ACh-mediated relaxation. | 1. Refine the dissection and mounting technique to be as gentle as possible. Use fine-tipped forceps and avoid touching the luminal surface of the vessel. 2. Phenylephrine is a standard choice for pre-constriction before an ACh check. Ensure it provides a stable contraction from which to measure relaxation. |
Experimental Protocols and Data
Concentration Ranges for Key Reagents
The following table provides typical concentration ranges for compounds used in this compound vasodilation experiments. Researchers should perform their own dose-response curves to determine optimal concentrations for their specific tissue and conditions.
| Compound | Role | Typical Concentration Range |
| This compound | K-ATP Channel Opener (Test Agonist) | 1 nM - 100 µM |
| Phenylephrine | Vasoconstrictor (Pre-constriction) | 100 nM - 10 µM (target ~1 µM for submaximal contraction) |
| Acetylcholine | Endothelium-Dependent Vasodilator | 1 µM - 10 µM (for integrity check) |
| Glibenclamide | K-ATP Channel Blocker (Antagonist) | 1 µM - 10 µM (for pre-incubation) |
| Potassium Chloride (KCl) | Depolarizing Agent (Viability Check) | 60 mM - 80 mM |
Detailed Protocol: Ex Vivo Vasodilation Assay Using Wire Myograph
This protocol outlines the key steps for assessing this compound's effect on isolated arterial rings.
-
Tissue Preparation:
-
Humanely euthanize the animal (e.g., Wistar rat) according to approved institutional protocols.
-
Carefully dissect the thoracic aorta and place it immediately into ice-cold Krebs-Henseleit Solution (KHS).
-
Under a dissecting microscope, meticulously remove all adhering connective and adipose tissue.
-
Cut the cleaned aorta into uniform rings 2-3 mm in length.
-
-
Mounting and Equilibration:
-
Mount each aortic ring on the pins or wires of a wire myograph chamber filled with KHS maintained at 37°C and continuously aerated with 95% O2 / 5% CO2.
-
Allow the rings to equilibrate for at least 60-90 minutes, replacing the KHS buffer every 15-20 minutes.
-
Perform a normalization procedure to determine the optimal passive resting tension for each ring, which is critical for achieving maximal and reproducible contractile responses.
-
-
Viability and Endothelium Integrity Check:
-
Perform a "wake-up" protocol by contracting the rings with a high-potassium solution (e.g., 80 mM KCl). Wash with KHS until tension returns to baseline. Repeat two more times.
-
Induce a submaximal contraction with Phenylephrine (e.g., 1 µM).
-
Once the contraction is stable, add a single dose of Acetylcholine (e.g., 10 µM) to assess endothelium integrity. A relaxation of >70% is typically considered indicative of a healthy, intact endothelium.
-
Thoroughly wash the rings with KHS and allow them to return to baseline tension.
-
-
This compound Dose-Response Protocol:
-
For antagonist studies, pre-incubate rings with Glibenclamide (e.g., 10 µM) for 20-30 minutes.
-
Induce a stable submaximal contraction with Phenylephrine (1 µM).
-
Once a stable plateau is reached, add this compound in a cumulative, stepwise manner (e.g., from 1 nM to 100 µM), allowing the response to stabilize at each concentration before adding the next.
-
Record the tension at each step.
-
-
Data Analysis:
-
Calculate the relaxation at each this compound concentration as a percentage of the pre-contraction induced by Phenylephrine.
-
Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a dose-response curve.
-
Calculate the EC50 (potency) and Emax (maximal relaxation) values from the curve.
-
Visual Guides: Pathways and Workflows
References
Technical Support Center: Enhancing the In Vitro Potency of Tolmesoxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the potency of Tolmesoxide in in vitro experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the known mechanism of action for this compound? | This compound is a peripheral vascular dilator that exerts its effects through a direct relaxant effect on vascular smooth muscle. While the precise molecular pathway is not fully elucidated, it is understood to be a non-selective vasodilator, affecting both arterioles and veins. |
| Which in vitro models are suitable for assessing this compound's potency? | Commonly used models include isolated tissue preparations such as aortic rings or mesenteric arteries, as well as primary cultured vascular smooth muscle cells or endothelial cells. The choice of model will depend on the specific research question. |
| What are the key parameters to optimize in a cell-based assay for this compound? | Key parameters include selecting an appropriate cell type with relevant receptor expression, optimizing cell seeding density to ensure a measurable signal without overcrowding, using fresh and suitable culture media and supplements, and maintaining a healthy, viable cell population.[1][2] |
| How can I prepare this compound for in vitro experiments? | This compound's solubility and stability in different solvents and aqueous solutions should be determined empirically. It is crucial to prepare fresh solutions for each experiment to avoid degradation. A vehicle control (the solvent used to dissolve this compound) must be included in all experiments. |
| What are potential reasons for observing lower-than-expected potency of this compound? | This could be due to several factors including suboptimal assay conditions, degradation of the compound, use of an inappropriate in vitro model, or issues with cell health and viability. Refer to the troubleshooting guide for detailed solutions. |
Troubleshooting Guides
Issue 1: Low or Inconsistent Vasodilatory Response
| Potential Cause | Troubleshooting Step |
| Suboptimal Assay Conditions | - Optimize Cell Seeding Density: Test different cell densities to find the optimal number that provides a robust signal-to-noise ratio.[1] - Incubation Time: Perform a time-course experiment to determine the optimal incubation time for this compound to elicit its maximal effect.[2] - Temperature and CO2 Levels: Ensure the incubator is properly calibrated and maintained to provide a stable environment for the cells.[1] |
| Compound Degradation | - Fresh Solutions: Always prepare fresh solutions of this compound immediately before use. - Proper Storage: Store the stock solution of this compound according to the manufacturer's instructions, typically protected from light and at a low temperature. |
| Inappropriate in vitro Model | - Cell Line Selection: If using a cell line, ensure it expresses the relevant targets for vasodilator action. Primary vascular smooth muscle cells are often a more physiologically relevant model. - Tissue Viability (for isolated tissues): Confirm the viability of the isolated tissue (e.g., aortic rings) by testing its response to a known vasoconstrictor (e.g., phenylephrine) and a known vasodilator (e.g., acetylcholine). |
| Cell Health | - Passage Number: Use cells with a low passage number to ensure they are healthy and responsive. - Confluency: Do not allow cells to become over-confluent before starting the experiment. - Media Quality: Use fresh, high-quality culture media and supplements. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | - Accurate Cell Counting: Use a reliable method for cell counting (e.g., automated cell counter or hemocytometer with trypan blue exclusion) to ensure consistent seeding in each well. |
| Edge Effects in Multi-well Plates | - Plate Hydration: To minimize evaporation from the outer wells, fill the peripheral wells of the plate with sterile water or PBS. - Randomized Plating: Randomize the treatment groups across the plate to avoid systematic errors. |
| Pipetting Errors | - Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques to minimize volume variations. |
| Incomplete Drug Mixing | - Gentle Agitation: After adding this compound, gently mix the contents of the wells to ensure uniform distribution of the compound. |
Experimental Protocols
Protocol 1: Assessment of Vasodilator Potency using Isolated Rat Aortic Rings
-
Preparation of Aortic Rings:
-
Humanely euthanize a rat and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit (K-H) buffer.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting in Organ Bath:
-
Mount each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing K-H buffer at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H buffer every 15-20 minutes.
-
-
Viability and Contractility Check:
-
Depolarize the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability.
-
After washing out the KCl, pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor such as phenylephrine (B352888) (e.g., 1 µM).
-
-
Application of this compound:
-
Once the contraction induced by the vasoconstrictor has stabilized, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve plateaus.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Visualizations
Caption: Workflow for assessing this compound potency using an isolated aortic ring assay.
Caption: A generalized signaling pathway for direct-acting vasodilators.
Caption: A logical workflow for troubleshooting low in vitro potency of this compound.
References
Technical Support Center: Enhancing the In Vitro Potency of Tolmesoxide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the potency of Tolmesoxide in in vitro experiments.
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the known mechanism of action for this compound? | This compound is a peripheral vascular dilator that exerts its effects through a direct relaxant effect on vascular smooth muscle. While the precise molecular pathway is not fully elucidated, it is understood to be a non-selective vasodilator, affecting both arterioles and veins. |
| Which in vitro models are suitable for assessing this compound's potency? | Commonly used models include isolated tissue preparations such as aortic rings or mesenteric arteries, as well as primary cultured vascular smooth muscle cells or endothelial cells. The choice of model will depend on the specific research question. |
| What are the key parameters to optimize in a cell-based assay for this compound? | Key parameters include selecting an appropriate cell type with relevant receptor expression, optimizing cell seeding density to ensure a measurable signal without overcrowding, using fresh and suitable culture media and supplements, and maintaining a healthy, viable cell population.[1][2] |
| How can I prepare this compound for in vitro experiments? | This compound's solubility and stability in different solvents and aqueous solutions should be determined empirically. It is crucial to prepare fresh solutions for each experiment to avoid degradation. A vehicle control (the solvent used to dissolve this compound) must be included in all experiments. |
| What are potential reasons for observing lower-than-expected potency of this compound? | This could be due to several factors including suboptimal assay conditions, degradation of the compound, use of an inappropriate in vitro model, or issues with cell health and viability. Refer to the troubleshooting guide for detailed solutions. |
Troubleshooting Guides
Issue 1: Low or Inconsistent Vasodilatory Response
| Potential Cause | Troubleshooting Step |
| Suboptimal Assay Conditions | - Optimize Cell Seeding Density: Test different cell densities to find the optimal number that provides a robust signal-to-noise ratio.[1] - Incubation Time: Perform a time-course experiment to determine the optimal incubation time for this compound to elicit its maximal effect.[2] - Temperature and CO2 Levels: Ensure the incubator is properly calibrated and maintained to provide a stable environment for the cells.[1] |
| Compound Degradation | - Fresh Solutions: Always prepare fresh solutions of this compound immediately before use. - Proper Storage: Store the stock solution of this compound according to the manufacturer's instructions, typically protected from light and at a low temperature. |
| Inappropriate in vitro Model | - Cell Line Selection: If using a cell line, ensure it expresses the relevant targets for vasodilator action. Primary vascular smooth muscle cells are often a more physiologically relevant model. - Tissue Viability (for isolated tissues): Confirm the viability of the isolated tissue (e.g., aortic rings) by testing its response to a known vasoconstrictor (e.g., phenylephrine) and a known vasodilator (e.g., acetylcholine). |
| Cell Health | - Passage Number: Use cells with a low passage number to ensure they are healthy and responsive. - Confluency: Do not allow cells to become over-confluent before starting the experiment. - Media Quality: Use fresh, high-quality culture media and supplements. |
Issue 2: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | - Accurate Cell Counting: Use a reliable method for cell counting (e.g., automated cell counter or hemocytometer with trypan blue exclusion) to ensure consistent seeding in each well. |
| Edge Effects in Multi-well Plates | - Plate Hydration: To minimize evaporation from the outer wells, fill the peripheral wells of the plate with sterile water or PBS. - Randomized Plating: Randomize the treatment groups across the plate to avoid systematic errors. |
| Pipetting Errors | - Calibrated Pipettes: Ensure all pipettes are properly calibrated and use appropriate pipetting techniques to minimize volume variations. |
| Incomplete Drug Mixing | - Gentle Agitation: After adding this compound, gently mix the contents of the wells to ensure uniform distribution of the compound. |
Experimental Protocols
Protocol 1: Assessment of Vasodilator Potency using Isolated Rat Aortic Rings
-
Preparation of Aortic Rings:
-
Humanely euthanize a rat and carefully excise the thoracic aorta.
-
Place the aorta in cold Krebs-Henseleit (K-H) buffer.
-
Clean the aorta of adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in width.
-
-
Mounting in Organ Bath:
-
Mount each aortic ring between two L-shaped stainless-steel hooks in an organ bath containing K-H buffer at 37°C and continuously bubbled with 95% O2 and 5% CO2.
-
Connect the upper hook to an isometric force transducer to record changes in tension.
-
Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, replacing the K-H buffer every 15-20 minutes.
-
-
Viability and Contractility Check:
-
Depolarize the rings with a high concentration of potassium chloride (e.g., 60 mM KCl) to ensure tissue viability.
-
After washing out the KCl, pre-contract the aortic rings with a submaximal concentration of a vasoconstrictor such as phenylephrine (e.g., 1 µM).
-
-
Application of this compound:
-
Once the contraction induced by the vasoconstrictor has stabilized, add cumulative concentrations of this compound to the organ bath.
-
Record the relaxation response at each concentration until a maximal response is achieved or the concentration-response curve plateaus.
-
-
Data Analysis:
-
Express the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.
-
Plot the concentration-response curve and calculate the EC50 value (the concentration of this compound that produces 50% of the maximal relaxation).
-
Visualizations
Caption: Workflow for assessing this compound potency using an isolated aortic ring assay.
Caption: A generalized signaling pathway for direct-acting vasodilators.
Caption: A logical workflow for troubleshooting low in vitro potency of this compound.
References
Validation & Comparative
A Comparative Guide to Tolmesoxide and Other Peripheral Vasodilators for Researchers
For researchers and professionals in drug development, this guide offers an objective comparison of Tolmesoxide against other peripheral vasodilators, supported by experimental data and detailed methodologies.
This compound is a peripheral vasodilator that exerts its effects through direct relaxation of vascular smooth muscle.[1] This guide provides a comparative analysis of its performance against other established peripheral vasodilators, focusing on key metrics such as efficacy, mechanism of action, and pharmacokinetic profiles. All quantitative data are summarized for ease of comparison, and detailed experimental protocols for key cited experiments are provided.
Comparative Analysis of Vasodilator Efficacy
A key study provides a qualitative and semi-quantitative comparison of this compound with other vasodilators in the human forearm. The study assessed both arterial and venous dilation.
| Drug | Arterial Dilation (Forearm Blood Flow) | Venous Dilation (Dorsal Hand Vein) | Onset of Action | Duration of Action | Key Mechanistic Class |
| This compound | Effective, dose-dependent increase | Effective, approximately equipotent to arterial dilation | Rapid | Up to 12 hours[2] | Direct-acting vasodilator[1] |
| Diazoxide | Effective, dose-dependent increase | Effective, similar potency to arterial dilation | Rapid | - | K+ATP channel opener |
| Hydralazine | Effective, but delayed onset | Weak and inconsistent | Delayed (peak ~30 min post-infusion) | - | Direct-acting vasodilator |
| Prazosin | Effective, dose-dependent increase | More effective in veins than arteries | Rapid | - | Alpha-1 adrenergic antagonist |
| Glyceryl Trinitrate | Effective, dose-dependent increase | More effective in veins than arteries | Rapid | - | Nitric oxide donor |
| Sodium Nitroprusside | Effective, dose-dependent increase | More effective in veins than arteries | Rapid | Rapidly reversible | Nitric oxide donor |
Data compiled from Collier J G, et al. (1978).
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the comparative analysis.
Measurement of Forearm Arterial Blood Flow
This experiment is designed to assess the direct vasodilator effect of drugs on the resistance vessels of the forearm.
Protocol:
-
Subject Preparation: Healthy volunteers are recruited. A cannula is inserted into the brachial artery for localized drug infusion and direct blood pressure measurement. A mercury-in-silastic strain gauge plethysmograph is placed around the thickest part of the forearm to measure changes in volume, which correspond to blood flow.
-
Procedure: Baseline forearm blood flow is recorded. The vasodilator drug is then infused intra-arterially at a series of increasing doses. Forearm blood flow is measured continuously during the infusion period.
-
Data Analysis: The change in forearm blood flow from baseline is calculated for each infusion rate to construct a dose-response curve.
Measurement of Dorsal Hand Vein Dilation
This experiment assesses the venodilator effect of the drugs.
Protocol:
-
Subject Preparation: A 23-gauge needle is inserted into a dorsal hand vein for drug infusion. The diameter of the vein is measured using a caliper or a similar precise measurement tool.
-
Procedure: The vein is pre-constricted by a continuous infusion of a vasoconstrictor, typically noradrenaline, to establish a stable, partially constricted state. Once a stable baseline diameter is achieved, the vasodilator drug is infused concomitantly at increasing doses. The diameter of the vein is measured at each dose.
-
Data Analysis: The change in vein diameter from the pre-constricted baseline is plotted against the drug infusion rate to generate a dose-response curve for venodilation.
Signaling Pathways in Vasodilation
The vasodilation induced by these agents is mediated by various intracellular signaling pathways that ultimately lead to the relaxation of vascular smooth muscle cells.
Hypothesized Signaling Pathway for this compound
While the precise intracellular signaling pathway for this compound is not fully elucidated, as a direct-acting vasodilator that is not a calcium channel blocker, it is hypothesized to act through a pathway that decreases the sensitivity of the contractile apparatus to calcium or by reducing intracellular calcium through other means. One potential mechanism, common to many direct vasodilators, involves the modulation of second messengers like cyclic guanosine (B1672433) monophosphate (cGMP).
Established Signaling Pathways of Other Vasodilators
For comparison, the signaling pathways of other vasodilators with different mechanisms of action are presented below.
Nitric Oxide Donors (e.g., Sodium Nitroprusside, Glyceryl Trinitrate): These compounds release nitric oxide (NO), which directly activates soluble guanylate cyclase (sGC), leading to increased cGMP and subsequent vasodilation.
K+ATP Channel Openers (e.g., Diazoxide): These drugs open ATP-sensitive potassium channels in the plasma membrane of vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reducing intracellular calcium and causing relaxation.
Alpha-1 Adrenergic Antagonists (e.g., Prazosin): Prazosin blocks the binding of norepinephrine (B1679862) to alpha-1 adrenergic receptors on vascular smooth muscle. This inhibits the downstream signaling cascade that leads to vasoconstriction, namely the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of intracellular calcium.
Pharmacokinetics
| Drug | Half-life (t1/2) | Peak Plasma Concentration (Tmax) |
| This compound | ~3 hours[2] | ~1 hour[2] |
| Diazoxide | 20-36 hours | - |
| Hydralazine | 2-4 hours | ~1 hour |
| Prazosin | 2-3 hours | 1-3 hours |
Pharmacokinetic parameters can vary depending on the patient population and formulation.
Conclusion
This compound is a direct-acting peripheral vasodilator with a rapid onset and a relatively long duration of action. It demonstrates a balanced effect on both arterial and venous smooth muscle, distinguishing it from agents that are more selective for either arteries (like hydralazine) or veins (like glyceryl trinitrate and prazosin). While its precise intracellular signaling pathway requires further investigation, its direct action on vascular smooth muscle, independent of alpha-adrenergic blockade or direct calcium channel antagonism, makes it a subject of interest for understanding non-endothelium-dependent vasodilation. The provided experimental protocols offer a framework for further comparative studies in this field.
References
A Comparative Guide to Tolmesoxide and Other Peripheral Vasodilators for Researchers
For researchers and professionals in drug development, this guide offers an objective comparison of Tolmesoxide against other peripheral vasodilators, supported by experimental data and detailed methodologies.
This compound is a peripheral vasodilator that exerts its effects through direct relaxation of vascular smooth muscle.[1] This guide provides a comparative analysis of its performance against other established peripheral vasodilators, focusing on key metrics such as efficacy, mechanism of action, and pharmacokinetic profiles. All quantitative data are summarized for ease of comparison, and detailed experimental protocols for key cited experiments are provided.
Comparative Analysis of Vasodilator Efficacy
A key study provides a qualitative and semi-quantitative comparison of this compound with other vasodilators in the human forearm. The study assessed both arterial and venous dilation.
| Drug | Arterial Dilation (Forearm Blood Flow) | Venous Dilation (Dorsal Hand Vein) | Onset of Action | Duration of Action | Key Mechanistic Class |
| This compound | Effective, dose-dependent increase | Effective, approximately equipotent to arterial dilation | Rapid | Up to 12 hours[2] | Direct-acting vasodilator[1] |
| Diazoxide | Effective, dose-dependent increase | Effective, similar potency to arterial dilation | Rapid | - | K+ATP channel opener |
| Hydralazine | Effective, but delayed onset | Weak and inconsistent | Delayed (peak ~30 min post-infusion) | - | Direct-acting vasodilator |
| Prazosin | Effective, dose-dependent increase | More effective in veins than arteries | Rapid | - | Alpha-1 adrenergic antagonist |
| Glyceryl Trinitrate | Effective, dose-dependent increase | More effective in veins than arteries | Rapid | - | Nitric oxide donor |
| Sodium Nitroprusside | Effective, dose-dependent increase | More effective in veins than arteries | Rapid | Rapidly reversible | Nitric oxide donor |
Data compiled from Collier J G, et al. (1978).
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the comparative analysis.
Measurement of Forearm Arterial Blood Flow
This experiment is designed to assess the direct vasodilator effect of drugs on the resistance vessels of the forearm.
Protocol:
-
Subject Preparation: Healthy volunteers are recruited. A cannula is inserted into the brachial artery for localized drug infusion and direct blood pressure measurement. A mercury-in-silastic strain gauge plethysmograph is placed around the thickest part of the forearm to measure changes in volume, which correspond to blood flow.
-
Procedure: Baseline forearm blood flow is recorded. The vasodilator drug is then infused intra-arterially at a series of increasing doses. Forearm blood flow is measured continuously during the infusion period.
-
Data Analysis: The change in forearm blood flow from baseline is calculated for each infusion rate to construct a dose-response curve.
Measurement of Dorsal Hand Vein Dilation
This experiment assesses the venodilator effect of the drugs.
Protocol:
-
Subject Preparation: A 23-gauge needle is inserted into a dorsal hand vein for drug infusion. The diameter of the vein is measured using a caliper or a similar precise measurement tool.
-
Procedure: The vein is pre-constricted by a continuous infusion of a vasoconstrictor, typically noradrenaline, to establish a stable, partially constricted state. Once a stable baseline diameter is achieved, the vasodilator drug is infused concomitantly at increasing doses. The diameter of the vein is measured at each dose.
-
Data Analysis: The change in vein diameter from the pre-constricted baseline is plotted against the drug infusion rate to generate a dose-response curve for venodilation.
Signaling Pathways in Vasodilation
The vasodilation induced by these agents is mediated by various intracellular signaling pathways that ultimately lead to the relaxation of vascular smooth muscle cells.
Hypothesized Signaling Pathway for this compound
While the precise intracellular signaling pathway for this compound is not fully elucidated, as a direct-acting vasodilator that is not a calcium channel blocker, it is hypothesized to act through a pathway that decreases the sensitivity of the contractile apparatus to calcium or by reducing intracellular calcium through other means. One potential mechanism, common to many direct vasodilators, involves the modulation of second messengers like cyclic guanosine monophosphate (cGMP).
Established Signaling Pathways of Other Vasodilators
For comparison, the signaling pathways of other vasodilators with different mechanisms of action are presented below.
Nitric Oxide Donors (e.g., Sodium Nitroprusside, Glyceryl Trinitrate): These compounds release nitric oxide (NO), which directly activates soluble guanylate cyclase (sGC), leading to increased cGMP and subsequent vasodilation.
K+ATP Channel Openers (e.g., Diazoxide): These drugs open ATP-sensitive potassium channels in the plasma membrane of vascular smooth muscle cells. This leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated calcium channels, reducing intracellular calcium and causing relaxation.
Alpha-1 Adrenergic Antagonists (e.g., Prazosin): Prazosin blocks the binding of norepinephrine to alpha-1 adrenergic receptors on vascular smooth muscle. This inhibits the downstream signaling cascade that leads to vasoconstriction, namely the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and the subsequent release of intracellular calcium.
Pharmacokinetics
| Drug | Half-life (t1/2) | Peak Plasma Concentration (Tmax) |
| This compound | ~3 hours[2] | ~1 hour[2] |
| Diazoxide | 20-36 hours | - |
| Hydralazine | 2-4 hours | ~1 hour |
| Prazosin | 2-3 hours | 1-3 hours |
Pharmacokinetic parameters can vary depending on the patient population and formulation.
Conclusion
This compound is a direct-acting peripheral vasodilator with a rapid onset and a relatively long duration of action. It demonstrates a balanced effect on both arterial and venous smooth muscle, distinguishing it from agents that are more selective for either arteries (like hydralazine) or veins (like glyceryl trinitrate and prazosin). While its precise intracellular signaling pathway requires further investigation, its direct action on vascular smooth muscle, independent of alpha-adrenergic blockade or direct calcium channel antagonism, makes it a subject of interest for understanding non-endothelium-dependent vasodilation. The provided experimental protocols offer a framework for further comparative studies in this field.
References
A Comparative Analysis of Tolmesoxide and Minoxidil: Efficacy, Mechanisms, and Therapeutic Applications
An objective review for researchers and drug development professionals.
This guide provides a comprehensive comparison of Tolmesoxide and minoxidil (B1677147), two pharmacologically active agents with distinct therapeutic applications. While both exhibit vasodilatory properties, their clinical efficacy and mechanisms of action diverge significantly. This document summarizes the available experimental data, details the methodologies of key clinical studies, and visualizes their respective signaling pathways to offer a clear, comparative overview for the scientific community.
Executive Summary
Minoxidil is a well-established therapeutic agent, widely recognized for its efficacy in the treatment of androgenetic alopecia. Its mechanism of action in promoting hair growth is multifaceted, involving vasodilation, potassium channel opening, and modulation of various cellular signaling pathways within the hair follicle.
In contrast, this compound was investigated as a peripheral vasodilator for the management of hypertension. Its primary pharmacological effect is the direct relaxation of vascular smooth muscle, leading to a reduction in blood pressure. Crucially, there is no scientific evidence to support the use of this compound for the treatment of hair loss. Therefore, a direct comparison of their efficacy for the same indication is not feasible. This guide will present the efficacy data for each compound in its respective, and distinct, therapeutic context.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the efficacy of minoxidil for hair growth and this compound for blood pressure reduction, based on published clinical trials.
Table 1: Efficacy of Minoxidil in the Treatment of Androgenetic Alopecia
| Study Parameter | 2% Minoxidil Solution | 5% Minoxidil Solution | Placebo |
| Mean Change in Non-Vellus Hair Count (at 48 weeks) | Significant increase from baseline | 45% more hair regrowth than 2% minoxidil[1] | Minimal change |
| Patient Rating of Scalp Coverage and Treatment Benefit | Positive improvement | Significantly superior to 2% minoxidil and placebo[1] | No significant improvement |
| Investigator Rating of Scalp Coverage | Positive improvement | Significantly superior to 2% minoxidil and placebo[1] | No significant improvement |
| Mean Percentage Change in Interval Hair Weight (at 96 weeks) | ~30% increase over baseline[2] | ~30% increase over baseline[2] | No significant change |
Table 2: Efficacy of Oral this compound in the Treatment of Severe Hypertension
| Study Parameter | This compound (200-600 mg, single oral dose) | Placebo |
| Mean Arterial Pressure Reduction | 24.2% from baseline | Not reported |
| Maximal Fall in Mean Blood Pressure | 35 mm Hg (from 150 mm Hg control) | Not reported |
| Mean Systolic Blood Pressure (SBP) Reduction | Fall of 48 mm Hg (peak effect) | Not reported |
| Mean Diastolic Blood Pressure (DBP) Reduction | Fall of 25 mm Hg (peak effect) | Not reported |
| Onset of Action | Within 1 hour | N/A |
| Peak Effect | 3 to 4 hours | N/A |
| Duration of Action | Up to 12 hours | N/A |
Experimental Protocols
Minoxidil for Androgenetic Alopecia
A representative clinical trial evaluating the efficacy of topical minoxidil followed a randomized, double-blind, placebo-controlled design.
-
Participants: Men aged 18-49 years with a clinical diagnosis of androgenetic alopecia.
-
Intervention: Participants were randomly assigned to one of three groups: 5% topical minoxidil solution, 2% topical minoxidil solution, or a placebo vehicle. The solutions were applied twice daily to the scalp.
-
Duration: The study was conducted over a period of 48 weeks.
-
Efficacy Evaluation:
-
Primary Endpoint: Change from baseline in non-vellus hair count in a target area of the scalp.
-
Secondary Endpoints: Patient and investigator assessments of changes in scalp coverage and the overall benefit of the treatment. These assessments were typically conducted at baseline and at specified follow-up intervals.
-
This compound for Hypertension
A clinical study on the antihypertensive effects of this compound was designed as a dose-finding investigation in patients with severe hypertension.
-
Participants: Patients diagnosed with severe hypertension.
-
Protocol: The study included a placebo phase followed by an active dose-finding phase.
-
Placebo Phase: Patients received placebo tablets for four consecutive days to establish baseline blood pressure measurements.
-
Active Dosing Phase: Patients received single, escalating oral doses of this compound (e.g., 100 mg, 200 mg, 400 mg, 600 mg) on successive days.
-
-
Measurements: Supine and standing blood pressure and heart rate were measured at multiple time points before and after drug administration (e.g., 1, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Efficacy Endpoint: A significant response was defined as a fall in diastolic blood pressure of more than 15% from baseline.
Signaling Pathways and Mechanisms of Action
The distinct therapeutic effects of minoxidil and this compound are a direct result of their different molecular mechanisms of action.
Minoxidil's Mechanism in Hair Growth
Minoxidil's effect on hair follicles is complex and not fully elucidated. It is known to be a potassium channel opener and a vasodilator. Its active metabolite, minoxidil sulfate, is thought to be responsible for its therapeutic effect. The proposed signaling cascade involves multiple pathways that collectively contribute to the stimulation of hair growth.
This compound's Mechanism in Vasodilation
This compound exerts its antihypertensive effect through direct relaxation of vascular smooth muscle. While the precise intracellular signaling cascade is not as extensively detailed in publicly available literature as that of minoxidil, the general mechanism for direct-acting vasodilators involves the modulation of intracellular calcium levels and the interaction with the contractile apparatus of the smooth muscle cells. It has been shown to antagonize vasoconstriction induced by various agents, and this action is independent of beta-adrenergic, muscarinic, or histamine (B1213489) receptors, indicating a direct effect on the muscle tissue.
References
- 1. A randomized clinical trial of 5% topical minoxidil versus 2% topical minoxidil and placebo in the treatment of androgenetic alopecia in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in hair weight and hair count in men with androgenetic alopecia, after application of 5% and 2% topical minoxidil, placebo, or no treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Tolmesoxide and Minoxidil: Efficacy, Mechanisms, and Therapeutic Applications
An objective review for researchers and drug development professionals.
This guide provides a comprehensive comparison of Tolmesoxide and minoxidil, two pharmacologically active agents with distinct therapeutic applications. While both exhibit vasodilatory properties, their clinical efficacy and mechanisms of action diverge significantly. This document summarizes the available experimental data, details the methodologies of key clinical studies, and visualizes their respective signaling pathways to offer a clear, comparative overview for the scientific community.
Executive Summary
Minoxidil is a well-established therapeutic agent, widely recognized for its efficacy in the treatment of androgenetic alopecia. Its mechanism of action in promoting hair growth is multifaceted, involving vasodilation, potassium channel opening, and modulation of various cellular signaling pathways within the hair follicle.
In contrast, this compound was investigated as a peripheral vasodilator for the management of hypertension. Its primary pharmacological effect is the direct relaxation of vascular smooth muscle, leading to a reduction in blood pressure. Crucially, there is no scientific evidence to support the use of this compound for the treatment of hair loss. Therefore, a direct comparison of their efficacy for the same indication is not feasible. This guide will present the efficacy data for each compound in its respective, and distinct, therapeutic context.
Data Presentation: A Comparative Overview
The following tables summarize the quantitative data on the efficacy of minoxidil for hair growth and this compound for blood pressure reduction, based on published clinical trials.
Table 1: Efficacy of Minoxidil in the Treatment of Androgenetic Alopecia
| Study Parameter | 2% Minoxidil Solution | 5% Minoxidil Solution | Placebo |
| Mean Change in Non-Vellus Hair Count (at 48 weeks) | Significant increase from baseline | 45% more hair regrowth than 2% minoxidil[1] | Minimal change |
| Patient Rating of Scalp Coverage and Treatment Benefit | Positive improvement | Significantly superior to 2% minoxidil and placebo[1] | No significant improvement |
| Investigator Rating of Scalp Coverage | Positive improvement | Significantly superior to 2% minoxidil and placebo[1] | No significant improvement |
| Mean Percentage Change in Interval Hair Weight (at 96 weeks) | ~30% increase over baseline[2] | ~30% increase over baseline[2] | No significant change |
Table 2: Efficacy of Oral this compound in the Treatment of Severe Hypertension
| Study Parameter | This compound (200-600 mg, single oral dose) | Placebo |
| Mean Arterial Pressure Reduction | 24.2% from baseline | Not reported |
| Maximal Fall in Mean Blood Pressure | 35 mm Hg (from 150 mm Hg control) | Not reported |
| Mean Systolic Blood Pressure (SBP) Reduction | Fall of 48 mm Hg (peak effect) | Not reported |
| Mean Diastolic Blood Pressure (DBP) Reduction | Fall of 25 mm Hg (peak effect) | Not reported |
| Onset of Action | Within 1 hour | N/A |
| Peak Effect | 3 to 4 hours | N/A |
| Duration of Action | Up to 12 hours | N/A |
Experimental Protocols
Minoxidil for Androgenetic Alopecia
A representative clinical trial evaluating the efficacy of topical minoxidil followed a randomized, double-blind, placebo-controlled design.
-
Participants: Men aged 18-49 years with a clinical diagnosis of androgenetic alopecia.
-
Intervention: Participants were randomly assigned to one of three groups: 5% topical minoxidil solution, 2% topical minoxidil solution, or a placebo vehicle. The solutions were applied twice daily to the scalp.
-
Duration: The study was conducted over a period of 48 weeks.
-
Efficacy Evaluation:
-
Primary Endpoint: Change from baseline in non-vellus hair count in a target area of the scalp.
-
Secondary Endpoints: Patient and investigator assessments of changes in scalp coverage and the overall benefit of the treatment. These assessments were typically conducted at baseline and at specified follow-up intervals.
-
This compound for Hypertension
A clinical study on the antihypertensive effects of this compound was designed as a dose-finding investigation in patients with severe hypertension.
-
Participants: Patients diagnosed with severe hypertension.
-
Protocol: The study included a placebo phase followed by an active dose-finding phase.
-
Placebo Phase: Patients received placebo tablets for four consecutive days to establish baseline blood pressure measurements.
-
Active Dosing Phase: Patients received single, escalating oral doses of this compound (e.g., 100 mg, 200 mg, 400 mg, 600 mg) on successive days.
-
-
Measurements: Supine and standing blood pressure and heart rate were measured at multiple time points before and after drug administration (e.g., 1, 2, 3, 4, 6, 8, 12, and 24 hours).
-
Efficacy Endpoint: A significant response was defined as a fall in diastolic blood pressure of more than 15% from baseline.
Signaling Pathways and Mechanisms of Action
The distinct therapeutic effects of minoxidil and this compound are a direct result of their different molecular mechanisms of action.
Minoxidil's Mechanism in Hair Growth
Minoxidil's effect on hair follicles is complex and not fully elucidated. It is known to be a potassium channel opener and a vasodilator. Its active metabolite, minoxidil sulfate, is thought to be responsible for its therapeutic effect. The proposed signaling cascade involves multiple pathways that collectively contribute to the stimulation of hair growth.
This compound's Mechanism in Vasodilation
This compound exerts its antihypertensive effect through direct relaxation of vascular smooth muscle. While the precise intracellular signaling cascade is not as extensively detailed in publicly available literature as that of minoxidil, the general mechanism for direct-acting vasodilators involves the modulation of intracellular calcium levels and the interaction with the contractile apparatus of the smooth muscle cells. It has been shown to antagonize vasoconstriction induced by various agents, and this action is independent of beta-adrenergic, muscarinic, or histamine receptors, indicating a direct effect on the muscle tissue.
References
- 1. A randomized clinical trial of 5% topical minoxidil versus 2% topical minoxidil and placebo in the treatment of androgenetic alopecia in men - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in hair weight and hair count in men with androgenetic alopecia, after application of 5% and 2% topical minoxidil, placebo, or no treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antihypertensive Effects of Olmesartan: A Comparative Guide
Introduction: Olmesartan is a potent and selective angiotensin II receptor blocker (ARB) used in the management of hypertension.[1] It exerts its antihypertensive effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.[2] This guide provides an objective comparison of Olmesartan's performance against other antihypertensive agents, supported by clinical trial data, and details the experimental protocols used for validation.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
Olmesartan functions by selectively and competitively blocking the angiotensin II type 1 (AT1) receptor.[3] The RAAS pathway begins when the kidneys release renin in response to low blood pressure. Renin cleaves angiotensinogen (B3276523) to form angiotensin I, which is then converted to the highly active angiotensin II by the angiotensin-converting enzyme (ACE).[4] Angiotensin II binds to AT1 receptors on vascular smooth muscle cells, causing potent vasoconstriction.[1] It also stimulates the adrenal cortex to release aldosterone (B195564), which promotes sodium and water retention by the kidneys. Both actions lead to an increase in blood pressure.
By blocking the AT1 receptor, Olmesartan prevents angiotensin II from exerting these effects, leading to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure. Olmesartan exhibits a high affinity for the AT1 receptor, over 12,000 times greater than its affinity for the AT2 receptor, ensuring targeted action.
Comparative Efficacy: Analysis of Clinical Trial Data
Multiple head-to-head clinical trials and meta-analyses have demonstrated the antihypertensive efficacy of Olmesartan compared to other ARBs and agents from different drug classes. The data consistently show that Olmesartan provides robust and sustained blood pressure reduction over a 24-hour period.
The following table summarizes the mean reduction in sitting cuff systolic (SBP) and diastolic (DBP) blood pressure from baseline observed in key comparative studies.
| Drug/Dosage | Comparator/Dosage | Study Duration | Mean SBP Reduction (mmHg) | Mean DBP Reduction (mmHg) |
| Olmesartan 20 mg | Losartan 50 mg | 8 Weeks | -13.0 | -11.5 |
| Valsartan 80 mg | 8 Weeks | -13.0 | -11.5 | |
| Irbesartan (B333) 150 mg | 8 Weeks | -13.0 | -11.5 | |
| Comparator Average | -10.0 | -8.7 | ||
| Olmesartan 10-20 mg | Losartan 50-100 mg | 12 Weeks | Statistically Superior to Losartan | -11.1 vs. -9.5 |
| Olmesartan 5-20 mg | Captopril 12.5-50 mg (BID) | 12 Weeks | Statistically Superior to Captopril | -11.9 vs. -8.2 |
| Olmesartan 10-20 mg | Atenolol 50-100 mg | 12 Weeks | Statistically Superior to Atenolol | Similar Efficacy |
Data compiled from multiple randomized controlled trials. Specific values are illustrative of findings from studies where Olmesartan at starting doses was compared with starting doses of other agents.
A meta-analysis of 22 randomized controlled trials confirmed that Olmesartan was associated with a statistically significant greater decrease in both SBP and DBP compared to losartan, and a greater reduction in SBP compared to valsartan. The efficacy compared to irbesartan and candesartan (B1668252) was generally found to be similar.
Experimental Protocols: Validating Antihypertensive Efficacy
The validation of antihypertensive agents like Olmesartan relies on rigorously designed clinical trials. A typical protocol is a multicenter, randomized, double-blind, parallel-group study. A key methodology for assessing efficacy is 24-hour Ambulatory Blood Pressure Monitoring (ABPM).
Objective: To assess the antihypertensive efficacy and safety of Olmesartan compared to a placebo or active comparator over an 8-to-12-week treatment period.
Key Methodologies:
-
Patient Screening and Enrollment:
-
Inclusion criteria typically include adults with mild-to-moderate essential hypertension (e.g., mean sitting DBP 100-115 mmHg).
-
Exclusion criteria include secondary hypertension, significant comorbidities, and contraindications to the study medication.
-
A washout period of 2-4 weeks is implemented for patients already on antihypertensive medication.
-
-
Randomization and Blinding:
-
Eligible patients are randomly assigned to receive Olmesartan (e.g., 20 mg once daily), a comparator drug, or a placebo.
-
Both investigators and patients are blinded to the treatment allocation to prevent bias.
-
-
Blood Pressure Measurement:
-
Primary Endpoint: The change from baseline in mean 24-hour ambulatory DBP and SBP after the treatment period.
-
ABPM Protocol: A validated ABPM device is fitted to the patient to record BP at set intervals (e.g., every 15-20 minutes during the day and every 30-60 minutes at night) for a full 24-hour period at baseline and at the end of the study.
-
Secondary Endpoint: Change from baseline in sitting cuff BP measured at trough (i.e., 24 hours post-dose) at each study visit. Multiple readings (e.g., three) are taken after a 5-minute rest period, with the last two being averaged.
-
-
Dose Titration:
-
The protocol may include a dose-titration step. If a patient's BP is not controlled (e.g., sitting DBP remains ≥90 mmHg) after a set period (e.g., 4 weeks), the initial dose may be doubled.
-
-
Safety and Tolerability Assessment:
-
Adverse events are monitored and recorded at every visit.
-
Vital signs, physical examinations, and laboratory tests (e.g., serum chemistry, urinalysis) are conducted at baseline and at the end of the study.
-
Olmesartan is a highly effective antihypertensive agent with a well-defined mechanism of action within the Renin-Angiotensin-Aldosterone System. Extensive clinical data from rigorous, controlled trials demonstrate its superior or equivalent efficacy in reducing both systolic and diastolic blood pressure when compared to other major classes of antihypertensive drugs. The use of standardized protocols, particularly 24-hour ambulatory blood pressure monitoring, has been crucial in validating its potent and long-lasting therapeutic effects.
References
- 1. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]
- 3. Olmesartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
Validating the Antihypertensive Effects of Olmesartan: A Comparative Guide
Introduction: Olmesartan is a potent and selective angiotensin II receptor blocker (ARB) used in the management of hypertension.[1] It exerts its antihypertensive effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS), a critical pathway in blood pressure regulation.[2] This guide provides an objective comparison of Olmesartan's performance against other antihypertensive agents, supported by clinical trial data, and details the experimental protocols used for validation.
Mechanism of Action: Targeting the Renin-Angiotensin-Aldosterone System
Olmesartan functions by selectively and competitively blocking the angiotensin II type 1 (AT1) receptor.[3] The RAAS pathway begins when the kidneys release renin in response to low blood pressure. Renin cleaves angiotensinogen to form angiotensin I, which is then converted to the highly active angiotensin II by the angiotensin-converting enzyme (ACE).[4] Angiotensin II binds to AT1 receptors on vascular smooth muscle cells, causing potent vasoconstriction.[1] It also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention by the kidneys. Both actions lead to an increase in blood pressure.
By blocking the AT1 receptor, Olmesartan prevents angiotensin II from exerting these effects, leading to vasodilation, reduced aldosterone secretion, and consequently, a decrease in blood pressure. Olmesartan exhibits a high affinity for the AT1 receptor, over 12,000 times greater than its affinity for the AT2 receptor, ensuring targeted action.
Comparative Efficacy: Analysis of Clinical Trial Data
Multiple head-to-head clinical trials and meta-analyses have demonstrated the antihypertensive efficacy of Olmesartan compared to other ARBs and agents from different drug classes. The data consistently show that Olmesartan provides robust and sustained blood pressure reduction over a 24-hour period.
The following table summarizes the mean reduction in sitting cuff systolic (SBP) and diastolic (DBP) blood pressure from baseline observed in key comparative studies.
| Drug/Dosage | Comparator/Dosage | Study Duration | Mean SBP Reduction (mmHg) | Mean DBP Reduction (mmHg) |
| Olmesartan 20 mg | Losartan 50 mg | 8 Weeks | -13.0 | -11.5 |
| Valsartan 80 mg | 8 Weeks | -13.0 | -11.5 | |
| Irbesartan 150 mg | 8 Weeks | -13.0 | -11.5 | |
| Comparator Average | -10.0 | -8.7 | ||
| Olmesartan 10-20 mg | Losartan 50-100 mg | 12 Weeks | Statistically Superior to Losartan | -11.1 vs. -9.5 |
| Olmesartan 5-20 mg | Captopril 12.5-50 mg (BID) | 12 Weeks | Statistically Superior to Captopril | -11.9 vs. -8.2 |
| Olmesartan 10-20 mg | Atenolol 50-100 mg | 12 Weeks | Statistically Superior to Atenolol | Similar Efficacy |
Data compiled from multiple randomized controlled trials. Specific values are illustrative of findings from studies where Olmesartan at starting doses was compared with starting doses of other agents.
A meta-analysis of 22 randomized controlled trials confirmed that Olmesartan was associated with a statistically significant greater decrease in both SBP and DBP compared to losartan, and a greater reduction in SBP compared to valsartan. The efficacy compared to irbesartan and candesartan was generally found to be similar.
Experimental Protocols: Validating Antihypertensive Efficacy
The validation of antihypertensive agents like Olmesartan relies on rigorously designed clinical trials. A typical protocol is a multicenter, randomized, double-blind, parallel-group study. A key methodology for assessing efficacy is 24-hour Ambulatory Blood Pressure Monitoring (ABPM).
Objective: To assess the antihypertensive efficacy and safety of Olmesartan compared to a placebo or active comparator over an 8-to-12-week treatment period.
Key Methodologies:
-
Patient Screening and Enrollment:
-
Inclusion criteria typically include adults with mild-to-moderate essential hypertension (e.g., mean sitting DBP 100-115 mmHg).
-
Exclusion criteria include secondary hypertension, significant comorbidities, and contraindications to the study medication.
-
A washout period of 2-4 weeks is implemented for patients already on antihypertensive medication.
-
-
Randomization and Blinding:
-
Eligible patients are randomly assigned to receive Olmesartan (e.g., 20 mg once daily), a comparator drug, or a placebo.
-
Both investigators and patients are blinded to the treatment allocation to prevent bias.
-
-
Blood Pressure Measurement:
-
Primary Endpoint: The change from baseline in mean 24-hour ambulatory DBP and SBP after the treatment period.
-
ABPM Protocol: A validated ABPM device is fitted to the patient to record BP at set intervals (e.g., every 15-20 minutes during the day and every 30-60 minutes at night) for a full 24-hour period at baseline and at the end of the study.
-
Secondary Endpoint: Change from baseline in sitting cuff BP measured at trough (i.e., 24 hours post-dose) at each study visit. Multiple readings (e.g., three) are taken after a 5-minute rest period, with the last two being averaged.
-
-
Dose Titration:
-
The protocol may include a dose-titration step. If a patient's BP is not controlled (e.g., sitting DBP remains ≥90 mmHg) after a set period (e.g., 4 weeks), the initial dose may be doubled.
-
-
Safety and Tolerability Assessment:
-
Adverse events are monitored and recorded at every visit.
-
Vital signs, physical examinations, and laboratory tests (e.g., serum chemistry, urinalysis) are conducted at baseline and at the end of the study.
-
Olmesartan is a highly effective antihypertensive agent with a well-defined mechanism of action within the Renin-Angiotensin-Aldosterone System. Extensive clinical data from rigorous, controlled trials demonstrate its superior or equivalent efficacy in reducing both systolic and diastolic blood pressure when compared to other major classes of antihypertensive drugs. The use of standardized protocols, particularly 24-hour ambulatory blood pressure monitoring, has been crucial in validating its potent and long-lasting therapeutic effects.
References
- 1. Olmesartan - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. What is the mechanism of Olmesartan Medoxomil? [synapse.patsnap.com]
- 3. Olmesartan - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. CV Physiology | Renin-Angiotensin-Aldosterone System [cvphysiology.com]
A Comparative Guide to the Mechanisms of Tolmesoxide and Calcium Channel Blockers in Vascular Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Tolmesoxide, a direct-acting vasodilator, and classical calcium channel blockers (CCBs), a widely used class of antihypertensive drugs. The objective is to delineate the distinct signaling pathways and present available experimental data to inform research and drug development in cardiovascular pharmacology.
Overview of Mechanisms of Action
This compound and calcium channel blockers both induce vasodilation, leading to a reduction in blood pressure. However, their underlying molecular mechanisms differ significantly. CCBs directly inhibit the influx of extracellular calcium into vascular smooth muscle cells, a critical step in the contractile process. In contrast, this compound appears to exert its effect through a direct relaxation of the vascular smooth muscle, independent of blocking transmembrane calcium movement.
Signaling Pathways
The distinct mechanisms of this compound and calcium channel blockers are best understood by examining their respective signaling pathways.
Calcium Channel Blocker Signaling Pathway
Calcium channel blockers, such as nifedipine (B1678770) and verapamil, primarily target L-type voltage-gated calcium channels in the plasma membrane of vascular smooth muscle cells.
Caption: Signaling pathway of Calcium Channel Blockers.
As depicted, membrane depolarization opens L-type calcium channels, allowing an influx of extracellular Ca²⁺. This increase in intracellular Ca²⁺ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, triggering muscle contraction. CCBs physically block these channels, inhibiting Ca²⁺ influx and thereby promoting vasodilation.
This compound's Proposed Signaling Pathway
The precise intracellular signaling cascade of this compound is not as definitively characterized as that of CCBs. However, experimental evidence suggests a mechanism that is independent of transmembrane calcium influx. It is hypothesized to act as a direct relaxant on vascular smooth muscle.[1] This could involve modulation of intracellular calcium handling, or interference with the contractile machinery downstream of calcium signaling.
References
A Comparative Guide to the Mechanisms of Tolmesoxide and Calcium Channel Blockers in Vascular Smooth Muscle Relaxation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of Tolmesoxide, a direct-acting vasodilator, and classical calcium channel blockers (CCBs), a widely used class of antihypertensive drugs. The objective is to delineate the distinct signaling pathways and present available experimental data to inform research and drug development in cardiovascular pharmacology.
Overview of Mechanisms of Action
This compound and calcium channel blockers both induce vasodilation, leading to a reduction in blood pressure. However, their underlying molecular mechanisms differ significantly. CCBs directly inhibit the influx of extracellular calcium into vascular smooth muscle cells, a critical step in the contractile process. In contrast, this compound appears to exert its effect through a direct relaxation of the vascular smooth muscle, independent of blocking transmembrane calcium movement.
Signaling Pathways
The distinct mechanisms of this compound and calcium channel blockers are best understood by examining their respective signaling pathways.
Calcium Channel Blocker Signaling Pathway
Calcium channel blockers, such as nifedipine and verapamil, primarily target L-type voltage-gated calcium channels in the plasma membrane of vascular smooth muscle cells.
Caption: Signaling pathway of Calcium Channel Blockers.
As depicted, membrane depolarization opens L-type calcium channels, allowing an influx of extracellular Ca²⁺. This increase in intracellular Ca²⁺ leads to the activation of calmodulin and subsequently myosin light chain kinase (MLCK), which phosphorylates the myosin light chain, triggering muscle contraction. CCBs physically block these channels, inhibiting Ca²⁺ influx and thereby promoting vasodilation.
This compound's Proposed Signaling Pathway
The precise intracellular signaling cascade of this compound is not as definitively characterized as that of CCBs. However, experimental evidence suggests a mechanism that is independent of transmembrane calcium influx. It is hypothesized to act as a direct relaxant on vascular smooth muscle.[1] This could involve modulation of intracellular calcium handling, or interference with the contractile machinery downstream of calcium signaling.
References
Cross-Validation of Tolmesoxide's Antihypertensive Effects: A Comparative Guide for Researchers
A comprehensive analysis of Tolmesoxide's efficacy and safety across species, benchmarked against established vasodilators, to inform preclinical and clinical research.
This guide provides a detailed comparison of the pharmacological effects of this compound, a peripheral vascular dilator, across different species. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against alternative antihypertensive agents. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways and workflows.
Executive Summary
This compound has demonstrated vasodilatory and blood pressure-lowering effects in various animal models, including rats, cats, and dogs, as well as in humans.[1][2] Its mechanism of action is attributed to a direct relaxant effect on vascular smooth muscle.[1][2] While showing promise, the available quantitative data on its oral dose-response relationship in preclinical animal models is limited in publicly accessible literature. This guide consolidates the available information and provides a comparative context with two established vasodilators: Prazosin and Hydralazine.
Mechanism of Action: Direct Vasodilation
This compound induces vasodilation through direct action on the smooth muscle of blood vessels. This leads to a reduction in peripheral resistance and a subsequent decrease in blood pressure. The signaling pathway is focused on the relaxation of the vascular smooth muscle cells.
Comparative Efficacy: Blood Pressure Reduction
The following tables summarize the available data on the dose-dependent effects of this compound and its alternatives on blood pressure in different species.
Table 1: this compound Efficacy Data
| Species | Route of Administration | Dose | Effect on Blood Pressure | Reference |
| Human | Oral | 200-600 mg (single dose) | Fall in mean arterial pressure of 24.2% from baseline.[3] | |
| Human | Oral | 600-900 mg (daily) | No significant change in blood pressure. | |
| Rat | Not Specified | Not Specified | Reduction in blood pressure in hypertensive rats. | |
| Cat | Not Specified | Not Specified | Reduction in blood pressure in normotensive and hypertensive cats. | |
| Dog | Not Specified | Not Specified | Reduction in blood pressure. |
Table 2: Prazosin Efficacy Data
| Species | Route of Administration | Dose | Effect on Blood Pressure | Reference |
| Dog | Oral | 0.1, 0.5, and 2.5 mg/kg | Reduction in systolic and diastolic blood pressure. | |
| Dog | Oral | 0.07 mg/kg (every 8-12 hrs) | Lowers blood pressure. | |
| Dog | Oral | 1 mg/15 kg (every 12 hrs) | To decrease urethral resistance. |
Table 3: Hydralazine Efficacy Data
| Species | Route of Administration | Dose | Effect on Blood Pressure | Reference |
| Rat | Oral (in drinking water) | 80 and 120 mg/L | Initial reduction in mean blood pressure from 170-180 mmHg to 135-145 mmHg. | |
| Rat | Oral (in drinking water) | 20 mg/kg/day | Prevents the development of hypertension in young spontaneously hypertensive rats. | |
| Human | Oral | 75, 150, or 300 mg (daily) | Maximum antihypertensive response of 9.4 mmHg reduction in diastolic blood pressure. |
Pharmacokinetics and Metabolism
This compound is extensively metabolized in rats, dogs, and humans. In all species studied, the primary routes of metabolism involve oxidation to sulphones and O-demethylation, followed by conjugation.
Safety and Toxicology
A critical aspect of cross-species validation is the assessment of a drug's safety profile. While specific LD50 values for this compound were not found in the reviewed literature, this section outlines a general experimental workflow for determining acute oral toxicity.
Table 4: Acute Toxicity Data (LD50)
| Compound | Species | Route of Administration | LD50 | Reference |
| This compound | Rat | Oral | Data not available | |
| Glycerin | Rat | Oral | 12600 mg/kg | |
| Potassium Chloride | Rat | Oral | 2600 mg/kg | |
| Ethosuximide | Rat | Oral | 1820 mg/kg |
Note: The LD50 values for Glycerin, Potassium Chloride, and Ethosuximide are provided for comparative context of oral toxicity in rats.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used for evaluating antihypertensive agents.
In Vivo Antihypertensive Activity in Rats
A common model for inducing hypertension in rats is the administration of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase.
Experimental Workflow:
Protocol Details:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Hypertension: L-NAME is administered orally (e.g., in drinking water) for a specified period (e.g., 4 weeks) to induce sustained hypertension.
-
Drug Administration: Test compounds (this compound, Prazosin, Hydralazine) or vehicle are administered orally to different groups of hypertensive rats.
-
Blood Pressure Measurement: Systolic and diastolic blood pressure are measured at regular intervals using non-invasive methods like the tail-cuff method or via telemetry.
-
Data Analysis: Changes in blood pressure from baseline are calculated and compared between treatment and control groups.
Acute Oral Toxicity (LD50) Determination
The median lethal dose (LD50) is a standard measure of acute toxicity. The following is a general procedure based on OECD guidelines.
Protocol Details:
-
Animal Model: Typically, laboratory rats (e.g., Wistar) of a specific sex and age are used.
-
Dose Administration: The test substance is administered orally as a single dose to different groups of animals at varying concentrations.
-
Observation Period: Animals are observed for a fixed period, usually 14 days, for signs of toxicity and mortality.
-
LD50 Calculation: The LD50 value, the dose that is lethal to 50% of the test population, is calculated using statistical methods.
Conclusion
This compound demonstrates clear antihypertensive effects across multiple species through a direct vasodilatory mechanism. However, a comprehensive cross-species comparison of its oral efficacy is hampered by the limited availability of public quantitative dose-response data from preclinical studies. The provided data on established vasodilators, Prazosin and Hydralazine, offers a benchmark for future investigations. Further studies are warranted to establish a more detailed pharmacokinetic and pharmacodynamic profile of this compound in relevant animal models to better predict its clinical utility and safety margin.
References
- 1. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
Cross-Validation of Tolmesoxide's Antihypertensive Effects: A Comparative Guide for Researchers
A comprehensive analysis of Tolmesoxide's efficacy and safety across species, benchmarked against established vasodilators, to inform preclinical and clinical research.
This guide provides a detailed comparison of the pharmacological effects of this compound, a peripheral vascular dilator, across different species. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's performance against alternative antihypertensive agents. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant pathways and workflows.
Executive Summary
This compound has demonstrated vasodilatory and blood pressure-lowering effects in various animal models, including rats, cats, and dogs, as well as in humans.[1][2] Its mechanism of action is attributed to a direct relaxant effect on vascular smooth muscle.[1][2] While showing promise, the available quantitative data on its oral dose-response relationship in preclinical animal models is limited in publicly accessible literature. This guide consolidates the available information and provides a comparative context with two established vasodilators: Prazosin and Hydralazine.
Mechanism of Action: Direct Vasodilation
This compound induces vasodilation through direct action on the smooth muscle of blood vessels. This leads to a reduction in peripheral resistance and a subsequent decrease in blood pressure. The signaling pathway is focused on the relaxation of the vascular smooth muscle cells.
Comparative Efficacy: Blood Pressure Reduction
The following tables summarize the available data on the dose-dependent effects of this compound and its alternatives on blood pressure in different species.
Table 1: this compound Efficacy Data
| Species | Route of Administration | Dose | Effect on Blood Pressure | Reference |
| Human | Oral | 200-600 mg (single dose) | Fall in mean arterial pressure of 24.2% from baseline.[3] | |
| Human | Oral | 600-900 mg (daily) | No significant change in blood pressure. | |
| Rat | Not Specified | Not Specified | Reduction in blood pressure in hypertensive rats. | |
| Cat | Not Specified | Not Specified | Reduction in blood pressure in normotensive and hypertensive cats. | |
| Dog | Not Specified | Not Specified | Reduction in blood pressure. |
Table 2: Prazosin Efficacy Data
| Species | Route of Administration | Dose | Effect on Blood Pressure | Reference |
| Dog | Oral | 0.1, 0.5, and 2.5 mg/kg | Reduction in systolic and diastolic blood pressure. | |
| Dog | Oral | 0.07 mg/kg (every 8-12 hrs) | Lowers blood pressure. | |
| Dog | Oral | 1 mg/15 kg (every 12 hrs) | To decrease urethral resistance. |
Table 3: Hydralazine Efficacy Data
| Species | Route of Administration | Dose | Effect on Blood Pressure | Reference |
| Rat | Oral (in drinking water) | 80 and 120 mg/L | Initial reduction in mean blood pressure from 170-180 mmHg to 135-145 mmHg. | |
| Rat | Oral (in drinking water) | 20 mg/kg/day | Prevents the development of hypertension in young spontaneously hypertensive rats. | |
| Human | Oral | 75, 150, or 300 mg (daily) | Maximum antihypertensive response of 9.4 mmHg reduction in diastolic blood pressure. |
Pharmacokinetics and Metabolism
This compound is extensively metabolized in rats, dogs, and humans. In all species studied, the primary routes of metabolism involve oxidation to sulphones and O-demethylation, followed by conjugation.
Safety and Toxicology
A critical aspect of cross-species validation is the assessment of a drug's safety profile. While specific LD50 values for this compound were not found in the reviewed literature, this section outlines a general experimental workflow for determining acute oral toxicity.
Table 4: Acute Toxicity Data (LD50)
| Compound | Species | Route of Administration | LD50 | Reference |
| This compound | Rat | Oral | Data not available | |
| Glycerin | Rat | Oral | 12600 mg/kg | |
| Potassium Chloride | Rat | Oral | 2600 mg/kg | |
| Ethosuximide | Rat | Oral | 1820 mg/kg |
Note: The LD50 values for Glycerin, Potassium Chloride, and Ethosuximide are provided for comparative context of oral toxicity in rats.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of typical protocols used for evaluating antihypertensive agents.
In Vivo Antihypertensive Activity in Rats
A common model for inducing hypertension in rats is the administration of Nω-nitro-L-arginine methyl ester (L-NAME), an inhibitor of nitric oxide synthase.
Experimental Workflow:
Protocol Details:
-
Animal Model: Male Wistar or Sprague-Dawley rats are commonly used.
-
Induction of Hypertension: L-NAME is administered orally (e.g., in drinking water) for a specified period (e.g., 4 weeks) to induce sustained hypertension.
-
Drug Administration: Test compounds (this compound, Prazosin, Hydralazine) or vehicle are administered orally to different groups of hypertensive rats.
-
Blood Pressure Measurement: Systolic and diastolic blood pressure are measured at regular intervals using non-invasive methods like the tail-cuff method or via telemetry.
-
Data Analysis: Changes in blood pressure from baseline are calculated and compared between treatment and control groups.
Acute Oral Toxicity (LD50) Determination
The median lethal dose (LD50) is a standard measure of acute toxicity. The following is a general procedure based on OECD guidelines.
Protocol Details:
-
Animal Model: Typically, laboratory rats (e.g., Wistar) of a specific sex and age are used.
-
Dose Administration: The test substance is administered orally as a single dose to different groups of animals at varying concentrations.
-
Observation Period: Animals are observed for a fixed period, usually 14 days, for signs of toxicity and mortality.
-
LD50 Calculation: The LD50 value, the dose that is lethal to 50% of the test population, is calculated using statistical methods.
Conclusion
This compound demonstrates clear antihypertensive effects across multiple species through a direct vasodilatory mechanism. However, a comprehensive cross-species comparison of its oral efficacy is hampered by the limited availability of public quantitative dose-response data from preclinical studies. The provided data on established vasodilators, Prazosin and Hydralazine, offers a benchmark for future investigations. Further studies are warranted to establish a more detailed pharmacokinetic and pharmacodynamic profile of this compound in relevant animal models to better predict its clinical utility and safety margin.
References
- 1. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
A Comparative Analysis of Tolmesoxide and Diazoxide: A Guide for Researchers
This guide provides a comprehensive comparative analysis of Tolmesoxide and diazoxide (B193173), two pharmacologically active agents with distinct primary therapeutic applications. Diazoxide is well-established as a potassium channel activator for the management of hypoglycemia, while this compound was investigated as a direct-acting vasodilator for hypertension. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, pharmacological effects, and available clinical data.
Overview and Primary Clinical Applications
Diazoxide is a benzothiadiazine derivative primarily used for the treatment of symptomatic hypoglycemia arising from hyperinsulinism.[1][2] It is the first-line drug for managing this condition and is approved by the Federal Drug Administration for this indication.[3] By inhibiting insulin (B600854) release from pancreatic β-cells, diazoxide effectively raises blood glucose levels.[1][2] While it also possesses antihypertensive properties due to its vasodilatory effects, this is not its primary clinical use.
This compound is a sulphoxide compound developed as a peripheral vasodilator for the treatment of hypertension. Early clinical studies demonstrated its efficacy in lowering blood pressure through a direct relaxant effect on vascular smooth muscle. However, its clinical development and use appear to be limited, and it is not a commonly used antihypertensive agent today.
Mechanism of Action
Diazoxide: K-ATP Channel Activation
Diazoxide's primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in the cell membrane of pancreatic β-cells and vascular smooth muscle cells.
-
In Pancreatic β-Cells: By binding to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel, diazoxide promotes potassium efflux from the cell. This leads to hyperpolarization of the cell membrane, which in turn prevents the influx of calcium ions through voltage-gated calcium channels. The reduced intracellular calcium concentration inhibits the secretion of insulin.
-
In Vascular Smooth Muscle Cells: A similar mechanism in vascular smooth muscle cells leads to their relaxation. The opening of K-ATP channels and subsequent hyperpolarization inhibits calcium influx, resulting in vasodilation and a decrease in peripheral resistance.
This compound: Direct Vasodilation
The precise molecular mechanism of this compound's vasodilatory effect is less defined than that of diazoxide. It is characterized as a direct-acting relaxant on vascular smooth muscle. Studies have shown that it antagonizes vasoconstriction induced by various agents like noradrenaline, angiotensin, and vasopressin. This suggests a mechanism that interferes with the final common pathway of smooth muscle contraction, possibly by modulating intracellular calcium levels or the sensitivity of the contractile apparatus to calcium, though the specific targets have not been as extensively characterized as for diazoxide. It is considered a non-selective vasodilator, affecting both arterioles and veins.
Signaling Pathways
The signaling pathways for diazoxide's action on insulin secretion and vasodilation are well-documented. For this compound, the pathway is inferred from its direct action on vascular smooth muscle.
Diazoxide Signaling Pathway
This compound Signaling Pathway
Pharmacokinetics and Clinical Efficacy
Quantitative Data Comparison
| Parameter | This compound | Diazoxide |
| Primary Indication | Hypertension | Hypoglycemia due to hyperinsulinism |
| Half-life | ~2.8 hours (parent drug), ~10.8 hours (metabolite) | 21-35 hours (adults) |
| Peak Plasma Concentration | 0.79 +/- 0.40 hours (50 mg oral dose) | Not specified in the provided results |
| Protein Binding | Not specified in the provided results | Highly protein-bound |
| Clinical Efficacy (Hypertension) | Significant fall in systolic blood pressure (-15 to -25 mm Hg) at 900 mg/day | Antihypertensive effects observed but not the primary use |
| Clinical Efficacy (Hypoglycemia) | Not applicable | Pooled response rate of 71% in patients with hyperinsulinemic hypoglycemia |
| Common Adverse Effects | Nausea, gastrointestinal side effects | Hypertrichosis (45%), fluid retention (20%), gastrointestinal reaction (13%), edema (11%), neutropenia (9%) |
Experimental Protocols and Clinical Study Designs
This compound Clinical Trial Methodology (Hypertension)
-
Study Design: A study involving 6 uncontrolled hypertensive patients already receiving atenolol (B1665814) and a diuretic.
-
Dosing: Incremental dosing from 50-200 mg three times a day, with in-patient administration of 600-900 mg daily and out-patient administration of up to 1500 mg daily.
-
Measurements:
-
Pharmacokinetics: Plasma concentrations of this compound and its sulphone metabolite were measured at various time points after a 50 mg oral dose to determine peak concentration, time to peak, and half-life.
-
Efficacy: Blood pressure and pulse rate were monitored.
-
Safety: Body weight and adverse effects were recorded.
-
Diazoxide Clinical Trial Methodology (Neonatal Hypoglycemia)
-
Study Design: A 2-arm, placebo-controlled randomized clinical trial.
-
Participants: Neonates (≥35 weeks' gestation, <1 week old) with severe or recurrent hypoglycemia.
-
Intervention: Randomization to receive either diazoxide suspension (loading dose: 5 mg/kg; maintenance: 1.5 mg/kg every 12 hours) or a placebo, with titration based on protocol.
-
Primary Outcome: Time to resolution of hypoglycemia, defined as the first point at which the infant had no intravenous fluids, was on enteral bolus feeding, and maintained normoglycemia for at least 24 hours.
-
Secondary Outcomes: Number of blood glucose tests, episodes and duration of hypoglycemia, and time to weaning from intravenous fluids.
Experimental Workflows
The following diagrams illustrate the general workflows for evaluating the efficacy of a vasodilator and a hypoglycemia treatment.
Conclusion
This compound and diazoxide, while both possessing vasodilatory properties, have distinct pharmacological profiles and clinical applications. Diazoxide is a well-characterized K-ATP channel opener with a primary, and critical, role in the management of hyperinsulinemic hypoglycemia. Its mechanism of action is understood at the molecular level, and its clinical efficacy and safety profile have been established through numerous studies.
This compound, on the other hand, is a direct-acting vasodilator whose clinical development for hypertension appears to have been limited. While early studies confirmed its blood pressure-lowering effects, a detailed understanding of its molecular mechanism is lacking in the publicly available literature. Further research would be necessary to fully elucidate its signaling pathway and comparative efficacy against modern antihypertensive agents. This guide highlights the current state of knowledge and provides a framework for researchers interested in these compounds.
References
A Comparative Analysis of Tolmesoxide and Diazoxide: A Guide for Researchers
This guide provides a comprehensive comparative analysis of Tolmesoxide and diazoxide, two pharmacologically active agents with distinct primary therapeutic applications. Diazoxide is well-established as a potassium channel activator for the management of hypoglycemia, while this compound was investigated as a direct-acting vasodilator for hypertension. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at their mechanisms of action, pharmacological effects, and available clinical data.
Overview and Primary Clinical Applications
Diazoxide is a benzothiadiazine derivative primarily used for the treatment of symptomatic hypoglycemia arising from hyperinsulinism.[1][2] It is the first-line drug for managing this condition and is approved by the Federal Drug Administration for this indication.[3] By inhibiting insulin release from pancreatic β-cells, diazoxide effectively raises blood glucose levels.[1][2] While it also possesses antihypertensive properties due to its vasodilatory effects, this is not its primary clinical use.
This compound is a sulphoxide compound developed as a peripheral vasodilator for the treatment of hypertension. Early clinical studies demonstrated its efficacy in lowering blood pressure through a direct relaxant effect on vascular smooth muscle. However, its clinical development and use appear to be limited, and it is not a commonly used antihypertensive agent today.
Mechanism of Action
Diazoxide: K-ATP Channel Activation
Diazoxide's primary mechanism of action involves the opening of ATP-sensitive potassium (K-ATP) channels in the cell membrane of pancreatic β-cells and vascular smooth muscle cells.
-
In Pancreatic β-Cells: By binding to the sulfonylurea receptor 1 (SUR1) subunit of the K-ATP channel, diazoxide promotes potassium efflux from the cell. This leads to hyperpolarization of the cell membrane, which in turn prevents the influx of calcium ions through voltage-gated calcium channels. The reduced intracellular calcium concentration inhibits the secretion of insulin.
-
In Vascular Smooth Muscle Cells: A similar mechanism in vascular smooth muscle cells leads to their relaxation. The opening of K-ATP channels and subsequent hyperpolarization inhibits calcium influx, resulting in vasodilation and a decrease in peripheral resistance.
This compound: Direct Vasodilation
The precise molecular mechanism of this compound's vasodilatory effect is less defined than that of diazoxide. It is characterized as a direct-acting relaxant on vascular smooth muscle. Studies have shown that it antagonizes vasoconstriction induced by various agents like noradrenaline, angiotensin, and vasopressin. This suggests a mechanism that interferes with the final common pathway of smooth muscle contraction, possibly by modulating intracellular calcium levels or the sensitivity of the contractile apparatus to calcium, though the specific targets have not been as extensively characterized as for diazoxide. It is considered a non-selective vasodilator, affecting both arterioles and veins.
Signaling Pathways
The signaling pathways for diazoxide's action on insulin secretion and vasodilation are well-documented. For this compound, the pathway is inferred from its direct action on vascular smooth muscle.
Diazoxide Signaling Pathway
This compound Signaling Pathway
Pharmacokinetics and Clinical Efficacy
Quantitative Data Comparison
| Parameter | This compound | Diazoxide |
| Primary Indication | Hypertension | Hypoglycemia due to hyperinsulinism |
| Half-life | ~2.8 hours (parent drug), ~10.8 hours (metabolite) | 21-35 hours (adults) |
| Peak Plasma Concentration | 0.79 +/- 0.40 hours (50 mg oral dose) | Not specified in the provided results |
| Protein Binding | Not specified in the provided results | Highly protein-bound |
| Clinical Efficacy (Hypertension) | Significant fall in systolic blood pressure (-15 to -25 mm Hg) at 900 mg/day | Antihypertensive effects observed but not the primary use |
| Clinical Efficacy (Hypoglycemia) | Not applicable | Pooled response rate of 71% in patients with hyperinsulinemic hypoglycemia |
| Common Adverse Effects | Nausea, gastrointestinal side effects | Hypertrichosis (45%), fluid retention (20%), gastrointestinal reaction (13%), edema (11%), neutropenia (9%) |
Experimental Protocols and Clinical Study Designs
This compound Clinical Trial Methodology (Hypertension)
-
Study Design: A study involving 6 uncontrolled hypertensive patients already receiving atenolol and a diuretic.
-
Dosing: Incremental dosing from 50-200 mg three times a day, with in-patient administration of 600-900 mg daily and out-patient administration of up to 1500 mg daily.
-
Measurements:
-
Pharmacokinetics: Plasma concentrations of this compound and its sulphone metabolite were measured at various time points after a 50 mg oral dose to determine peak concentration, time to peak, and half-life.
-
Efficacy: Blood pressure and pulse rate were monitored.
-
Safety: Body weight and adverse effects were recorded.
-
Diazoxide Clinical Trial Methodology (Neonatal Hypoglycemia)
-
Study Design: A 2-arm, placebo-controlled randomized clinical trial.
-
Participants: Neonates (≥35 weeks' gestation, <1 week old) with severe or recurrent hypoglycemia.
-
Intervention: Randomization to receive either diazoxide suspension (loading dose: 5 mg/kg; maintenance: 1.5 mg/kg every 12 hours) or a placebo, with titration based on protocol.
-
Primary Outcome: Time to resolution of hypoglycemia, defined as the first point at which the infant had no intravenous fluids, was on enteral bolus feeding, and maintained normoglycemia for at least 24 hours.
-
Secondary Outcomes: Number of blood glucose tests, episodes and duration of hypoglycemia, and time to weaning from intravenous fluids.
Experimental Workflows
The following diagrams illustrate the general workflows for evaluating the efficacy of a vasodilator and a hypoglycemia treatment.
Conclusion
This compound and diazoxide, while both possessing vasodilatory properties, have distinct pharmacological profiles and clinical applications. Diazoxide is a well-characterized K-ATP channel opener with a primary, and critical, role in the management of hyperinsulinemic hypoglycemia. Its mechanism of action is understood at the molecular level, and its clinical efficacy and safety profile have been established through numerous studies.
This compound, on the other hand, is a direct-acting vasodilator whose clinical development for hypertension appears to have been limited. While early studies confirmed its blood pressure-lowering effects, a detailed understanding of its molecular mechanism is lacking in the publicly available literature. Further research would be necessary to fully elucidate its signaling pathway and comparative efficacy against modern antihypertensive agents. This guide highlights the current state of knowledge and provides a framework for researchers interested in these compounds.
References
Reproducibility of Tolmesoxide Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data on Tolmesoxide, a peripheral vasodilator, with a focus on the reproducibility of findings reported in the scientific literature. This compound was investigated for its antihypertensive properties, and this guide synthesizes the available quantitative data, details the experimental protocols from key studies, and visualizes its proposed mechanism of action.
Comparative Analysis of Quantitative Data
The following tables summarize the key quantitative findings from early clinical and preclinical studies on this compound. Due to the limited number of independent studies, reproducibility is assessed by comparing the consistency of results across these publications.
Table 1: Hemodynamic Effects of this compound in Humans
| Parameter | Study | Dosage | Route | Number of Subjects | Baseline Value (mean ± SD/SEM) | Change from Baseline (mean) | Peak Effect Time | Duration of Action |
| Mean Arterial Pressure (MAP) | O'Malley et al. (1981) | 200-600 mg (single dose) | Oral | 4 hypertensive patients | 149 mmHg | ↓ 36 mmHg (24.2% decrease) | 3 hours | Up to 12 hours |
| Systolic Blood Pressure (SBP) | O'Malley et al. (1981) | 200-600 mg (single dose) | Oral | 4 hypertensive patients | 203 ± 18.3 mmHg (supine) | ↓ 34 mmHg (supine) | 3-4 hours | Up to 12 hours |
| 185 ± 16.3 mmHg (standing) | ↓ 41 mmHg (standing) | |||||||
| Scott et al. (1981)[1] | 900 mg/day (out-patient) | Oral | 4 hypertensive patients | Not specified | ↓ 15 mmHg (lying), ↓ 25 mmHg (standing) | Not specified | Not specified | |
| Diastolic Blood Pressure (DBP) | O'Malley et al. (1981) | 200-600 mg (single dose) | Oral | 4 hypertensive patients | Not specified | ↓ 25 mmHg | 3-4 hours | Up to 12 hours |
| Scott et al. (1981)[1] | 900 mg/day (out-patient) | Oral | 4 hypertensive patients | Not specified | ↑ 1 mmHg (lying), ↓ 8 mmHg (standing) | Not specified | Not specified | |
| Heart Rate | O'Malley et al. (1981) | 200-600 mg (single dose) | Oral | 4 hypertensive patients | 88 beats/min | ↑ 26 beats/min (37.6% increase) | 3-4 hours | Up to 12 hours |
| Scott et al. (1981)[1] | 900-1500 mg/day (out-patient) | Oral | 4 hypertensive patients | 55 ± 5 beats/min (supine) | ↑ 11 beats/min (supine) | Not specified | Not specified |
Table 2: Pharmacokinetic Properties of this compound in Humans
| Parameter | Study | Dosage | Route | Number of Subjects | Value (mean ± SD/SEM) |
| Half-life (t½) | O'Malley et al. (1981) | 100-600 mg (single dose) | Oral | 4 hypertensive patients | 3.0 hours |
| Scott et al. (1981)[1] | 50 mg | Oral | 6 hypertensive patients | 2.78 ± 0.77 hours | |
| Time to Peak Plasma Concentration (Tmax) | O'Malley et al. (1981) | 100-600 mg (single dose) | Oral | 4 hypertensive patients | ~1 hour |
| Scott et al. (1981)[1] | 50 mg | Oral | 6 hypertensive patients | 0.79 ± 0.40 hours | |
| Peak Plasma Concentration (Cmax) | Scott et al. (1981) | 50 mg | Oral | 6 hypertensive patients | 1.13 ± 0.29 µg/mL |
Note on Reproducibility: The available data from the two primary human studies show a reasonable degree of consistency in the pharmacokinetic parameters (half-life and time to peak concentration). The hemodynamic effects, a decrease in blood pressure and an increase in heart rate, are also qualitatively consistent. However, direct quantitative comparisons are challenging due to differences in study design, patient populations, and dosing regimens. Notably, the study by Scott et al. (1981) reported significant gastrointestinal side effects leading to drug withdrawal, a crucial factor in the apparent lack of further clinical development and, consequently, a lack of modern reproducibility studies.
Experimental Protocols
Study 1: O'Malley et al. (1981) - Clinical Pharmacology of this compound
-
Objective: To study the hemodynamic response and pharmacokinetics of single oral doses of this compound in patients with severe hypertension.
-
Subjects: Four patients with severe hypertension.
-
Protocol:
-
Placebo Phase: Patients received placebo tablets for four successive days, with blood pressure and heart rate monitored at regular intervals.
-
Active Treatment Phase: Patients received single oral doses of this compound at increasing levels (100 mg, 200 mg, 400 mg, and 600 mg).
-
Measurements: Supine and standing blood pressure and heart rate were measured before and at 1, 2, 3, 4, 6, 8, 12, and 24 hours after drug administration. Plasma samples were collected for pharmacokinetic analysis.
-
Study 2: Scott et al. (1981) - Clinical and Pharmacokinetic Evaluation of this compound
-
Objective: To study the pharmacokinetics, hypotensive effect, and tolerability of this compound in hypertensive patients.
-
Subjects: Six uncontrolled hypertensive patients.
-
Protocol:
-
Pharmacokinetics: A single 50 mg oral dose of this compound was administered, and plasma concentrations of this compound and its sulphone metabolite were measured over time.
-
Dose Escalation: Incremental dosing from 50 mg to 200 mg three times a day.
-
In-patient and Out-patient Administration: Daily doses of 600-900 mg were administered to in-patients, followed by out-patient administration of 900 mg daily, with further increases to 1200 mg and 1500 mg in some subjects.
-
Measurements: Blood pressure, pulse rate, and body weight were monitored.
-
Study 3: Doxey (1978) - Preclinical Investigation of Mechanism of Action
-
Objective: To investigate the mechanism by which this compound lowers blood pressure.
-
Subjects: Deoxycorticosterone acetate (B1210297) (DOCA) hypertensive rats, 1-kidney Goldblatt hypertensive rats, and renal hypertensive and normotensive cats.
-
Protocol:
-
Blood Pressure Measurement: Blood pressure was measured in conscious animals.
-
Antagonism of Vasoconstrictors: The ability of this compound to antagonize vasoconstriction induced by sympathetic stimulation, noradrenaline, tyramine, angiotensin, or vasopressin was assessed.
-
Receptor Blockade: The effect of beta-adrenoceptor, muscarinic, or histamine (B1213489) antagonists on the action of this compound was evaluated.
-
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is a direct relaxant effect on vascular smooth muscle. Preclinical studies have shown that it antagonizes vasoconstriction induced by various agents and that this effect is not mediated by beta-adrenoceptors, muscarinic, or histamine receptors. Further research suggests that this compound's vasodilatory effect is distinct from that of calcium channel blockers like nifedipine, as it does not appear to interfere with the transmembrane movement of calcium ions. The precise molecular target of this compound remains to be fully elucidated.
Below is a diagram illustrating the proposed, albeit general, mechanism of action for this compound leading to vasodilation.
Caption: Proposed mechanism of this compound leading to vasodilation.
The following diagram illustrates the general workflow for evaluating the effects of a vasodilator like this compound in a clinical setting.
Caption: General workflow of a clinical trial for a vasodilator.
References
Reproducibility of Tolmesoxide Experiments: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the experimental data on Tolmesoxide, a peripheral vasodilator, with a focus on the reproducibility of findings reported in the scientific literature. This compound was investigated for its antihypertensive properties, and this guide synthesizes the available quantitative data, details the experimental protocols from key studies, and visualizes its proposed mechanism of action.
Comparative Analysis of Quantitative Data
The following tables summarize the key quantitative findings from early clinical and preclinical studies on this compound. Due to the limited number of independent studies, reproducibility is assessed by comparing the consistency of results across these publications.
Table 1: Hemodynamic Effects of this compound in Humans
| Parameter | Study | Dosage | Route | Number of Subjects | Baseline Value (mean ± SD/SEM) | Change from Baseline (mean) | Peak Effect Time | Duration of Action |
| Mean Arterial Pressure (MAP) | O'Malley et al. (1981) | 200-600 mg (single dose) | Oral | 4 hypertensive patients | 149 mmHg | ↓ 36 mmHg (24.2% decrease) | 3 hours | Up to 12 hours |
| Systolic Blood Pressure (SBP) | O'Malley et al. (1981) | 200-600 mg (single dose) | Oral | 4 hypertensive patients | 203 ± 18.3 mmHg (supine) | ↓ 34 mmHg (supine) | 3-4 hours | Up to 12 hours |
| 185 ± 16.3 mmHg (standing) | ↓ 41 mmHg (standing) | |||||||
| Scott et al. (1981)[1] | 900 mg/day (out-patient) | Oral | 4 hypertensive patients | Not specified | ↓ 15 mmHg (lying), ↓ 25 mmHg (standing) | Not specified | Not specified | |
| Diastolic Blood Pressure (DBP) | O'Malley et al. (1981) | 200-600 mg (single dose) | Oral | 4 hypertensive patients | Not specified | ↓ 25 mmHg | 3-4 hours | Up to 12 hours |
| Scott et al. (1981)[1] | 900 mg/day (out-patient) | Oral | 4 hypertensive patients | Not specified | ↑ 1 mmHg (lying), ↓ 8 mmHg (standing) | Not specified | Not specified | |
| Heart Rate | O'Malley et al. (1981) | 200-600 mg (single dose) | Oral | 4 hypertensive patients | 88 beats/min | ↑ 26 beats/min (37.6% increase) | 3-4 hours | Up to 12 hours |
| Scott et al. (1981)[1] | 900-1500 mg/day (out-patient) | Oral | 4 hypertensive patients | 55 ± 5 beats/min (supine) | ↑ 11 beats/min (supine) | Not specified | Not specified |
Table 2: Pharmacokinetic Properties of this compound in Humans
| Parameter | Study | Dosage | Route | Number of Subjects | Value (mean ± SD/SEM) |
| Half-life (t½) | O'Malley et al. (1981) | 100-600 mg (single dose) | Oral | 4 hypertensive patients | 3.0 hours |
| Scott et al. (1981)[1] | 50 mg | Oral | 6 hypertensive patients | 2.78 ± 0.77 hours | |
| Time to Peak Plasma Concentration (Tmax) | O'Malley et al. (1981) | 100-600 mg (single dose) | Oral | 4 hypertensive patients | ~1 hour |
| Scott et al. (1981)[1] | 50 mg | Oral | 6 hypertensive patients | 0.79 ± 0.40 hours | |
| Peak Plasma Concentration (Cmax) | Scott et al. (1981) | 50 mg | Oral | 6 hypertensive patients | 1.13 ± 0.29 µg/mL |
Note on Reproducibility: The available data from the two primary human studies show a reasonable degree of consistency in the pharmacokinetic parameters (half-life and time to peak concentration). The hemodynamic effects, a decrease in blood pressure and an increase in heart rate, are also qualitatively consistent. However, direct quantitative comparisons are challenging due to differences in study design, patient populations, and dosing regimens. Notably, the study by Scott et al. (1981) reported significant gastrointestinal side effects leading to drug withdrawal, a crucial factor in the apparent lack of further clinical development and, consequently, a lack of modern reproducibility studies.
Experimental Protocols
Study 1: O'Malley et al. (1981) - Clinical Pharmacology of this compound
-
Objective: To study the hemodynamic response and pharmacokinetics of single oral doses of this compound in patients with severe hypertension.
-
Subjects: Four patients with severe hypertension.
-
Protocol:
-
Placebo Phase: Patients received placebo tablets for four successive days, with blood pressure and heart rate monitored at regular intervals.
-
Active Treatment Phase: Patients received single oral doses of this compound at increasing levels (100 mg, 200 mg, 400 mg, and 600 mg).
-
Measurements: Supine and standing blood pressure and heart rate were measured before and at 1, 2, 3, 4, 6, 8, 12, and 24 hours after drug administration. Plasma samples were collected for pharmacokinetic analysis.
-
Study 2: Scott et al. (1981) - Clinical and Pharmacokinetic Evaluation of this compound
-
Objective: To study the pharmacokinetics, hypotensive effect, and tolerability of this compound in hypertensive patients.
-
Subjects: Six uncontrolled hypertensive patients.
-
Protocol:
-
Pharmacokinetics: A single 50 mg oral dose of this compound was administered, and plasma concentrations of this compound and its sulphone metabolite were measured over time.
-
Dose Escalation: Incremental dosing from 50 mg to 200 mg three times a day.
-
In-patient and Out-patient Administration: Daily doses of 600-900 mg were administered to in-patients, followed by out-patient administration of 900 mg daily, with further increases to 1200 mg and 1500 mg in some subjects.
-
Measurements: Blood pressure, pulse rate, and body weight were monitored.
-
Study 3: Doxey (1978) - Preclinical Investigation of Mechanism of Action
-
Objective: To investigate the mechanism by which this compound lowers blood pressure.
-
Subjects: Deoxycorticosterone acetate (DOCA) hypertensive rats, 1-kidney Goldblatt hypertensive rats, and renal hypertensive and normotensive cats.
-
Protocol:
-
Blood Pressure Measurement: Blood pressure was measured in conscious animals.
-
Antagonism of Vasoconstrictors: The ability of this compound to antagonize vasoconstriction induced by sympathetic stimulation, noradrenaline, tyramine, angiotensin, or vasopressin was assessed.
-
Receptor Blockade: The effect of beta-adrenoceptor, muscarinic, or histamine antagonists on the action of this compound was evaluated.
-
Mechanism of Action and Signaling Pathway
The primary mechanism of action of this compound is a direct relaxant effect on vascular smooth muscle. Preclinical studies have shown that it antagonizes vasoconstriction induced by various agents and that this effect is not mediated by beta-adrenoceptors, muscarinic, or histamine receptors. Further research suggests that this compound's vasodilatory effect is distinct from that of calcium channel blockers like nifedipine, as it does not appear to interfere with the transmembrane movement of calcium ions. The precise molecular target of this compound remains to be fully elucidated.
Below is a diagram illustrating the proposed, albeit general, mechanism of action for this compound leading to vasodilation.
Caption: Proposed mechanism of this compound leading to vasodilation.
The following diagram illustrates the general workflow for evaluating the effects of a vasodilator like this compound in a clinical setting.
Caption: General workflow of a clinical trial for a vasodilator.
References
Head-to-Head Comparison: Tolmesoxide and Hydralazine in Vasodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key vasodilator compounds, Tolmesoxide and hydralazine (B1673433). The following sections detail their mechanisms of action, pharmacokinetic profiles, and available comparative efficacy data, supported by experimental protocols and visual diagrams to facilitate understanding and further research.
Overview and Mechanism of Action
Both this compound and hydralazine are direct-acting vasodilators, meaning they relax the smooth muscle of blood vessels, leading to a decrease in peripheral resistance and blood pressure. However, their underlying molecular mechanisms of action differ significantly.
This compound is a non-selective vasodilator that exerts its effect by directly relaxing vascular smooth muscle.[1] This suggests it impacts both arterial and venous beds. While the precise molecular target has not been fully elucidated, its action is independent of beta-adrenoceptors, muscarinic, or histamine (B1213489) receptors.[2]
Hydralazine also directly relaxes arterial smooth muscle, with a much greater effect on arteries than on veins.[3] Its mechanism is multifaceted and involves:
-
Interference with Intracellular Calcium (Ca2+) Mobilization: Hydralazine is thought to inhibit the release of calcium from the sarcoplasmic reticulum in vascular smooth muscle cells, a critical step in muscle contraction.[4][5]
-
Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes: This leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that upregulates the expression of various genes, including those involved in angiogenesis.
Signaling Pathway Diagrams
The distinct mechanisms of action for hydralazine are visualized in the following diagrams. Due to the less defined molecular pathway for this compound, a more generalized diagram is presented.
Pharmacological and Pharmacokinetic Profile
The following tables summarize and compare the key pharmacological and pharmacokinetic parameters of this compound and hydralazine.
Table 1: Pharmacological Profile
| Parameter | This compound | Hydralazine | Reference(s) |
| Mechanism of Action | Direct relaxation of vascular smooth muscle | Inhibition of intracellular Ca2+ release; Inhibition of PHD enzymes | |
| Selectivity | Non-selective (arterial and venous) | Predominantly arterial | |
| In Vitro Potency (EC50) | Data not available | 3.6 ± 0.3 µM (rat mesenteric artery) |
Note: The lack of a directly comparable in vitro potency value for this compound is a key data gap. The provided EC50 for hydralazine is from a specific study and may vary based on the vascular bed and experimental conditions.
Table 2: Pharmacokinetic Profile
| Parameter | This compound | Hydralazine | Reference(s) |
| Bioavailability | Rapidly absorbed | Variable (dependent on acetylator status) | |
| Time to Peak Plasma Concentration (Tmax) | 15 min - 1 h | 1-2 h | |
| Half-life (t1/2) | ~3 h (prolonged in heart failure to ~15.6 h) | 2-8 h | |
| Metabolism | Rapidly metabolized to a major metabolite | Extensive hepatic metabolism (acetylation) | |
| Protein Binding | Data not available | 87% |
Head-to-Head Comparison of Vasodilatory Effects
A key study by Collier et al. (1978) provides a direct, albeit qualitative, comparison of the vasodilatory effects of this compound and hydralazine in humans.
-
Arterial Dilation: Both this compound and hydralazine produced dose-dependent increases in forearm blood flow, indicating arterial vasodilation. The response to this compound was rapid in onset and waned quickly, whereas the response to hydralazine was delayed, reaching a maximum approximately 30 minutes after infusion.
-
Venous Dilation: this compound produced dilation of constricted hand veins. In contrast, hydralazine had a weak and inconsistent dilator effect on veins.
-
Potency: The study concluded that this compound was approximately equipotent in dilating arteries and veins. Hydralazine was found to be much more effective in dilating arteries than veins.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize and compare vasodilators like this compound and hydralazine.
In Vivo Assessment of Vasodilation: Venous Occlusion Plethysmography
This non-invasive technique is used to measure changes in blood flow in a limb, providing an in vivo assessment of arterial vasodilation.
Objective: To measure forearm blood flow changes in response to intra-arterial infusion of a vasodilator.
Methodology:
-
Subject Preparation: The subject lies supine with the forearm supported at a level slightly above the heart.
-
Catheter Placement: A cannula is inserted into the brachial artery for drug infusion.
-
Strain Gauge Placement: A mercury-in-silastic strain gauge is placed around the thickest part of the forearm to measure changes in circumference.
-
Cuff Placement: An occlusion cuff is placed around the upper arm, and a wrist cuff is applied to exclude hand circulation from the measurement.
-
Baseline Measurement: Baseline forearm blood flow is recorded.
-
Drug Infusion: The vasodilator (e.g., this compound or hydralazine) is infused at increasing concentrations through the brachial artery cannula.
-
Blood Flow Measurement: During infusion, the upper arm cuff is inflated to a pressure that occludes venous return but not arterial inflow (typically 40-50 mmHg). The rate of increase in forearm volume, measured by the strain gauge, is proportional to the arterial blood flow.
-
Data Analysis: Dose-response curves are constructed by plotting the change in forearm blood flow against the drug concentration.
Diagram of Experimental Workflow: Venous Occlusion Plethysmography
In Vitro Assessment of Vasodilation: Isolated Tissue Bath Assay
This ex vivo technique allows for the direct measurement of a drug's effect on vascular smooth muscle contractility in a controlled environment.
Objective: To determine the dose-response relationship of a vasodilator on isolated arterial rings.
Methodology:
-
Tissue Preparation: A segment of an artery (e.g., thoracic aorta) is excised from a laboratory animal (e.g., rat) and placed in a cold, oxygenated physiological salt solution.
-
Ring Preparation: The artery is cleaned of surrounding connective tissue and cut into rings of a few millimeters in width.
-
Mounting: The arterial rings are mounted in an isolated tissue bath containing a physiological salt solution, maintained at 37°C and continuously aerated. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate under a resting tension for a specified period.
-
Pre-constriction: The arterial rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine (B352888) or potassium chloride) to induce a stable contraction.
-
Drug Addition: Once a stable contraction is achieved, the vasodilator is added to the bath in a cumulative manner, with increasing concentrations.
-
Data Recording: The relaxation of the arterial ring is recorded as a decrease in tension.
-
Data Analysis: The percentage of relaxation at each drug concentration is calculated relative to the pre-constricted tension. A dose-response curve is plotted, and the EC50 (the concentration of the drug that produces 50% of the maximal relaxation) is determined.
Diagram of Experimental Workflow: Isolated Tissue Bath Assay
Summary and Conclusion
This compound and hydralazine are both effective direct-acting vasodilators, but they exhibit distinct pharmacological profiles. This compound acts as a non-selective vasodilator with a rapid onset of action, affecting both arteries and veins. In contrast, hydralazine demonstrates a preference for arterial vasodilation and has a more complex mechanism of action involving both interference with calcium signaling and activation of the HIF-1α pathway.
While direct quantitative head-to-head comparisons of potency are limited, the available data suggest differences in their site of action within the vasculature. The choice between these compounds for research or therapeutic development would depend on the desired pharmacological effect, whether it be balanced arterial and venous dilation or a more targeted arterial relaxation. Further research is warranted to fully elucidate the molecular targets of this compound and to conduct direct, quantitative comparative studies to better define the relative potencies and efficacies of these two compounds.
References
- 1. Hydralazine decreases sodium nitroprusside-induced rat aortic ring relaxation and increased cGMP production by rat aortic myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasorelaxant effect of nitric oxide releasing steroidal and nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of hydralazine on contractile responses to alpha 1 and alpha 2-adrenoceptor agonists in isolated rubbed rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two methods of isolation of rat aortic smooth muscle cells with high yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Head-to-Head Comparison: Tolmesoxide and Hydralazine in Vasodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two key vasodilator compounds, Tolmesoxide and hydralazine. The following sections detail their mechanisms of action, pharmacokinetic profiles, and available comparative efficacy data, supported by experimental protocols and visual diagrams to facilitate understanding and further research.
Overview and Mechanism of Action
Both this compound and hydralazine are direct-acting vasodilators, meaning they relax the smooth muscle of blood vessels, leading to a decrease in peripheral resistance and blood pressure. However, their underlying molecular mechanisms of action differ significantly.
This compound is a non-selective vasodilator that exerts its effect by directly relaxing vascular smooth muscle.[1] This suggests it impacts both arterial and venous beds. While the precise molecular target has not been fully elucidated, its action is independent of beta-adrenoceptors, muscarinic, or histamine receptors.[2]
Hydralazine also directly relaxes arterial smooth muscle, with a much greater effect on arteries than on veins.[3] Its mechanism is multifaceted and involves:
-
Interference with Intracellular Calcium (Ca2+) Mobilization: Hydralazine is thought to inhibit the release of calcium from the sarcoplasmic reticulum in vascular smooth muscle cells, a critical step in muscle contraction.[4][5]
-
Inhibition of Prolyl Hydroxylase Domain (PHD) Enzymes: This leads to the stabilization of Hypoxia-Inducible Factor-1α (HIF-1α), a transcription factor that upregulates the expression of various genes, including those involved in angiogenesis.
Signaling Pathway Diagrams
The distinct mechanisms of action for hydralazine are visualized in the following diagrams. Due to the less defined molecular pathway for this compound, a more generalized diagram is presented.
Pharmacological and Pharmacokinetic Profile
The following tables summarize and compare the key pharmacological and pharmacokinetic parameters of this compound and hydralazine.
Table 1: Pharmacological Profile
| Parameter | This compound | Hydralazine | Reference(s) |
| Mechanism of Action | Direct relaxation of vascular smooth muscle | Inhibition of intracellular Ca2+ release; Inhibition of PHD enzymes | |
| Selectivity | Non-selective (arterial and venous) | Predominantly arterial | |
| In Vitro Potency (EC50) | Data not available | 3.6 ± 0.3 µM (rat mesenteric artery) |
Note: The lack of a directly comparable in vitro potency value for this compound is a key data gap. The provided EC50 for hydralazine is from a specific study and may vary based on the vascular bed and experimental conditions.
Table 2: Pharmacokinetic Profile
| Parameter | This compound | Hydralazine | Reference(s) |
| Bioavailability | Rapidly absorbed | Variable (dependent on acetylator status) | |
| Time to Peak Plasma Concentration (Tmax) | 15 min - 1 h | 1-2 h | |
| Half-life (t1/2) | ~3 h (prolonged in heart failure to ~15.6 h) | 2-8 h | |
| Metabolism | Rapidly metabolized to a major metabolite | Extensive hepatic metabolism (acetylation) | |
| Protein Binding | Data not available | 87% |
Head-to-Head Comparison of Vasodilatory Effects
A key study by Collier et al. (1978) provides a direct, albeit qualitative, comparison of the vasodilatory effects of this compound and hydralazine in humans.
-
Arterial Dilation: Both this compound and hydralazine produced dose-dependent increases in forearm blood flow, indicating arterial vasodilation. The response to this compound was rapid in onset and waned quickly, whereas the response to hydralazine was delayed, reaching a maximum approximately 30 minutes after infusion.
-
Venous Dilation: this compound produced dilation of constricted hand veins. In contrast, hydralazine had a weak and inconsistent dilator effect on veins.
-
Potency: The study concluded that this compound was approximately equipotent in dilating arteries and veins. Hydralazine was found to be much more effective in dilating arteries than veins.
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize and compare vasodilators like this compound and hydralazine.
In Vivo Assessment of Vasodilation: Venous Occlusion Plethysmography
This non-invasive technique is used to measure changes in blood flow in a limb, providing an in vivo assessment of arterial vasodilation.
Objective: To measure forearm blood flow changes in response to intra-arterial infusion of a vasodilator.
Methodology:
-
Subject Preparation: The subject lies supine with the forearm supported at a level slightly above the heart.
-
Catheter Placement: A cannula is inserted into the brachial artery for drug infusion.
-
Strain Gauge Placement: A mercury-in-silastic strain gauge is placed around the thickest part of the forearm to measure changes in circumference.
-
Cuff Placement: An occlusion cuff is placed around the upper arm, and a wrist cuff is applied to exclude hand circulation from the measurement.
-
Baseline Measurement: Baseline forearm blood flow is recorded.
-
Drug Infusion: The vasodilator (e.g., this compound or hydralazine) is infused at increasing concentrations through the brachial artery cannula.
-
Blood Flow Measurement: During infusion, the upper arm cuff is inflated to a pressure that occludes venous return but not arterial inflow (typically 40-50 mmHg). The rate of increase in forearm volume, measured by the strain gauge, is proportional to the arterial blood flow.
-
Data Analysis: Dose-response curves are constructed by plotting the change in forearm blood flow against the drug concentration.
Diagram of Experimental Workflow: Venous Occlusion Plethysmography
In Vitro Assessment of Vasodilation: Isolated Tissue Bath Assay
This ex vivo technique allows for the direct measurement of a drug's effect on vascular smooth muscle contractility in a controlled environment.
Objective: To determine the dose-response relationship of a vasodilator on isolated arterial rings.
Methodology:
-
Tissue Preparation: A segment of an artery (e.g., thoracic aorta) is excised from a laboratory animal (e.g., rat) and placed in a cold, oxygenated physiological salt solution.
-
Ring Preparation: The artery is cleaned of surrounding connective tissue and cut into rings of a few millimeters in width.
-
Mounting: The arterial rings are mounted in an isolated tissue bath containing a physiological salt solution, maintained at 37°C and continuously aerated. The rings are connected to an isometric force transducer to record changes in tension.
-
Equilibration: The rings are allowed to equilibrate under a resting tension for a specified period.
-
Pre-constriction: The arterial rings are pre-constricted with a vasoconstrictor agent (e.g., phenylephrine or potassium chloride) to induce a stable contraction.
-
Drug Addition: Once a stable contraction is achieved, the vasodilator is added to the bath in a cumulative manner, with increasing concentrations.
-
Data Recording: The relaxation of the arterial ring is recorded as a decrease in tension.
-
Data Analysis: The percentage of relaxation at each drug concentration is calculated relative to the pre-constricted tension. A dose-response curve is plotted, and the EC50 (the concentration of the drug that produces 50% of the maximal relaxation) is determined.
Diagram of Experimental Workflow: Isolated Tissue Bath Assay
Summary and Conclusion
This compound and hydralazine are both effective direct-acting vasodilators, but they exhibit distinct pharmacological profiles. This compound acts as a non-selective vasodilator with a rapid onset of action, affecting both arteries and veins. In contrast, hydralazine demonstrates a preference for arterial vasodilation and has a more complex mechanism of action involving both interference with calcium signaling and activation of the HIF-1α pathway.
While direct quantitative head-to-head comparisons of potency are limited, the available data suggest differences in their site of action within the vasculature. The choice between these compounds for research or therapeutic development would depend on the desired pharmacological effect, whether it be balanced arterial and venous dilation or a more targeted arterial relaxation. Further research is warranted to fully elucidate the molecular targets of this compound and to conduct direct, quantitative comparative studies to better define the relative potencies and efficacies of these two compounds.
References
- 1. Hydralazine decreases sodium nitroprusside-induced rat aortic ring relaxation and increased cGMP production by rat aortic myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Vasorelaxant effect of nitric oxide releasing steroidal and nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of hydralazine on contractile responses to alpha 1 and alpha 2-adrenoceptor agonists in isolated rubbed rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Two methods of isolation of rat aortic smooth muscle cells with high yield - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Tolmesoxide in Pulmonary Hypertension: A Comparative Analysis of Vasodilator Efficacy
A critical evaluation of the therapeutic potential of Tolmesoxide in preclinical models of pulmonary hypertension (PH) reveals a significant data gap. While historically investigated as a systemic antihypertensive agent, no specific studies to date have assessed the efficacy of this compound in the context of pulmonary hypertension. This guide, therefore, provides a comparative overview of established and investigational therapies for which preclinical data are available, offering a framework for understanding where a non-selective vasodilator like this compound might theoretically fit within the therapeutic landscape.
This compound is characterized as a peripheral vascular dilator with a direct relaxant effect on vascular smooth muscle[1][2][3]. Its mechanism of action, independent of beta-adrenoceptors, muscarinic, or histamine (B1213489) receptors, positions it as a non-selective vasodilator[2][4]. While this mode of action suggests a potential for reducing the elevated pulmonary vascular resistance characteristic of pulmonary hypertension, the absence of empirical data necessitates a cautious and theoretical approach to its potential application.
Established and Investigational Therapies for Pulmonary Hypertension: A Comparative Overview
The management of pulmonary hypertension has evolved significantly with the development of targeted therapies that address key pathological pathways. Unlike the non-selective action of this compound, these agents often target specific signaling pathways implicated in the vasoconstriction and vascular remodeling seen in PH.
A summary of the major drug classes and their performance in preclinical models of pulmonary hypertension is presented below.
Data Presentation: Efficacy of Comparator Drugs in Preclinical Models
| Drug Class | Representative Drug(s) | Preclinical Model | Key Efficacy Parameters Improved | Reference(s) |
| Phosphodiesterase-5 (PDE5) Inhibitors | Sildenafil | Monocrotaline (MCT)-induced PH (Rat) | Reduced pulmonary arterial remodeling, inflammation, and right ventricular hypertrophy. Improved survival. | |
| Hypoxia-induced PH (Rat) | Attenuated increase in mean pulmonary arterial pressure and right ventricular hypertrophy. | |||
| Endothelin Receptor Antagonists (ERAs) | Bosentan | Monocrotaline (MCT)-induced PH (Rat) | Reduced mortality, decreased apoptosis and inflammation of endothelial cells. | |
| Prostacyclin Analogs | Treprostinil | Sugen/Hypoxia (SuCH)-induced PH (Rat) | Reduced right ventricular hypertrophy, decreased right ventricular systolic pressure and mean pulmonary arterial pressure. Improved right ventricular function. | |
| Rho-kinase Inhibitors | Fasudil | Hypoxia-induced PH (Rat) | Reduced mean pulmonary arterial pressure and right ventricular hypertrophy. Alleviated right ventricular myocardial cell injury. | |
| Angiotensin II Receptor Blockers (ARBs) | Valsartan | Not specified in provided context | Potential alternative to ACE inhibitors for hypertension. | |
| Tyrosine Kinase Inhibitors | Imatinib | Monocrotaline (MCT) and Hypoxia-induced PH (Rat) | Reversed established pulmonary vascular remodeling and improved right ventricular function. | |
| Natural Compounds | Paeoniflorin | Monocrotaline (MCT)-induced PH (Rat) | Alleviated increased right ventricular systolic pressure, prevented right ventricular hypertrophy and pulmonary arterial remodeling. |
Experimental Protocols in Preclinical Pulmonary Hypertension Models
The preclinical assessment of potential therapeutics for pulmonary hypertension relies on various animal models that recapitulate key features of the human disease. The most common models include:
-
Monocrotaline (MCT)-Induced Pulmonary Hypertension: This model involves a single injection of monocrotaline, a pyrrolizidine (B1209537) alkaloid, which causes endothelial injury in the pulmonary vasculature, leading to progressive pulmonary hypertension, vascular remodeling, and right ventricular hypertrophy. Efficacy of a test compound is typically assessed by measuring parameters such as right ventricular systolic pressure (RVSP), right ventricular hypertrophy (RVH) indicated by the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S), and histological analysis of pulmonary artery remodeling.
-
Hypoxia-Induced Pulmonary Hypertension: This model involves exposing animals to a low-oxygen environment (e.g., 10% oxygen) for several weeks. Chronic hypoxia leads to pulmonary vasoconstriction, vascular remodeling, and consequently, pulmonary hypertension and right ventricular hypertrophy. Key measurements include mean pulmonary arterial pressure (mPAP) and the right ventricle hypertrophy index (RVHI).
-
Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension: This is a "two-hit" model that combines the administration of a vascular endothelial growth factor (VEGF) receptor antagonist (Sugen 5416) with chronic hypoxia. This model is considered to more closely mimic the severe angioproliferative lesions seen in human PAH.
Signaling Pathways and Experimental Workflows
Theoretical Signaling Pathway for a Non-Selective Vasodilator
The proposed mechanism for a non-selective vasodilator like this compound in pulmonary hypertension would involve direct relaxation of pulmonary artery smooth muscle cells, leading to a reduction in pulmonary vascular resistance.
Caption: Theoretical pathway of a non-selective vasodilator in pulmonary hypertension.
Established Therapeutic Signaling Pathways in Pulmonary Hypertension
In contrast, established therapies target specific signaling pathways known to be dysregulated in pulmonary hypertension.
Caption: Key signaling pathways targeted by current pulmonary hypertension therapies.
General Experimental Workflow for Preclinical Efficacy Testing
The evaluation of a novel compound for pulmonary hypertension in a preclinical setting typically follows a standardized workflow.
Caption: A generalized workflow for preclinical evaluation of PH therapies.
Conclusion
For researchers and drug development professionals, the focus remains on therapies with demonstrated efficacy in validated preclinical models and established signaling pathways. The comparison provided in this guide highlights the current standards of care and the promising avenues of investigation in the field of pulmonary hypertension. Future research could potentially explore the utility of non-selective vasodilators, but this would require rigorous preclinical evaluation to establish a rationale for any potential clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Tolmesoxide in Pulmonary Hypertension: A Comparative Analysis of Vasodilator Efficacy
A critical evaluation of the therapeutic potential of Tolmesoxide in preclinical models of pulmonary hypertension (PH) reveals a significant data gap. While historically investigated as a systemic antihypertensive agent, no specific studies to date have assessed the efficacy of this compound in the context of pulmonary hypertension. This guide, therefore, provides a comparative overview of established and investigational therapies for which preclinical data are available, offering a framework for understanding where a non-selective vasodilator like this compound might theoretically fit within the therapeutic landscape.
This compound is characterized as a peripheral vascular dilator with a direct relaxant effect on vascular smooth muscle[1][2][3]. Its mechanism of action, independent of beta-adrenoceptors, muscarinic, or histamine receptors, positions it as a non-selective vasodilator[2][4]. While this mode of action suggests a potential for reducing the elevated pulmonary vascular resistance characteristic of pulmonary hypertension, the absence of empirical data necessitates a cautious and theoretical approach to its potential application.
Established and Investigational Therapies for Pulmonary Hypertension: A Comparative Overview
The management of pulmonary hypertension has evolved significantly with the development of targeted therapies that address key pathological pathways. Unlike the non-selective action of this compound, these agents often target specific signaling pathways implicated in the vasoconstriction and vascular remodeling seen in PH.
A summary of the major drug classes and their performance in preclinical models of pulmonary hypertension is presented below.
Data Presentation: Efficacy of Comparator Drugs in Preclinical Models
| Drug Class | Representative Drug(s) | Preclinical Model | Key Efficacy Parameters Improved | Reference(s) |
| Phosphodiesterase-5 (PDE5) Inhibitors | Sildenafil | Monocrotaline (MCT)-induced PH (Rat) | Reduced pulmonary arterial remodeling, inflammation, and right ventricular hypertrophy. Improved survival. | |
| Hypoxia-induced PH (Rat) | Attenuated increase in mean pulmonary arterial pressure and right ventricular hypertrophy. | |||
| Endothelin Receptor Antagonists (ERAs) | Bosentan | Monocrotaline (MCT)-induced PH (Rat) | Reduced mortality, decreased apoptosis and inflammation of endothelial cells. | |
| Prostacyclin Analogs | Treprostinil | Sugen/Hypoxia (SuCH)-induced PH (Rat) | Reduced right ventricular hypertrophy, decreased right ventricular systolic pressure and mean pulmonary arterial pressure. Improved right ventricular function. | |
| Rho-kinase Inhibitors | Fasudil | Hypoxia-induced PH (Rat) | Reduced mean pulmonary arterial pressure and right ventricular hypertrophy. Alleviated right ventricular myocardial cell injury. | |
| Angiotensin II Receptor Blockers (ARBs) | Valsartan | Not specified in provided context | Potential alternative to ACE inhibitors for hypertension. | |
| Tyrosine Kinase Inhibitors | Imatinib | Monocrotaline (MCT) and Hypoxia-induced PH (Rat) | Reversed established pulmonary vascular remodeling and improved right ventricular function. | |
| Natural Compounds | Paeoniflorin | Monocrotaline (MCT)-induced PH (Rat) | Alleviated increased right ventricular systolic pressure, prevented right ventricular hypertrophy and pulmonary arterial remodeling. |
Experimental Protocols in Preclinical Pulmonary Hypertension Models
The preclinical assessment of potential therapeutics for pulmonary hypertension relies on various animal models that recapitulate key features of the human disease. The most common models include:
-
Monocrotaline (MCT)-Induced Pulmonary Hypertension: This model involves a single injection of monocrotaline, a pyrrolizidine alkaloid, which causes endothelial injury in the pulmonary vasculature, leading to progressive pulmonary hypertension, vascular remodeling, and right ventricular hypertrophy. Efficacy of a test compound is typically assessed by measuring parameters such as right ventricular systolic pressure (RVSP), right ventricular hypertrophy (RVH) indicated by the ratio of the right ventricle weight to the left ventricle plus septum weight (RV/LV+S), and histological analysis of pulmonary artery remodeling.
-
Hypoxia-Induced Pulmonary Hypertension: This model involves exposing animals to a low-oxygen environment (e.g., 10% oxygen) for several weeks. Chronic hypoxia leads to pulmonary vasoconstriction, vascular remodeling, and consequently, pulmonary hypertension and right ventricular hypertrophy. Key measurements include mean pulmonary arterial pressure (mPAP) and the right ventricle hypertrophy index (RVHI).
-
Sugen/Hypoxia (SuHx)-Induced Pulmonary Hypertension: This is a "two-hit" model that combines the administration of a vascular endothelial growth factor (VEGF) receptor antagonist (Sugen 5416) with chronic hypoxia. This model is considered to more closely mimic the severe angioproliferative lesions seen in human PAH.
Signaling Pathways and Experimental Workflows
Theoretical Signaling Pathway for a Non-Selective Vasodilator
The proposed mechanism for a non-selective vasodilator like this compound in pulmonary hypertension would involve direct relaxation of pulmonary artery smooth muscle cells, leading to a reduction in pulmonary vascular resistance.
Caption: Theoretical pathway of a non-selective vasodilator in pulmonary hypertension.
Established Therapeutic Signaling Pathways in Pulmonary Hypertension
In contrast, established therapies target specific signaling pathways known to be dysregulated in pulmonary hypertension.
Caption: Key signaling pathways targeted by current pulmonary hypertension therapies.
General Experimental Workflow for Preclinical Efficacy Testing
The evaluation of a novel compound for pulmonary hypertension in a preclinical setting typically follows a standardized workflow.
Caption: A generalized workflow for preclinical evaluation of PH therapies.
Conclusion
For researchers and drug development professionals, the focus remains on therapies with demonstrated efficacy in validated preclinical models and established signaling pathways. The comparison provided in this guide highlights the current standards of care and the promising avenues of investigation in the field of pulmonary hypertension. Future research could potentially explore the utility of non-selective vasodilators, but this would require rigorous preclinical evaluation to establish a rationale for any potential clinical development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a drug that lowers blood pressure by a direct relaxant effect on vascular smooth muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
Safety Operating Guide
Prudent Disposal of Tolmesoxide: A General Protocol for Laboratory Settings
Compound of Interest: Tolmesoxide Synonyms: 4-Methoxy-2-methyl-5-(methylsulfinyl)benzenamine Intended Audience: Researchers, scientists, and drug development professionals.
I. Pre-Disposal Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is crucial. In the absence of a specific SDS for this compound, researchers must treat it as a potentially hazardous substance.
Key Assessment Steps:
-
Review Chemical Properties: this compound is a sulfoxide-containing aromatic amine. Compounds in this class can have varying levels of toxicity and reactivity.
-
Assume Toxicity: In the absence of specific toxicity data, assume the compound is toxic and handle it with appropriate personal protective equipment (PPE).
-
Evaluate Environmental Hazards: Many pharmaceutical compounds can have significant environmental impacts, including aquatic toxicity. Prevent release into the environment.
-
Consult Institutional EHS: Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They can provide specific instructions based on their expertise and knowledge of regulatory requirements.
II. Segregation and Waste Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Collect this compound waste in a designated, properly labeled hazardous waste container.
-
Solid Waste: Place contaminated items such as gloves, weighing paper, and absorbent pads into a designated solid hazardous waste container. A sealable polyethylene (B3416737) bag or a wide-mouth container is often appropriate.
-
Liquid Waste: Use a sealable, shatter-resistant bottle for liquid this compound waste.
III. Step-by-Step Disposal Protocol
The following table outlines a general, step-by-step procedure for the disposal of this compound.
| Step | Procedure | Key Considerations |
| 1 | Personal Protective Equipment (PPE) | Before handling any waste, don appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile). |
| 2 | Segregation | At the point of generation, separate this compound waste from all other waste streams. |
| 3 | Containerization | Use a chemically compatible, leak-proof container with a secure lid. Ensure the container is appropriate for the physical state of the waste (solid or liquid). |
| 4 | Labeling | Affix a completed hazardous waste label to the container. The label must include the chemical name ("this compound") and any known or suspected hazards. |
| 5 | Storage | Store the sealed and labeled container in a designated satellite accumulation area (SAA) within your laboratory. This area should be under the control of laboratory personnel and away from drains and sources of ignition. |
| 6 | Waste Pickup | Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for requesting a waste pickup. |
| 7 | Documentation | Maintain a log of the hazardous waste generated in your laboratory, including the type and quantity of this compound waste. |
IV. Waste Profile for EHS Department
When preparing for disposal, you will need to provide your EHS department with a waste profile. The following table outlines the necessary information.
| Information Required | Description | Example |
| Chemical Name | The full chemical name and any common names. | This compound |
| Physical State | Solid, liquid, or semi-solid. | Solid |
| Quantity | The total amount of waste (in grams or milliliters). | 50 g |
| Concentration | For solutions, provide the concentration of this compound. | 10 mg/mL in DMSO |
| Solvent(s) | List all solvents present in the waste. | Dimethyl Sulfoxide (DMSO) |
| Potential Hazards | List any known or suspected hazards (e.g., toxic, irritant). | Assumed Toxic |
V. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the general workflow for handling and disposing of this compound in a laboratory setting.
Caption: A workflow for the safe handling and disposal of this compound in a research laboratory.
Caption: A decision-making pathway for the proper disposal of this compound.
Prudent Disposal of Tolmesoxide: A General Protocol for Laboratory Settings
Compound of Interest: Tolmesoxide Synonyms: 4-Methoxy-2-methyl-5-(methylsulfinyl)benzenamine Intended Audience: Researchers, scientists, and drug development professionals.
I. Pre-Disposal Hazard Assessment
Before initiating any disposal procedures, a thorough hazard assessment is crucial. In the absence of a specific SDS for this compound, researchers must treat it as a potentially hazardous substance.
Key Assessment Steps:
-
Review Chemical Properties: this compound is a sulfoxide-containing aromatic amine. Compounds in this class can have varying levels of toxicity and reactivity.
-
Assume Toxicity: In the absence of specific toxicity data, assume the compound is toxic and handle it with appropriate personal protective equipment (PPE).
-
Evaluate Environmental Hazards: Many pharmaceutical compounds can have significant environmental impacts, including aquatic toxicity. Prevent release into the environment.
-
Consult Institutional EHS: Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They can provide specific instructions based on their expertise and knowledge of regulatory requirements.
II. Segregation and Waste Collection
Proper segregation of chemical waste is fundamental to safe and compliant disposal.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department.
-
Collect this compound waste in a designated, properly labeled hazardous waste container.
-
Solid Waste: Place contaminated items such as gloves, weighing paper, and absorbent pads into a designated solid hazardous waste container. A sealable polyethylene bag or a wide-mouth container is often appropriate.
-
Liquid Waste: Use a sealable, shatter-resistant bottle for liquid this compound waste.
III. Step-by-Step Disposal Protocol
The following table outlines a general, step-by-step procedure for the disposal of this compound.
| Step | Procedure | Key Considerations |
| 1 | Personal Protective Equipment (PPE) | Before handling any waste, don appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile). |
| 2 | Segregation | At the point of generation, separate this compound waste from all other waste streams. |
| 3 | Containerization | Use a chemically compatible, leak-proof container with a secure lid. Ensure the container is appropriate for the physical state of the waste (solid or liquid). |
| 4 | Labeling | Affix a completed hazardous waste label to the container. The label must include the chemical name ("this compound") and any known or suspected hazards. |
| 5 | Storage | Store the sealed and labeled container in a designated satellite accumulation area (SAA) within your laboratory. This area should be under the control of laboratory personnel and away from drains and sources of ignition. |
| 6 | Waste Pickup | Contact your institution's EHS department to schedule a pickup for the hazardous waste. Follow their specific procedures for requesting a waste pickup. |
| 7 | Documentation | Maintain a log of the hazardous waste generated in your laboratory, including the type and quantity of this compound waste. |
IV. Waste Profile for EHS Department
When preparing for disposal, you will need to provide your EHS department with a waste profile. The following table outlines the necessary information.
| Information Required | Description | Example |
| Chemical Name | The full chemical name and any common names. | This compound |
| Physical State | Solid, liquid, or semi-solid. | Solid |
| Quantity | The total amount of waste (in grams or milliliters). | 50 g |
| Concentration | For solutions, provide the concentration of this compound. | 10 mg/mL in DMSO |
| Solvent(s) | List all solvents present in the waste. | Dimethyl Sulfoxide (DMSO) |
| Potential Hazards | List any known or suspected hazards (e.g., toxic, irritant). | Assumed Toxic |
V. Experimental Workflow and Disposal Pathway
The following diagrams illustrate the general workflow for handling and disposing of this compound in a laboratory setting.
Caption: A workflow for the safe handling and disposal of this compound in a research laboratory.
Caption: A decision-making pathway for the proper disposal of this compound.
Personal protective equipment for handling Tolmesoxide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Tolmesoxide, a peripheral vascular dilator. By adhering to these procedural steps, you can minimize risks and ensure operational integrity.
Personal Protective Equipment (PPE)
When working with this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or neoprene, chemical-resistant |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified, with side shields |
| Body Protection | Lab Coat | Standard, long-sleeved |
| Respiratory | Fume Hood | Work should be conducted in a well-ventilated area |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of contamination and exposure.
1. Preparation:
- Ensure a calibrated analytical balance is available for accurate weighing.
- Prepare a designated and clearly labeled workspace within a certified chemical fume hood.
- Have all necessary equipment, including spatulas, weighing paper, and solvent dispensers, readily accessible.
- Verify that an emergency eyewash station and safety shower are unobstructed and functional.
2. Weighing and Aliquoting:
- Don the appropriate PPE as outlined in the table above.
- Carefully weigh the desired amount of this compound powder on weighing paper using a spatula.
- To prepare a stock solution, slowly add the weighed this compound to the appropriate solvent in a labeled flask or vial.
- Cap the container securely and mix by inversion or vortexing until the compound is fully dissolved.
3. Experimental Use:
- When transferring solutions containing this compound, use appropriate volumetric pipettes or syringes to ensure accuracy and prevent spills.
- Keep all containers with this compound sealed when not in immediate use to prevent aerosolization or contamination.
- Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
4. Post-Handling:
- Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
- Remove and dispose of contaminated gloves and weighing paper in the designated chemical waste container.
- Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled, sealed chemical waste bag | Collect in a dedicated, clearly labeled, and sealed waste bag for solid chemical waste. |
| Contaminated Labware | Sharps container or glass waste box | Dispose of contaminated disposable glassware in a designated glass waste box. Needles and syringes in a sharps container. |
| Liquid Waste (Solutions) | Labeled, sealed chemical waste bottle | Collect all solutions containing this compound in a compatible, labeled, and sealed chemical waste bottle. |
General Disposal Guidelines:
-
Never dispose of this compound or its solutions down the drain.
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Ensure all waste containers are properly labeled with the chemical name, concentration, and hazard information.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Personal protective equipment for handling Tolmesoxide
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of Tolmesoxide, a peripheral vascular dilator. By adhering to these procedural steps, you can minimize risks and ensure operational integrity.
Personal Protective Equipment (PPE)
When working with this compound, appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or neoprene, chemical-resistant |
| Eye Protection | Safety Glasses/Goggles | ANSI Z87.1 certified, with side shields |
| Body Protection | Lab Coat | Standard, long-sleeved |
| Respiratory | Fume Hood | Work should be conducted in a well-ventilated area |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize the risk of contamination and exposure.
1. Preparation:
- Ensure a calibrated analytical balance is available for accurate weighing.
- Prepare a designated and clearly labeled workspace within a certified chemical fume hood.
- Have all necessary equipment, including spatulas, weighing paper, and solvent dispensers, readily accessible.
- Verify that an emergency eyewash station and safety shower are unobstructed and functional.
2. Weighing and Aliquoting:
- Don the appropriate PPE as outlined in the table above.
- Carefully weigh the desired amount of this compound powder on weighing paper using a spatula.
- To prepare a stock solution, slowly add the weighed this compound to the appropriate solvent in a labeled flask or vial.
- Cap the container securely and mix by inversion or vortexing until the compound is fully dissolved.
3. Experimental Use:
- When transferring solutions containing this compound, use appropriate volumetric pipettes or syringes to ensure accuracy and prevent spills.
- Keep all containers with this compound sealed when not in immediate use to prevent aerosolization or contamination.
- Avoid contact with skin and eyes. In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.
4. Post-Handling:
- Decontaminate all surfaces and equipment that came into contact with this compound using an appropriate solvent (e.g., 70% ethanol), followed by a general-purpose laboratory cleaner.
- Remove and dispose of contaminated gloves and weighing paper in the designated chemical waste container.
- Wash hands thoroughly with soap and water after removing PPE.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Container | Disposal Procedure |
| Solid this compound | Labeled, sealed chemical waste bag | Collect in a dedicated, clearly labeled, and sealed waste bag for solid chemical waste. |
| Contaminated Labware | Sharps container or glass waste box | Dispose of contaminated disposable glassware in a designated glass waste box. Needles and syringes in a sharps container. |
| Liquid Waste (Solutions) | Labeled, sealed chemical waste bottle | Collect all solutions containing this compound in a compatible, labeled, and sealed chemical waste bottle. |
General Disposal Guidelines:
-
Never dispose of this compound or its solutions down the drain.
-
All chemical waste must be disposed of through your institution's Environmental Health and Safety (EHS) office.
-
Ensure all waste containers are properly labeled with the chemical name, concentration, and hazard information.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
